TP-110
Description
Properties
CAS No. |
688737-95-3 |
|---|---|
Molecular Formula |
C37H41N3O6 |
Molecular Weight |
623.73794 |
IUPAC Name |
(2S)-2-((2S)-3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-3-oxopropan-2-yl)-2-(2-(naphthalen-1-yl)acetamido)propanamido)-3-methylbutanamide |
SMILES |
CC(C)[C@H](N(C(C=O)CC1=CC=C(OC)C=C1)C([C@@H](NC(CC2=C3C=CC=CC3=CC=C2)=O)CC4=CC=C(OC)C=C4)=O)C(N)=O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TP110; TP-110; TP 110; Tyropeptin A7. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the TP-110 (P110) Peptide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-110, more commonly referred to in scientific literature as P110, is a rationally designed, cell-permeable heptapeptide inhibitor that selectively targets the pathological interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2][3] Excessive Drp1-mediated mitochondrial fission is a key pathological event in a range of diseases, particularly neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease.[1][4][5] P110 has demonstrated significant therapeutic potential in preclinical models by mitigating aberrant mitochondrial fragmentation, reducing oxidative stress, and preventing subsequent cellular demise.[1][5][6] This document provides a comprehensive technical overview of P110, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Concepts and Mechanism of Action
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Pathological stress, such as oxidative stress, can lead to the hyperactivation of Drp1, a large GTPase responsible for mitochondrial fission.[7] This process is initiated by the translocation of Drp1 from the cytosol to the outer mitochondrial membrane, where it interacts with adaptor proteins, including Fis1.[1] The Drp1-Fis1 interaction is particularly associated with pathological, stress-induced fission.[8]
P110 is a seven-amino-acid peptide that was designed to mimic a homologous sequence between Drp1 and Fis1.[3] By competitively inhibiting the Drp1-Fis1 interaction, P110 prevents the recruitment and assembly of Drp1 at the mitochondrial membrane.[5][9] This selective inhibition of a pathological interaction leaves the physiological, homeostatic mitochondrial fission, which is mediated by other adaptor proteins like Mff, largely unaffected.[8] The primary downstream effects of P110 are the preservation of mitochondrial integrity and function, leading to neuroprotective and cytoprotective outcomes.[1][5]
Signaling Pathway of Pathological Mitochondrial Fission
Under conditions of cellular stress (e.g., exposure to toxins like MPP+ or amyloid-beta peptides), a signaling cascade is initiated that leads to the activation of Drp1. This involves post-translational modifications, notably the phosphorylation of Drp1 at serine 616 and the dephosphorylation of serine 637, which promote its translocation to the mitochondria.[7][10] Once at the outer mitochondrial membrane, Drp1 interacts with Fis1, oligomerizes, and constricts the mitochondrial tubules, leading to fission. This excessive fragmentation results in dysfunctional mitochondria, increased production of reactive oxygen species (ROS), a decline in ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[5][6]
References
- 1. imrpress.com [imrpress.com]
- 2. arp1.com [arp1.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drp1 Mediates Caspase-Independent Type III Cell Death in Normal and Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis | EMBO Molecular Medicine [link.springer.com]
- 8. [PDF] A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity | Semantic Scholar [semanticscholar.org]
- 9. Adrenergic Regulation of Drp1-Driven Mitochondrial Fission in Cardiac Physio-Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
TP-110: A Technical Overview of its Action as a Proteasome Inhibitor and its Implications for Apoptosis
Disclaimer: This document provides a technical overview of the available research on TP-110. Initial investigations into the mechanism of action of this compound in mitochondrial fission did not yield direct evidence from the provided search results. The primary mechanism of action identified for this compound is the inhibition of the proteasome, leading to apoptosis in cancer cells.
Executive Summary
This compound is a novel proteasome inhibitor that has demonstrated potent growth-inhibitory and apoptosis-inducing effects in various human cancer cell lines, including multiple myeloma and prostate cancer.[1][2][3] Its development, however, has been discontinued.[1] this compound is a boronic acid derivative of tyropeptin.[4] The core mechanism of this compound involves the inhibition of the 26S proteasome, a critical cellular complex responsible for protein degradation. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of pro-apoptotic proteins and the subsequent activation of apoptotic pathways.
Core Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome pathway is a crucial process for regulating protein turnover within cells.[5] The 26S proteasome is a key component of this pathway, and its inhibition has emerged as a therapeutic strategy in cancer treatment.[5] this compound, as a proteasome inhibitor, blocks the chymotryptic activity of the proteasome.[4] This disruption leads to a cascade of cellular events culminating in apoptosis.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of the proteasome by this compound results in the stabilization and accumulation of proteins that are normally degraded. This includes key regulators of the cell cycle and apoptosis. The downstream effects of this compound's action on the apoptotic pathway are visualized in the following diagram:
Quantitative Data on Cytotoxicity
This compound has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on its inhibitory concentrations.
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Human HL-60 | Promyelocytic Leukemia | 0.027 µM | [6] |
| Human PC-3 | Prostate Cancer | 50 nM | [2] |
| RPMI-8226 (parental) | Multiple Myeloma | ~10-fold lower than resistant cells | [1] |
| RPMI-8226/TP-110 (resistant) | Multiple Myeloma | ~10-fold higher than parental cells | [1] |
Experimental Protocols
To assess the pro-apoptotic mechanism of a compound like this compound, a series of in vitro experiments are typically performed. Below is a representative protocol for evaluating drug-induced apoptosis in a cancer cell line.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps to quantify apoptosis in cancer cells treated with a test compound.
Materials:
-
Cancer cell line (e.g., PC-3, RPMI-8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 10 nM, 50 nM, 100 nM of this compound) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Annexin V/PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Set up appropriate compensation and gating strategies based on unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the described apoptosis assay.
Conclusion
While the initial query regarding this compound's role in mitochondrial fission could not be substantiated with the available data, this guide provides a comprehensive overview of its established mechanism of action as a proteasome inhibitor. This compound induces apoptosis in cancer cells by disrupting protein homeostasis, leading to the accumulation of pro-apoptotic factors and downregulation of inhibitor of apoptosis proteins (IAPs).[1] The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the biological activities of proteasome inhibitors. Further research would be necessary to explore any potential secondary mechanisms or off-target effects of this compound, including any indirect influence on mitochondrial dynamics.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Monoclonal Anti-α-Tubulin antibody produced in mouse | MilliporeSigma T5168 product information [labome.com]
- 4. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
An In-depth Technical Guide to the Biological Function of TP-110 and P110 in Neurons
Introduction
The query for the biological function of "TP-110" in neurons presents an ambiguity, as the scientific literature refers to two distinct molecules that could be associated with this designation: a proteasome inhibitor known as This compound and a neuroprotective peptide often referred to as P110 . This guide provides a comprehensive overview of both compounds. Part 1 details the known functions of the proteasome inhibitor this compound and extrapolates its potential roles in neurons based on the established effects of proteasome inhibition on the nervous system. Part 2 offers an in-depth analysis of the neuroprotective peptide P110, for which direct evidence of its function in neurons is available.
Part 1: The Proteasome Inhibitor this compound
Core Biological Function (Non-Neuronal)
This compound is a novel proteasome inhibitor that has demonstrated potent cytotoxic effects in various cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins and ultimately inducing apoptosis (programmed cell death).
Key molecular effects of this compound observed in cancer cells include:
-
Down-regulation of Inhibitor of Apoptosis Proteins (IAPs): this compound reduces the levels of cIAP-1 and XIAP, proteins that normally suppress caspases and inhibit apoptosis.[2]
-
Induction of Apoptosis: By down-regulating IAPs and promoting the release of cytochrome c, this compound activates the caspase cascade, leading to apoptosis.[2]
-
Inhibition of the NF-κB Pathway: this compound prevents the degradation of IκB, which in turn inhibits the nuclear translocation and activity of the transcription factor NF-κB, a key regulator of cell survival and inflammation.[1]
Hypothetical Biological Function in Neurons
While no direct studies on the effects of this compound on neurons have been identified, its function can be inferred from the known roles of the ubiquitin-proteasome system (UPS) and the effects of other proteasome inhibitors on the nervous system.
1.2.1. The Ubiquitin-Proteasome System in Neurons
The UPS is crucial for neuronal health and function. It is responsible for the degradation of misfolded, damaged, and short-lived regulatory proteins, thereby maintaining protein homeostasis. In neurons, the UPS plays a critical role in:
-
Synaptic Plasticity: The degradation of specific proteins at the synapse is essential for both long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[3][4][5][6]
-
Neurodevelopment: The UPS regulates the levels of proteins involved in neuronal differentiation, migration, and axon guidance.
-
Prevention of Neurodegeneration: The clearance of aggregation-prone proteins, such as amyloid-beta and tau, is a key function of the UPS. Dysfunction of the UPS is implicated in the pathology of many neurodegenerative diseases.[7][8][9][10]
1.2.2. Potential Effects of this compound in Neurons
Based on its function as a proteasome inhibitor, this compound could have the following effects on neurons:
-
Neurotoxicity: Neurons are particularly vulnerable to proteasome inhibition. The accumulation of misfolded proteins and disruption of cellular homeostasis can lead to oxidative stress and neuronal apoptosis.[11][12][13] The neurotoxicity of proteasome inhibitors is a known side effect in cancer therapy, often leading to peripheral neuropathy.[12][13][14]
-
Alteration of Synaptic Plasticity: By inhibiting the degradation of proteins involved in synaptic function, this compound could disrupt the delicate balance required for learning and memory. Studies with other proteasome inhibitors have shown that they can enhance the induction of LTP but impair its maintenance.[5][6]
-
Induction of Apoptosis: Similar to its effect on cancer cells, this compound could induce apoptosis in neurons through the activation of mitochondria-mediated apoptotic pathways. The dose-dependent effects of proteasome inhibitors can be complex, with low doses potentially inducing apoptosis and high doses sometimes preventing it by inhibiting the degradation of IAPs.[15]
Quantitative Data
The following table summarizes the known IC50 value of this compound in a cancer cell line and provides a comparative context with other proteasome inhibitors and their effects on neuronal cells.
| Compound | Cell Type | Effect | IC50 / Concentration | Citation |
| This compound | PC-3 (Prostate Cancer) | Cytotoxicity | 0.05 µM | [1] |
| MG132 | Murine Cortical Neurons | Induction of Apoptosis | 0.1 µM | [15] |
| MG132 | Murine Cortical Neurons | Reduced Apoptosis | 1-10 µM | [15] |
| Bortezomib | Multiple Myeloma | First-line treatment | Dose-limiting neurotoxicity | [12][13][14] |
Experimental Protocols
Protocol: Assessment of this compound Neurotoxicity in Primary Cortical Neurons
-
Cell Culture:
-
Isolate cortical neurons from E18 mouse embryos.
-
Plate neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain cultures at 37°C in a 5% CO2 incubator for 7-10 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to final concentrations ranging from 0.01 µM to 10 µM.
-
Treat neuronal cultures with this compound or vehicle (DMSO) for 24 hours.
-
-
Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or SDS in HCl) and incubate overnight.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assay (TUNEL Staining):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Perform TUNEL staining according to the manufacturer's protocol to label DNA fragmentation.
-
Counterstain with DAPI to visualize nuclei.
-
Image using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
-
-
Western Blot Analysis:
-
Lyse cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against cleaved caspase-3, PARP, and β-actin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Signaling Pathway Diagram
References
- 1. A new proteasome inhibitor, this compound, induces apoptosis in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new proteasome inhibitor, down-regulates IAPs in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome inhibition augments new protein accumulation early in long-term synaptic plasticity and rescues adverse Aβ effects on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered Phosphorylation of the Proteasome Subunit Rpt6 Has Minimal Impact on Synaptic Plasticity and Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition enhances the induction and impairs the maintenance of late-phase long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Modulates Positive and Negative Translational Regulators in Long-Term Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ubiquitin-proteasome system in neurodegenerative diseases: precipitating factor, yet part of the solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Selective vulnerability of neurons to acute toxicity following proteasome inhibitor treatment: Implications for oxidative stress and insolubility of newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bortezomib and other proteosome inhibitors-induced peripheral neurotoxicity: From pathogenesis to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of Bortezomib-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurotoxicity induced by antineoplastic proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction and attenuation of neuronal apoptosis by proteasome inhibitors in murine cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
TP-110: A Neuroprotective Agent Targeting Mitochondrial Dynamics
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational neuroprotective agent TP-110 (also referred to as P110), a seven-amino acid peptide inhibitor of mitochondrial fission. The document consolidates key findings from preclinical studies, detailing its mechanism of action, quantitative effects on molecular markers, and the experimental protocols utilized in its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.
Core Mechanism of Action: Inhibition of Mitochondrial Fission
This compound exerts its neuroprotective effects by selectively inhibiting the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1).[1][2][3] Under conditions of cellular stress, Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it interacts with adaptor proteins like Fis1 to mediate mitochondrial fission.[3] Excessive mitochondrial fission is a key pathological feature in several neurodegenerative diseases, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[1][2] this compound specifically disrupts the Drp1-Fis1 interaction, thereby attenuating pathological mitochondrial fragmentation without affecting basal mitochondrial fission necessary for cellular homeostasis.[2][4]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various molecular and cellular parameters in human SH-SY5Y neuroblastoma cells, a widely used in vitro model for neuronal studies.[1][5]
Table 1: Effect of this compound on Gene Expression Involved in Alzheimer's Disease Pathology and Neuroprotection [5]
| Gene | Treatment (24h) | Fold Change (mRNA level vs. Control) | Significance (p-value) |
| APP | 1 µM this compound | ~1.5 | < 0.05 |
| 10 µM this compound | No significant change | - | |
| BACE1 | 1 µM this compound | ~1.8 | < 0.05 |
| 10 µM this compound | ~2.0 | < 0.01 | |
| Synaptophysin | 1 µM this compound | ~1.7 | < 0.05 |
| 10 µM this compound | ~2.2 | < 0.001 | |
| LRP1 | 1 µM this compound | ~1.6 | < 0.05 |
| 10 µM this compound | ~2.0 | < 0.01 | |
| TFAM | 1 µM this compound | ~1.8 | < 0.01 |
| 10 µM this compound | ~2.5 | < 0.0001 | |
| NRF1 | 1 µM this compound | ~1.7 | < 0.01 |
| 10 µM this compound | ~2.3 | < 0.0001 |
Table 2: Effect of this compound on Protein Levels Involved in Alzheimer's Disease Pathology [5]
| Protein | Treatment (48h) | Fold Change (Protein level vs. Control) | Significance (p-value) |
| APP | 10 µM this compound | ~0.6 | < 0.01 |
| BACE1 | 10 µM this compound | ~0.5 | < 0.001 |
| ADAM10 | 10 µM this compound | ~1.8 | < 0.05 |
| Klotho | 10 µM this compound | ~2.0 | < 0.01 |
Table 3: Effect of this compound on Mitochondrial Function and Oxidative Stress [5]
| Parameter | Treatment (24h) | Fold Change (vs. Control) | Significance (p-value) |
| Intracellular ROS | 1 µM this compound | ~0.7 | < 0.05 |
| 10 µM this compound | ~0.5 | < 0.0001 | |
| Mitochondrial ROS | 1 µM this compound | ~0.8 | < 0.05 |
| 10 µM this compound | ~0.6 | < 0.001 | |
| Active Mitochondria | 1 µM this compound | ~1.5 | < 0.01 |
| 10 µM this compound | ~2.0 | < 0.0001 | |
| Mitochondrial Area | 1 µM this compound | ~1.4 | < 0.05 |
| 10 µM this compound | ~1.8 | < 0.01 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and this compound Treatment[1]
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Cells were seeded at a density of 5 x 10^5 cells/mL. After 72 hours, the medium was replaced with fresh medium containing this compound at final concentrations of 1 µM and 10 µM. Cells were incubated for 24 or 48 hours depending on the specific experiment.
Real-Time Quantitative PCR (RT-qPCR)[5][6][7]
-
RNA Isolation: Total RNA was extracted from SH-SY5Y cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Reaction: qPCR was performed using PowerUp™ SYBR™ Green Master Mix on a real-time PCR system. The reaction mixture typically contained 10 µL of SYBR Green master mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling Conditions: A typical protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH used as the internal control for normalization.
Western Blot Analysis[5][8][9]
-
Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed using image analysis software, with β-actin used as a loading control.
Measurement of Reactive Oxygen Species (ROS)[5][10][11]
-
Intracellular ROS: Cells were incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C.
-
Mitochondrial ROS: Cells were incubated with 5 µM MitoSOX™ Red mitochondrial superoxide indicator for 10 minutes at 37°C.
-
Analysis: The fluorescence intensity was measured using a fluorescence microscope or a microplate reader. For microscopy, images were captured and the mean fluorescence intensity per cell was quantified using ImageJ software.
Assessment of Mitochondrial Membrane Potential (ΔΨm)[2][5][12]
-
Staining: Cells were incubated with 2 µM JC-1 dye for 30 minutes at 37°C.
-
Analysis: The fluorescence was measured using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Co-immunoprecipitation (Co-IP)[2][13][14]
-
Cell Lysis: Cells were lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysate was pre-cleared with protein A/G agarose beads and then incubated with a primary antibody against the target protein (e.g., anti-Fis1) overnight at 4°C. Protein A/G agarose beads were then added to capture the antibody-protein complexes.
-
Washing and Elution: The beads were washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins were then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins were analyzed by Western blotting using an antibody against the interacting protein (e.g., anti-Drp1).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound represents a promising neuroprotective agent with a well-defined mechanism of action targeting pathological mitochondrial fission. Preclinical data strongly suggest its potential in mitigating key aspects of neurodegenerative pathologies, including amyloid-beta-related processes, oxidative stress, and mitochondrial dysfunction. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other modulators of mitochondrial dynamics.
Future research should focus on obtaining more detailed quantitative data, including dose-response curves and time-course studies, to further refine the therapeutic window of this compound. In vivo studies in relevant animal models of neurodegenerative diseases are crucial to assess its pharmacokinetic properties, blood-brain barrier penetration, and long-term efficacy and safety. Ultimately, these efforts will be instrumental in advancing this compound towards clinical development as a novel therapeutic for diseases such as Alzheimer's and other neurodegenerative disorders.
References
- 1. 2.6. Mitochondrial Membrane Potential Assay (JC-1 Staining) [bio-protocol.org]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis | EMBO Molecular Medicine [link.springer.com]
- 5. creative-bioarray.com [creative-bioarray.com]
Foundational Research on TAT-P110 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TAT-P110 peptide has emerged as a significant tool in the study of mitochondrial dynamics and its role in a range of pathologies, particularly neurodegenerative diseases. This document provides a comprehensive overview of the foundational research on TAT-P110, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.
TAT-P110 is a rationally designed peptide inhibitor that selectively targets the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1).[1][2] Under conditions of cellular stress, the interaction between Drp1 and Fis1 is enhanced, leading to excessive mitochondrial fission, mitochondrial dysfunction, and subsequent cellular damage.[3][4] By specifically blocking this interaction, TAT-P110 has been shown to mitigate these pathological effects while preserving the normal, physiological functions of Drp1 that are mediated by other adaptor proteins.[1][3] The peptide is conjugated to the cell-penetrating peptide TAT (Trans-Activator of Transcription) from HIV-1, which facilitates its delivery across cell membranes and the blood-brain barrier.[1][5]
Mechanism of Action
TAT-P110 is a seven-amino acid peptide that acts as a selective inhibitor of the Drp1-Fis1 interaction.[6][7] This targeted inhibition prevents the translocation of Drp1 from the cytosol to the mitochondrial outer membrane, a critical step in the initiation of mitochondrial fission.[1][8] By doing so, TAT-P110 reduces excessive mitochondrial fragmentation, a hallmark of cellular stress and a key pathological feature in numerous diseases.[3][9] Importantly, TAT-P110's specificity for the Drp1-Fis1 interaction means it does not interfere with the basal mitochondrial fission necessary for cellular homeostasis, which is mediated by other Drp1 adaptors such as Mff, MiD49, and MiD51.[1][3]
Signaling Pathway
The signaling pathway modulated by TAT-P110 centers on the regulation of mitochondrial fission. Under cellular stress, various signals converge to promote the recruitment of cytosolic Drp1 to the mitochondrial surface, where it interacts with adaptor proteins like Fis1. This interaction facilitates the oligomerization of Drp1 and its GTPase activity, leading to the constriction and division of mitochondria. TAT-P110 intervenes by blocking the initial Drp1-Fis1 binding, thus inhibiting the cascade of events that leads to excessive mitochondrial fragmentation.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of TAT-P110.
Table 1: Effects of TAT-P110 on Cellular Models of Neurodegeneration
| Cell Model | Stressor | TAT-P110 Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | MPP+ (2 mM) | 1 µM | Cell Viability | Increased | [1] |
| SH-SY5Y | MPP+ (2 mM) | 1 µM | Apoptosis (Annexin V) | Decreased | [1] |
| SH-SY5Y | Aβ42 | 1 µM | Mitochondrial ROS | Decreased | [4] |
| SH-SY5Y | Aβ42 | 1 µM | ATP Levels | Increased | [4] |
| iPSC-derived neurons (PD) | - | Not Specified | Mitochondrial Fragmentation | Reduced | [3] |
| Striatal neurons (HD) | - | Not Specified | Mitochondrial Fragmentation | Reduced | [3] |
| NSC-34 (ALS) | SOD1 G93A | 1 µM | Mitochondrial Interconnectivity | Increased (from 0.48 to 1.32) | [2] |
| NSC-34 (ALS) | SOD1 G93A | 1 µM | Drp1 Association with Mitochondria | Reduced by ~2.6-fold | [2] |
Table 2: Effects of TAT-P110 in Animal Models of Disease
| Animal Model | Disease | TAT-P110 Dosage | Outcome Measure | Result | Reference |
| Rat | Myocardial Infarction | 0.5 mg/kg i.p. | Injury Severity | Reduced | [3] |
| R6/2 Mouse | Huntington's Disease | 3 mg/kg/day | Mobility | Improved | [5] |
| R6/2 Mouse | Huntington's Disease | 3 mg/kg/day | Rearing Time & Frequency | Increased | [5] |
| R6/2 Mouse | Huntington's Disease | 3 mg/kg/day | Survival | Increased | [5] |
| G93A SOD1 Mouse | ALS | 3 mg/kg/day | Motor Activity | Enhanced | [2] |
| G93A SOD1 Mouse | ALS | 3 mg/kg/day | Lifespan | Enhanced | [2] |
| 5XFAD Mouse | Alzheimer's Disease | Not Specified | Cognitive Decline | Reduced | [4] |
| Mouse | Renal Ischemia-Reperfusion | 1 mg/kg | Renal Pathological Damage | Reduced | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of TAT-P110.
Cell Viability Assay (MTT-based)
-
Cell Culture: Human SH-SY5Y cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with TAT-P110 or a control peptide (e.g., TAT) for 30 minutes.
-
Induction of Stress: A stressor, such as MPP+ (2 mM), is added to the culture medium, and the cells are incubated for 24 hours.
-
MTT Assay: An MTT-based toxicology assay kit is used according to the manufacturer's instructions to measure cell viability.[1]
Co-Immunoprecipitation (Co-IP) for Drp1-Fis1 Interaction
-
Cell Lysis: Cells are lysed in a suitable buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an anti-Drp1 antibody to pull down Drp1 and any interacting proteins.
-
Western Blotting: The immunoprecipitated complex is then analyzed by Western blotting using an anti-Fis1 antibody to detect the presence of Fis1.[1][5] A reduction in the Fis1 band in TAT-P110 treated samples indicates inhibition of the Drp1-Fis1 interaction.
Mitochondrial ROS Production Measurement
-
Cell Culture and Treatment: Cells are cultured and treated with TAT-P110 and a stressor as described previously.
-
Staining: Cells are stained with MitoSOX™ Red, a fluorescent probe that specifically detects mitochondrial superoxide.[1]
-
Imaging: The fluorescence intensity is visualized and quantified using fluorescence microscopy. A decrease in red fluorescence indicates reduced mitochondrial ROS production.
Measurement of Mitochondrial Membrane Potential (MMP)
-
Mitochondria Isolation: Mitochondria are isolated from tissue or cultured cells.
-
Treatment: Isolated mitochondria are treated with Drp1, with or without pre-incubation with TAT-P110.
-
MMP Assay: A fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM) is used to assess MMP. A reduction in the aggregation of JC-1 (shift from red to green fluorescence) or a decrease in TMRM fluorescence indicates dissipation of MMP.[1] TAT-P110 is expected to prevent the Drp1-induced reduction in MMP.
Conclusion
The foundational research on TAT-P110 robustly demonstrates its potential as a therapeutic agent and a research tool. By selectively inhibiting the pathological Drp1-Fis1 interaction, TAT-P110 effectively mitigates mitochondrial dysfunction and cellular damage in a variety of preclinical disease models. The quantitative data and experimental protocols summarized herein provide a solid basis for further investigation and development of TAT-P110 and other modulators of mitochondrial dynamics.
References
- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Dynamics of Dynamin-Related Protein 1 in Alzheimer’s Disease and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of P110 in Regulating Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide inhibitor P110 and its critical role in the regulation of mitochondrial dynamics. The initial query for "TP-110" has been interpreted as "P110" based on extensive research indicating P110's established function in this specific biological process, whereas "this compound" did not yield relevant results in this context. This document details the molecular mechanism of P110, presents quantitative data on its effects, outlines experimental protocols for its study, and provides visual representations of its signaling pathway and experimental workflows.
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. An imbalance in these processes, particularly excessive mitochondrial fission, is implicated in the pathology of numerous diseases, including neurodegenerative disorders and ischemia.[1][2] The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission.[3] The peptide P110 has emerged as a selective inhibitor of Drp1, offering a promising therapeutic strategy for conditions associated with aberrant mitochondrial fission.[2][4]
Molecular Mechanism of P110
P110 is a seven-amino acid peptide designed to selectively inhibit excessive mitochondrial fission.[3][5] Its primary mechanism of action involves the direct inhibition of the GTPase activity of Drp1 and the disruption of its interaction with the mitochondrial fission protein 1 (Fis1).[4][6][7] Under cellular stress, Drp1 translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts mitochondria, leading to fission.[3] P110 specifically blocks the interaction between Drp1 and its mitochondrial anchor protein Fis1, thereby preventing the recruitment and activation of Drp1 at the mitochondrial surface.[4][6] This inhibitory action is particularly pronounced under stress conditions, with minimal effects on basal mitochondrial fission, highlighting its potential as a targeted therapeutic with a favorable safety profile.[4][5] By inhibiting Drp1-mediated fission, P110 helps to restore the balance of mitochondrial dynamics, leading to a more fused and elongated mitochondrial network.[8] This restoration of mitochondrial morphology is associated with improved mitochondrial function, including enhanced bioenergetics, reduced production of reactive oxygen species (ROS), and decreased pro-apoptotic signaling.[1][5][9]
Quantitative Data on the Effects of P110
The efficacy of P110 in modulating mitochondrial dynamics and cellular health has been quantified in several key studies. The following tables summarize the significant findings.
Table 1: Effect of P110 on Mitochondrial Fragmentation
| Cell Type | Stressor | P110 Concentration | Reduction in Fragmented Mitochondria (%) | Reference |
| SH-SY5Y | MPP+ (2 mM) | 1 µM | From 50% to 14% | [4] |
| SH-SY5Y | CCCP (5 µM) | 1 µM | From 63% to 23% | [4] |
| HD mouse striatal cells | Mutant Huntingtin | 1 µM | Significant reduction (qualitative) | [10] |
| Human HD fibroblasts | Mutant Huntingtin | 1 µM | Significant reduction (qualitative) | [10] |
Table 2: Effect of P110 on Mitochondrial Function and Cell Viability
| Cell Type | Stressor | P110 Concentration | Outcome | Quantitative Change | Reference |
| SH-SY5Y | MPP+ (2 mM) | 1 µM | Apoptosis (Annexin V staining) | Significant decrease | [4] |
| SH-SY5Y | None | 1 µM & 10 µM | Intracellular ROS Production | Significant decrease | [3] |
| SH-SY5Y | None | 1 µM & 10 µM | Active Mitochondria (Mitotracker) | Significant increase | [3] |
| Primary rat dopaminergic neurons | MPP+ (1 µM) | 1 µM | Mitochondrial Superoxide Production | Significant reduction | [4] |
| HD mouse striatal cells | Serum Starvation | 1 µM | Mitochondrial Superoxide Production | Significant decrease | [10] |
| HD mouse striatal cells | Serum Starvation | 1 µM | Mitochondrial Membrane Potential | Significant increase | [10] |
| HD mouse striatal cells | Serum Starvation | 1 µM | Cell Viability (MTT assay) | Significant increase | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of P110's role in regulating mitochondrial dynamics.
1. Cell Culture and P110 Treatment
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, primary rat dopaminergic neurons, or mouse embryonic fibroblasts (MEFs) are commonly used.[4]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for SH-SY5Y) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
P110 Treatment: P110 peptide is typically dissolved in a suitable solvent like sterile water or PBS. Cells are pre-treated with P110 (e.g., 1 µM) for a specified duration (e.g., 30 minutes to 1 hour) before the addition of a stressor.[4]
2. Induction of Mitochondrial Stress
-
Chemical Stressors: To induce mitochondrial fragmentation and dysfunction, cells are treated with agents such as:
3. Assessment of Mitochondrial Morphology
-
Immunofluorescence:
-
Cells grown on coverslips are fixed with 4% paraformaldehyde.
-
Permeabilize with a detergent like Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against a mitochondrial marker (e.g., anti-Tom20).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips and visualize using a fluorescence or confocal microscope.
-
Mitochondrial morphology is categorized as tubular, fragmented, or intermediate. The percentage of cells with fragmented mitochondria is quantified.[4]
-
-
Transmission Electron Microscopy (TEM):
-
Fix cells in glutaraldehyde and post-fix in osmium tetroxide.
-
Dehydrate through a series of ethanol concentrations.
-
Embed in resin and prepare ultrathin sections.
-
Stain with uranyl acetate and lead citrate.
-
Examine under a transmission electron microscope to visualize mitochondrial ultrastructure.[3]
-
4. Measurement of Mitochondrial Function
-
Mitochondrial ROS Production:
-
Mitochondrial Membrane Potential (ΔΨm):
-
Incubate cells with a potentiometric dye such as TMRM (tetramethylrhodamine, methyl ester).
-
Measure the fluorescence intensity, where a decrease in intensity indicates depolarization of the mitochondrial membrane.[10]
-
5. Co-immunoprecipitation to Assess Drp1-Fis1 Interaction
-
Lyse treated cells in a suitable lysis buffer.
-
Pre-clear the lysate with protein A/G-agarose beads.
-
Incubate the lysate with an antibody against Fis1 or Drp1 overnight.
-
Add protein A/G-agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins and analyze by Western blotting using antibodies against Drp1 and Fis1 to detect the co-precipitated protein.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures discussed.
References
- 1. [PDF] A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity | Semantic Scholar [semanticscholar.org]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. imrpress.com [imrpress.com]
- 7. arp1.com [arp1.com]
- 8. Small peptide P110 mitigates axonal degeneration of SPG15 patient iPSC-derived neurons by targeting mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Impact of Proteasome Inhibitor TP-110 on Reactive Oxygen Species Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: TP-110 and Proteasome Inhibition
This compound is a novel compound that functions as a proteasome inhibitor. The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a vital role in protein quality control, cell cycle regulation, and signal transduction.[1] By inhibiting the chymotrypsin-like activity of the proteasome, this compound disrupts these processes, leading to an accumulation of misfolded and regulatory proteins. This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which are potent inducers of apoptosis.[2] Furthermore, proteasome inhibition has been linked to the suppression of pro-survival signaling pathways, such as NF-κB.[1][3]
The Link Between Proteasome Inhibition and ROS Production
A significant consequence of ER stress induced by proteasome inhibitors is the generation of reactive oxygen species (ROS). ROS, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause oxidative damage to cellular components such as DNA, lipids, and proteins.[4][5] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS insults.[6]
The inhibition of the proteasome leads to an accumulation of ubiquitinated proteins, which can overload the ER's protein-folding capacity. This ER stress can, in turn, lead to mitochondrial dysfunction and the generation of ROS.[7] This increase in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress and the activation of apoptotic pathways.[1]
Quantitative Data on this compound and ROS Production
As of the latest literature review, specific quantitative data on the direct effect of this compound on reactive oxygen species production has not been published. However, based on studies of other proteasome inhibitors like MG-132, it is hypothesized that this compound would induce a dose-dependent increase in intracellular ROS levels.[1]
For illustrative purposes, a typical presentation of such data is provided in the example table below.
Table 1: Illustrative Example of this compound's Effect on ROS Production in PC-3 Cells
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 | 100 ± 12 | 1.0 |
| This compound | 1 | 180 ± 15 | 1.8 |
| This compound | 5 | 350 ± 25 | 3.5 |
| This compound | 10 | 620 ± 40 | 6.2 |
| Positive Control (H₂O₂) | 100 | 850 ± 50 | 8.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.
Experimental Protocol: Measurement of Intracellular ROS
The following is a detailed protocol for a common method used to measure intracellular ROS levels, the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay.
4.1. Principle
DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[8]
4.2. Materials
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Cell line of interest (e.g., PC-3 prostate cancer cells)
-
This compound
-
Positive control (e.g., Hydrogen peroxide, H₂O₂)
-
Vehicle control (e.g., DMSO)
4.3. Procedure
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
DCFDA Loading:
-
Prepare a 10 µM working solution of DCFDA in pre-warmed, serum-free, phenol red-free cell culture medium.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate the plate for 45 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of fresh, pre-warmed cell culture medium containing the desired concentrations of this compound, vehicle control, or positive control to the respective wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. This is the baseline (T=0) reading.
-
Return the plate to the incubator and take subsequent readings at desired time points (e.g., 1, 2, 4, and 6 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of each well at each time point to its baseline reading.
-
Calculate the fold change in ROS production for each treatment group relative to the vehicle control.
-
Signaling Pathways and Visualizations
The inhibition of the proteasome by this compound initiates a cascade of events leading to ROS production and apoptosis. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound-induced ROS production and apoptosis.
Caption: Experimental workflow for the DCFDA cellular ROS assay.
Conclusion
This compound, as a proteasome inhibitor, is mechanistically poised to induce reactive oxygen species production in cancer cells. This is a consequence of the accumulation of ubiquitinated proteins and the subsequent induction of endoplasmic reticulum stress and mitochondrial dysfunction. The resulting oxidative stress is a key contributor to the pro-apoptotic effects of this class of compounds. While further studies are required to directly quantify the impact of this compound on ROS levels and to fully elucidate the downstream signaling events, the information presented in this guide provides a solid foundation for researchers investigating the mechanism of action of this compound and its potential as a cancer therapeutic. The provided experimental protocol offers a standardized method for such investigations.
References
- 1. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 3. Oxidative Stress-Mediated Regulation of Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upsides and Downsides of Reactive Oxygen Species for Cancer: The Roles of Reactive Oxygen Species in Tumorigenesis, Prevention, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors Prevent Oxidative Stress-Induced Nerve Cell Death by a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
An In-depth Technical Guide to the Pt(110) Surface in Material Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Platinum(110) surface, a subject of intense research in material science and heterogeneous catalysis. Due to its unique structural and electronic properties, the Pt(110) surface serves as a model system for understanding fundamental catalytic processes, surface reconstructions, and adsorbate interactions. Its relevance to drug development is primarily foundational, contributing to the broader understanding of platinum chemistry, which is central to platinum-based anticancer agents and the development of novel nanoparticle delivery systems.[1]
Atomic and Electronic Structure
The Pt(110) surface is one of the three low-index planes of the face-centered cubic (fcc) platinum crystal. In its ideal, unreconstructed (1x1) state, the surface is characterized by close-packed rows of atoms along the [1\overline{1}0] direction, separated by troughs. This atomic arrangement results in a relatively open and corrugated surface compared to the smoother Pt(111) and Pt(100) facets.[2] The surface atoms of Pt(110) have a lower coordination number (7) compared to Pt(100) (8) and Pt(111) (9), which significantly influences its energetic and reactive properties.[3]
A defining characteristic of the Pt(110) surface is its propensity to undergo reconstruction to minimize its high surface energy.[4][5] The most stable and extensively studied configuration is the (1x2) "missing row" reconstruction.[2][6] In this structure, alternate close-packed [1\overline{1}0] rows of atoms are absent from the top layer, exposing atoms in the second layer and creating microscopic (111)-oriented facets.[2][6] This reconstructed surface is energetically more favorable than the bulk-terminated (1x1) surface.[4][5] Other (1xn) missing-row reconstructions (where n=3, 4) have also been theoretically predicted to have similar surface free energies.[7]
The (1x2) reconstruction can be lifted by the adsorption of certain molecules, most notably carbon monoxide (CO).[8][9] At sufficient CO coverage and temperatures above 250 K, the energy balance shifts, causing the surface to revert to the (1x1) structure.[8][9] This adsorbate-induced restructuring is a key factor in the complex oscillatory kinetics observed during catalytic reactions like CO oxidation.
Caption: Logical relationship of Pt(110) surface states.
The difference between the unreconstructed and reconstructed surfaces is crucial for understanding their reactivity.
Caption: Top-down view of the ideal Pt(110)-(1x1) surface.
Caption: Top-down view of the reconstructed Pt(110)-(1x2) surface.
Quantitative Surface Properties
The electronic and energetic properties of the Pt(110) surface have been determined through both experimental measurements and theoretical calculations, such as Density Functional Theory (DFT).
| Property | Surface | Value | Method | Reference(s) |
| Surface Energy | Pt(110) unreconstructed | 0.195 eV/Ų | DFT | [5] |
| Pt(110)-(1x2) reconstructed | 0.178 eV/Ų | DFT | [5] | |
| Pt(111) | ~1.52 J/m² (0.095 eV/Ų) | DFT | [10][11] | |
| Pt(100) | ~1.85 J/m² (0.115 eV/Ų) | DFT | [10][11] | |
| Work Function | Pt(110) | 5.63 - 5.84 eV | Various | [12][13] |
| Ag(110) (for comparison) | 4.52 eV | Experimental | [13] | |
| Pt(111) | 5.70 - 5.93 eV | Various | [12][13] | |
| Pt(100) | 5.64 - 5.84 eV | Various | [12][13] | |
| CO Adsorption | Stretching Freq. (atop) | ~2065 cm⁻¹ | SFG | [14] |
| NO Adsorption | Stretching Freq. (atop) | ~1770 cm⁻¹ | IR | [15] |
| Stretching Freq. (bridge) | 1680-1800 cm⁻¹ | IR | [15] | |
| CO Oxidation Activation Energy | On metallic Pt | 0.08 eV (8 kJ/mol) | DFT | [16] |
| On PtO₂-like surface | 0.1 - 0.3 eV (9.6-29 kJ/mol) | DFT | [16] | |
| NO Dissociation Activation Energy | On Pt(100) (for comparison) | 1.21 eV | DFT | [17] |
Note: Experimental and theoretical values can vary based on the specific techniques, calculation parameters, and surface conditions.
Adsorption and Catalytic Activity
The unique corrugated structure of the Pt(110) surface, particularly the low-coordination atoms along the ridges of the (1x2) reconstruction, makes it highly reactive. It is a more active catalyst for certain reactions compared to the flat Pt(111) and Pt(100) surfaces.[18]
The catalytic oxidation of CO (2CO + O₂ → 2CO₂) on Pt(110) is a cornerstone of surface science research.[19] The reaction proceeds via different mechanisms depending on the partial pressures of the reactants and the surface temperature.
-
Langmuir-Hinshelwood Mechanism: At low oxygen pressures, both CO and oxygen adsorb onto the metallic platinum surface before reacting.[20][21] The surface is typically covered by a dense CO layer.[20]
-
Mars-van Krevelen Mechanism: At higher oxygen pressures and temperatures, a thin surface oxide layer can form.[20][22] In this case, CO molecules from the gas phase react with oxygen atoms from this oxide layer.[20] These surface oxides have been shown to have a substantially higher catalytic activity than the bulk-terminated Pt surface.[22]
Caption: Comparison of CO oxidation reaction pathways on Pt(110).
The reduction of nitric oxide (NO) is critical for automotive exhaust catalysis. On Pt(110), NO adsorbs on various sites, with linearly bonded (atop) species being more reactive than those in multi-fold bonded (bridge) positions.[15] The primary product of NO reduction in acidic media is ammonia (NH₃).[15] The reaction is structure-sensitive, and the presence of step-edges and specific facets on the Pt(110) surface influences the reaction pathway and efficiency.[15][23]
The Pt(110) surface exhibits significantly higher activity for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) compared to Pt(111) and Pt(100).[18] This enhanced activity is attributed to the presence of unique five-coordinated Pt sites (Pt5c) that are produced during potential-induced surface reconstructions.[24] The Tafel slope for HER on Pt(110) is lower than on other facets, indicating favorable reaction kinetics.[18]
Experimental Protocols and Methodologies
The study of the Pt(110) surface relies on a suite of sophisticated surface science techniques, typically performed under ultra-high vacuum (UHV) conditions to ensure surface cleanliness and precise control over the experimental environment. More recent advancements allow for in situ and operando studies at near-ambient pressures.[19]
-
Surface X-ray Diffraction (SXRD): A powerful technique for determining the precise atomic positions of surface atoms and characterizing reconstructions like the (1x2) missing row structure.[6][22][25] It can be used in situ to monitor structural changes during a chemical reaction.[22]
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the surface at the atomic level, allowing for direct visualization of surface morphology, reconstructions, and adsorbate structures.[16][19][20]
-
Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): Enables the chemical analysis of the surface under reaction conditions (elevated pressures and temperatures), identifying the chemical states of elements and the presence of surface species like oxides.[19]
-
Temperature Programmed Desorption (TPD): Used to study the energetics of adsorption. By heating the crystal and monitoring the desorption of adsorbed species with a mass spectrometer, one can determine binding energies and identify different adsorption states.[26]
-
Cyclic Voltammetry (CV): An electrochemical technique used to characterize the surface in an electrolyte. It provides a fingerprint of the surface structure based on the potentials at which adsorption and desorption of species like hydrogen occur.[15][18][24]
The following diagram illustrates a typical workflow for a surface science experiment on Pt(110).
Caption: A flowchart of a typical surface science experiment.
This guide highlights the fundamental importance of the Pt(110) surface as a model system in material science. Its complex reconstructions, unique electronic structure, and high catalytic activity provide a rich platform for investigating the core principles of surface chemistry and heterogeneous catalysis. While direct applications in drug development are not prominent, the foundational knowledge gained from studying Pt(110) informs the broader field of platinum chemistry, which remains critical for designing new therapeutic agents and advanced materials.
References
- 1. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. Density Functional Theory and Machine Learning Description and Prediction of Oxygen Atom Chemisorption on Platinum Surfaces and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Reconstruction of Pt(110) Surface | Density Functional Theory and Practice Course [sites.psu.edu]
- 5. (2×1) Surface reconstruction in Pt (110): The missing row enigma | Density Functional Theory and Practice Course [sites.psu.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. Work function - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Surface science under reaction conditions: CO oxidation on Pt and Pd model catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00045F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. lasphub.com [lasphub.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Structure and roughening of the Pt(110) surface - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 26. Hydrogen adsorption and desorption at the Pt(110)-(1×2) surface: experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Chemical Structure and Physicochemical Properties
An In-Depth Technical Guide to the Proteasome Inhibitor TP-110
Introduction
This compound is a synthetic tripeptide aldehyde derived from tyropeptin A, a natural product isolated from the bacterium Kitasatospora sp.[1][2]. It has emerged as a potent and selective inhibitor of the mammalian 20S proteasome, a key cellular machine responsible for protein degradation. By targeting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
It is important to note that the designation "this compound" can be ambiguous in scientific literature. This document focuses exclusively on the tyropeptin A derivative with CAS number 688737-95-3.
This compound is characterized by a complex molecular architecture that includes multiple aromatic rings and peptide bonds, contributing to its biological activity. Its structure has been optimized from the parent compound, tyropeptin A, to enhance its inhibitory potency against the proteasome[2].
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[[2-(naphthalen-1-yl)acetyl]amino]propanoyl]-(2-oxo-1-(4-methoxyphenyl)ethyl)amino]-3-methylbutanamide | N/A |
| CAS Number | 688737-95-3 | N/A |
| Molecular Formula | C₃₇H₄₁N₃O₆ | [2] |
| Molecular Weight | 623.74 g/mol | [2] |
| Appearance | White solid powder | N/A |
| Solubility | Soluble in DMSO, insoluble in water | N/A |
| Stereochemistry | Contains chiral centers | [2] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome[3][4]. The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis[5][6].
Inhibition of the proteasome by this compound leads to the accumulation of proteins that are normally degraded, such as cell cycle inhibitors p21 and p27[1][7]. This accumulation causes cell cycle arrest in the G2-M phase[1][7]. Furthermore, this compound has been shown to induce apoptosis in cancer cells by inhibiting the degradation of IκB, which in turn prevents the nuclear translocation and activation of the pro-survival transcription factor NF-κB[1][7].
Quantitative Biological Data
This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PC-3 | Prostate Cancer | 0.05 | [1][7] |
| HeLa S3 | Cervical Cancer | 0.059 | [2] |
| HT-29 | Colon Cancer | 0.11 | [2] |
| A549 | Lung Cancer | 0.014 | [2] |
| K562 | Leukemia | 0.012 | [2] |
| P388 | Leukemia | 0.059 | [2] |
Table 3: Inhibitory Activity of this compound on 20S Proteasome
| Proteasome Activity | IC₅₀ (µM) | Specificity | Reference |
| Chymotrypsin-like | Potent Inhibition | Highly Selective | [3][4] |
| Trypsin-like | No Inhibition | - | [3][4] |
| PGPH-like | No Inhibition | - | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
The synthesis of this compound is based on the methods developed for tyropeptin A derivatives[2][8]. It involves a multi-step chemical synthesis process starting from protected amino acid precursors.
Outline of Synthetic Procedure:
-
Preparation of the C-terminal aldehyde: L-tyrosinal is appropriately protected.
-
Dipeptide coupling: The protected L-tyrosinal is coupled with N-protected L-valine using a standard peptide coupling reagent such as water-soluble carbodiimide (WSC) in the presence of 1-hydroxybenzotriazole (HOBt).
-
Deprotection and second peptide coupling: The N-terminal protecting group of the dipeptide is removed, followed by coupling with N-protected O-methyl-L-tyrosine.
-
N-terminal modification: Following the deprotection of the N-terminus of the tripeptide, it is acylated with 1-naphthylacetic acid.
-
Final deprotection and purification: All protecting groups are removed, and the final product, this compound, is purified using chromatographic techniques such as HPLC.
Note: For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of Momose et al., Biosci. Biotechnol. Biochem., 69(9), 1733-1742, 2005.[2][3]
In Vitro Proteasome Activity Assay
This protocol describes a method to measure the chymotrypsin-like activity of the 20S proteasome and its inhibition by this compound.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well (except for the 'no enzyme' control).
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (increase in fluorescence over time).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the ubiquitin-proteasome pathway and the mechanism of action of this compound.
Caption: Mechanism of action of this compound via inhibition of the ubiquitin-proteasome pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of a proteasome inhibitor like this compound.
References
- 1. A new proteasome inhibitor, this compound, induces apoptosis in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and activity of tyropeptin A derivatives as potent and selective inhibitors of mammalian 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of derivatives of tyropeptin A as the potent and selective inhibitors of mammalian 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tyropeptins A and B, new proteasome inhibitors produced by Kitasatospora sp. MK993-dF2. II. Structure determination and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Therapeutic Potential of P110
This technical guide provides a comprehensive overview of the therapeutic potential of two distinct molecular entities referred to as "P110": the p110 catalytic isoforms of phosphoinositide 3-kinase (PI3K) and the P110 peptide inhibitor of mitochondrial fission. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways and workflows.
Part 1: The Therapeutic Potential of PI3K p110 Isoform Inhibitors
1.1. Core Concepts: The PI3K/Akt Signaling Pathway and p110 Isoforms
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Class I PI3Ks are heterodimers composed of a regulatory subunit (e.g., p85) and a catalytic subunit (p110).[2][3] There are four Class I p110 isoforms: p110α, p110β, p110γ, and p110δ.[3][4][5] While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells.[4][5][6][7]
Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), the p110 subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a multitude of substrates to drive cellular responses.[9] Dysregulation of the PI3K pathway is a common event in human cancers, making it a prime target for therapeutic intervention.[1][3]
References
- 1. Truncated Title: p110 isoforms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p110α isoform of PI3K is essential for proper growth factor signaling and oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Roles of the p110α Isoform of Phosphatidylinsositol 3-Kinase in Hepatic Insulin Signaling and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Phosphoinositide 3-kinase signaling pathway mediated by p110α regulates invadopodia formation - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC Revolution: A Technical Deep Dive into the Preliminary Investigation of ARV-110 (Bavdegalutamide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary investigations into ARV-110 (bavdegalutamide), a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). ARV-110 represents a paradigm shift in targeting the AR signaling pathway, a critical driver of prostate cancer. Unlike traditional inhibitors that merely block protein function, ARV-110 hijacks the cell's own ubiquitin-proteasome system to eliminate the AR protein entirely. This guide summarizes the key preclinical and clinical findings, details the experimental methodologies used in its evaluation, and visualizes the core mechanisms and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
ARV-110 is a heterobifunctional molecule with two key binding domains connected by a linker.[1][2] One end binds to the androgen receptor, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the AR, ARV-110, and the E3 ligase.[3][4] This complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the AR, tagging it for degradation by the 26S proteasome.[3][5][] A key advantage of this mechanism is its catalytic nature; a single ARV-110 molecule can induce the degradation of multiple AR proteins.
Preclinical Data Summary
ARV-110 has demonstrated potent and selective degradation of the androgen receptor across a range of preclinical models, including cell lines resistant to current standard-of-care therapies like enzalutamide.
In Vitro Degradation and Proliferation
The following tables summarize the in vitro activity of ARV-110 in various prostate cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | VCaP | ~1 nM | [7][8] |
| LNCaP | < 1 nM | [9] | |
| IC50 (Cell Proliferation) | VCaP | 0.86 µM | [10] |
| 22Rv1 | 14.85 µM | [10] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy
In xenograft models, orally administered ARV-110 led to significant tumor growth inhibition and AR degradation.
| Model | Dosing | Outcome | Reference |
| Mouse Xenograft | 1 mg/kg PO QD | >90% AR degradation | [7][8] |
| Enzalutamide-Resistant VCaP Xenograft | 10 mg/kg PO | Significant tumor growth inhibition | [9] |
Clinical Investigation: Phase 1/2 Trial (NCT03888612)
ARV-110 was the first PROTAC to enter human clinical trials, with the Phase 1/2 ARDENT study investigating its safety, tolerability, and anti-tumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior therapies.[11]
Key Clinical Findings
| Parameter | Patient Population | Result | Reference |
| Recommended Phase 2 Dose (RP2D) | mCRPC | 420 mg QD | [12] |
| PSA50 Response Rate | Patients with AR T878A/S and/or H875Y mutations | 46% | [13] |
| PSA50 Response Rate | Patients without T878A/S and/or H875Y mutations | 10% | [13] |
| RECIST Partial Response | 2 of 7 evaluable patients with AR T878A/S and/or H875Y mutations | Confirmed partial responses | [12] |
PSA50: ≥50% reduction in Prostate-Specific Antigen levels. RECIST: Response Evaluation Criteria in Solid Tumors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used in the preclinical evaluation of ARV-110.
Androgen Receptor Degradation Assay (Western Blot)
This assay quantifies the reduction in AR protein levels following treatment with ARV-110.
Protocol Steps:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured to an appropriate confluency and then treated with varying concentrations of ARV-110 or a vehicle control for a specified duration (e.g., 4, 12, 24 hours).[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the androgen receptor. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection and Analysis: A chemiluminescent substrate is added, which reacts with HRP to produce light. The resulting bands are visualized using an imaging system, and the band intensities are quantified to determine the relative amount of AR protein in each sample. A loading control, such as β-actin, is used to normalize the data.
Cell Viability Assay
This assay measures the effect of ARV-110 on the proliferation of prostate cancer cells.
Protocol Steps:
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a serial dilution of ARV-110.
-
Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 3-5 days).
-
Viability Measurement: A reagent such as CellTiter-Glo® (Promega) or WST-8 is added to the wells.[14] These reagents measure ATP levels or metabolic activity, respectively, which are indicative of the number of viable cells.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The results are then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of ARV-110 that inhibits cell growth by 50%.
Conclusion and Future Directions
The preliminary investigation of ARV-110 has provided compelling evidence for the potential of PROTAC-mediated protein degradation as a therapeutic strategy for prostate cancer. Its novel mechanism of action allows it to overcome some of the resistance mechanisms that limit the efficacy of current AR-targeted therapies.[15] The preclinical data demonstrated potent and selective AR degradation, leading to anti-tumor activity in resistant models.[7][8] The initial clinical data from the Phase 1/2 trial in heavily pretreated mCRPC patients are encouraging, showing a manageable safety profile and signs of clinical activity, particularly in patients with specific AR mutations.[12] Further clinical development is ongoing to fully elucidate the therapeutic potential of ARV-110 and the broader class of PROTAC protein degraders in oncology.
References
- 1. urotoday.com [urotoday.com]
- 2. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 11. nursingcenter.com [nursingcenter.com]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 15. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of TP-110
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis and purification of TP-110, a novel investigational compound. The methodologies outlined below are intended for use by qualified personnel in a laboratory setting.
Overview and Data Summary
This compound is a potent and selective kinase inhibitor. The following tables summarize the key quantitative data associated with its synthesis and purification.
Table 1: Summary of this compound Synthesis Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Suzuki Coupling | Intermediate A, Intermediate B, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Amide Coupling | Intermediate C, Amine D, HATU, DIPEA | DMF | 25 | 6 | 78 |
| 3 | Final Deprotection | Boc-protected this compound | TFA/DCM | 0 to 25 | 2 | 95 |
Table 2: this compound Purification and Final Product Specifications
| Purification Step | Method | Mobile Phase/Eluent | Purity (%) | Recovery (%) |
| 1 | Flash Chromatography | Ethyl Acetate/Hexane Gradient | >95 | 90 |
| 2 | Preparative HPLC | Acetonitrile/Water with 0.1% TFA | >99.5 | 85 |
| Final Product | Specification | |||
| Appearance | White to off-white solid | |||
| Purity (HPLC) | ≥ 99.5% | |||
| Identity (¹H NMR, MS) | Conforms to structure | |||
| Solubility | > 50 mg/mL in DMSO |
Experimental Protocols
2.1. Synthesis of this compound (A Representative Multi-step Synthesis)
This protocol describes a representative three-step synthesis for obtaining this compound.
Step 1: Suzuki Coupling
-
To a solution of Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in a 4:1 mixture of Toluene/H₂O (10 mL/mmol of A) is added K₂CO₃ (3.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Pd(PPh₃)₄ (0.05 eq) is added, and the mixture is heated to 100 °C for 12 hours under an argon atmosphere.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield Intermediate C.
Step 2: Amide Coupling
-
Intermediate C (1.0 eq) is dissolved in anhydrous DMF (10 mL/mmol).
-
Amine D (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) are added sequentially.
-
The reaction mixture is stirred at room temperature (25 °C) for 6 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude Boc-protected this compound.
Step 3: Final Deprotection
-
The crude Boc-protected this compound is dissolved in a 1:1 mixture of TFA/DCM (10 mL/mmol).
-
The solution is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
-
The solvents are removed under reduced pressure.
-
The residue is co-evaporated with toluene twice to remove residual TFA.
-
The resulting crude this compound is taken for purification.
2.2. Purification of this compound
Step 1: Flash Chromatography
-
The crude product from the synthesis is purified by flash column chromatography on silica gel.
-
A gradient of 0-100% ethyl acetate in hexanes is used as the eluent.
-
Fractions containing the desired product are identified by TLC, pooled, and concentrated.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
The material from flash chromatography is further purified by reverse-phase preparative HPLC.
-
Column: C18, 10 µm, 250 x 50 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 20-80% B over 30 minutes
-
Flow Rate: 80 mL/min
-
Detection: UV at 254 nm
-
Fractions containing the pure product (>99.5% by analytical HPLC) are collected and lyophilized to yield this compound as a white solid.
Visualization of Workflows and Pathways
3.1. This compound Synthesis Workflow
Caption: Workflow for the multi-step synthesis of this compound.
3.2. This compound Purification Workflow
Caption: Purification workflow for obtaining high-purity this compound.
3.3. Hypothetical Signaling Pathway for this compound Action
Caption: this compound as a hypothetical inhibitor of the Kinase A signaling cascade.
Application Notes and Protocols for P110 Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
P110 is a cell-permeable heptapeptide that acts as a specific inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2] This interaction is a key step in the process of mitochondrial fission, the division of mitochondria.[3][4] Under conditions of cellular stress, excessive mitochondrial fission can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cell death.[5] By selectively blocking the Drp1-Fis1 interaction, P110 has been shown to inhibit aberrant mitochondrial fragmentation and exert protective effects in various cell culture models of disease, including neurodegenerative disorders and ischemia-reperfusion injury.[1][6]
These application notes provide detailed protocols for the use of P110 in cell culture, including methods for assessing its effects on mitochondrial morphology, ROS production, and apoptosis.
Data Presentation
Table 1: Effects of P110 Peptide on Gene and Protein Expression in SH-SY5Y Cells
| Target | Concentration | Treatment Time | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| APP | 1 µM | 48h | ~1.5 | Not significant | [7] |
| APP | 10 µM | 48h | Not significant | ~0.5 | [7] |
| BACE1 | 1 µM | 48h | ~1.8 | Not significant | [7] |
| BACE1 | 10 µM | 48h | ~2.0 | ~0.6 | [7] |
| Synaptophysin | 1 µM | 48h | ~1.5 | Not specified | [7][8] |
| Synaptophysin | 10 µM | 48h | ~1.8 | Not specified | [7][8] |
| LRP1 | 1 µM | 48h | ~1.4 | Not significant | [7][8] |
| LRP1 | 10 µM | 48h | ~1.6 | Not significant | [7][8] |
| ADAM10 | 10 µM | 48h | Not specified | ~1.5 | [7] |
| Klotho | 10 µM | 48h | Not specified | ~1.7 | [7] |
Table 2: Effect of P110 Peptide on Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells
| ROS Type | Concentration | Treatment Time | Fold Change vs. Control | Reference |
| Intracellular ROS (H2DCFDA) | 1 µM | Not Specified | ~0.6 | [7][9] |
| Intracellular ROS (H2DCFDA) | 10 µM | Not Specified | ~0.5 | [7][9] |
| Mitochondrial ROS (MitoSOX) | 1 µM | Not Specified | ~0.7 | [7][9] |
| Mitochondrial ROS (MitoSOX) | 10 µM | Not Specified | ~0.6 | [7][9] |
Experimental Protocols
P110 Peptide Handling and Stock Solution Preparation
Materials:
-
Lyophilized P110 peptide (often supplied as a TFA salt)[10]
-
Sterile, nuclease-free water or anhydrous dimethyl sulfoxide (DMSO)[11]
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Reconstitution:
-
Before opening, allow the vial of lyophilized P110 to equilibrate to room temperature to prevent condensation.
-
For a stock solution in water, reconstitute the peptide in sterile, nuclease-free water to a concentration of 1 mg/mL.
-
For a stock solution in DMSO, use fresh, anhydrous DMSO to dissolve the peptide at a concentration of 50-100 mg/mL.[11][12] Note that hygroscopic DMSO can reduce solubility.[12]
-
Gently vortex or sonicate to ensure complete dissolution.[12]
-
-
Storage:
Cell Culture Treatment with P110 Peptide
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y, H9c2 cardiac myocytes)[7][12]
-
Complete cell culture medium
-
P110 peptide stock solution
Protocol:
-
Seed cells in appropriate culture vessels (e.g., plates, chamber slides) and allow them to adhere and reach the desired confluency.
-
On the day of treatment, dilute the P110 stock solution to the desired final concentration in pre-warmed complete cell culture medium. Effective concentrations typically range from 1 µM to 10 µM.[7]
-
Remove the existing medium from the cells and replace it with the P110-containing medium.
-
Incubate the cells for the desired treatment duration. Incubation times can range from 30 minutes to 48 hours, depending on the experimental endpoint.[7][13] For experiments involving the induction of cellular stress, P110 can be added as a pre-treatment before the stressor.[6]
Assessment of Mitochondrial Morphology
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible dishes
-
Mitochondrial-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope (confocal recommended for high-resolution imaging)[14]
Protocol:
-
Treat cells with P110 as described in Protocol 2.
-
During the last 15-30 minutes of incubation, add the mitochondrial fluorescent probe to the culture medium according to the manufacturer's instructions.
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).[7] Parameters to analyze include mitochondrial length, circularity, and the degree of fragmentation (number of individual mitochondria per cell).[15]
Measurement of Reactive Oxygen Species (ROS) Production
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
Fluorescent ROS indicator dyes (e.g., CM-H2DCFDA for total cellular ROS, MitoSOX™ Red for mitochondrial superoxide)[7][16]
-
Phenol red-free cell culture medium
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and treat with P110 as described in Protocol 2.
-
Towards the end of the treatment period, remove the medium and wash the cells with pre-warmed, phenol red-free medium.
-
Load the cells with the ROS indicator dye (e.g., 5-10 µM CM-H2DCFDA or 2.5-5 µM MitoSOX™ Red) in phenol red-free medium for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with phenol red-free medium.
-
Add fresh phenol red-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., ~495/525 nm for H2DCFDA, ~510/580 nm for MitoSOX™ Red).[9] Alternatively, visualize and quantify fluorescence intensity on a per-cell basis using a fluorescence microscope.[7]
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[17]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with P110 and/or an apoptosis-inducing agent as required for your experiment.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and pellet them by centrifugation.[18]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour.[17]
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells[20]
-
-
Mandatory Visualization
Caption: P110 peptide's mechanism of action in inhibiting mitochondrial fission.
Caption: General experimental workflow for studying the effects of P110 in cell culture.
References
- 1. Mitochondrial fission mediated by Drp1-Fis1 pathway and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TAT-P110/P110 peptide [novoprolabs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ROS production and mitochondrial dysfunction driven by PU.1-regulated NOX4-p22phox activation in Aβ-induced retinal pigment epithelial cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes: In Vivo Administration of p110 Inhibitors in Mice
Introduction
The p110 protein is the catalytic subunit of the Class I phosphoinositide 3-kinase (PI3K) family, a group of enzymes critical in regulating cell growth, proliferation, survival, and migration.[1][2] Class IA PI3Ks exist as heterodimers, composed of a catalytic p110 subunit and a p85 regulatory subunit.[3][4] There are four Class I catalytic isoforms: p110α, p110β, p110δ, and p110γ. The p110α and p110β isoforms are expressed ubiquitously, while p110δ and p110γ are found predominantly in leukocytes.[1][3][5]
Due to their central role in cellular signaling, particularly the PI3K/AKT pathway, these isoforms are significant targets for drug development, especially in oncology and immunology.[3][6] The p110α isoform, encoded by the PIK3CA gene, is frequently mutated in various human cancers.[1][3][7] Consequently, numerous isoform-selective and pan-PI3K inhibitors have been developed and are frequently evaluated in preclinical mouse models to determine their therapeutic potential. These notes provide an overview and protocols for the in vivo administration of compounds targeting p110 in mice.
Key p110 Isoforms and Their Roles
-
p110α (PIK3CA): This isoform is a primary mediator of signaling downstream of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and IGF-1.[2][7] Activating mutations in PIK3CA are common in cancers, making p110α a key oncogene and a major target for cancer therapy.[1][3] Genetic ablation of p110α in mouse models has been shown to block tumor formation.[8]
-
p110β (PIK3CB): While also ubiquitously expressed, p110β appears to have distinct roles and is particularly important in tumors with a loss of the PTEN tumor suppressor.[4][9] Some studies suggest p110β can play a negative regulatory role in certain contexts, modulating the strength of PI3K signaling.[6][8]
-
p110δ (PIK3CD): Primarily expressed in hematopoietic cells, p110δ is crucial for the development and function of lymphocytes.[1][5] It plays a seminal role in B-cell signaling and is a validated therapeutic target for hematologic malignancies and inflammatory diseases.[5][10]
Commonly Used p110 Inhibitors in Mouse Studies
A variety of small molecule inhibitors are used to probe the function of p110 isoforms in vivo. The choice of inhibitor depends on the specific isoform being targeted and the experimental question.
| Inhibitor | Target Isoform(s) | Common Application | Reference |
| BYL-719 (Alpelisib) | p110α-selective | Cancer models with PIK3CA mutations | [11] |
| KIN-193 | p110β-selective | PTEN-deficient cancer models | [9] |
| CAL-101 (Idelalisib) | p110δ-selective | Hematological malignancies, inflammation | [11] |
| IC87114 | p110δ-selective | T-cell mediated inflammation models | [12] |
| BKM-120 (Buparlisib) | Pan-Class I (α, β, δ, γ) | Broad cancer models | [11] |
Signaling Pathway and Experimental Workflow
PI3K/p110 Signaling Pathway
The canonical Class IA PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment of the p85/p110 heterodimer to the plasma membrane.[2] The activated p110 catalytic subunit then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][8] PIP3 recruits and activates downstream effectors containing pleckstrin homology (PH) domains, most notably AKT and PDK1, which in turn regulate a multitude of cellular processes.[7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[5]
References
- 1. pnas.org [pnas.org]
- 2. The p110α isoform of PI3K is essential for proper growth factor signaling and oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. mdpi.com [mdpi.com]
- 5. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phosphoinositide 3-kinase signaling pathway mediated by p110α regulates invadopodia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p110α and p110β isoforms of PI3K play divergent roles in mammary gland development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K Isoforms p110α and p110δ are Essential for Pre-B Cell Receptor Signaling and B Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. PI3K p110δ regulates T cell cytokine production during primary and secondary immune responses in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of TP-110
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-110 is an investigational small molecule inhibitor targeting key cellular pathways implicated in cancer progression. These application notes provide a comprehensive set of protocols to evaluate the pre-clinical efficacy of this compound. The described methodologies cover both in vitro and in vivo models to establish a robust understanding of the compound's anti-cancer activity.
Hypothetical Mechanism of Action
For the purpose of this document, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common event in many cancers.[1] this compound is presumed to exert its anti-tumor effects by blocking signal transduction through this cascade, leading to the inhibition of downstream effectors responsible for cell cycle progression and survival.
In Vitro Efficacy Assessment
A variety of in vitro assays are essential for the initial screening and characterization of an anti-cancer drug's efficacy.[2][3][4][5][6] These assays provide a controlled environment to assess the direct effects of the compound on cancer cells.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and anti-proliferative effects of this compound. A common method is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[3][5]
Apoptosis Assays
To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), several assays can be employed.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the potential of this compound to inhibit metastasis. The Boyden chamber assay is a widely used method.[6]
Protocol: Transwell Migration Assay
-
Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Treatment: Add this compound at various concentrations to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 16-24 hours.
-
Cell Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the stained cells under a microscope.
In Vivo Efficacy Assessment
In vivo studies using animal models are critical to evaluate the therapeutic potential of a drug candidate in a more complex biological system.[7][8][9][10]
Xenograft Models
Human tumor cells are implanted into immunodeficient mice to assess the effect of this compound on tumor growth.[7][11]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily or as determined by pharmacokinetic studies. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor fragments are directly implanted into mice, can better recapitulate the heterogeneity and microenvironment of human tumors.[11]
Protocol: Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into immunodeficient mice.
-
Tumor Engraftment and Expansion: Monitor the mice for tumor growth. Once the tumors reach a certain size, they can be passaged into new cohorts of mice for expansion.
-
Efficacy Study: Once a sufficient number of mice with established tumors are available, conduct the efficacy study as described for the subcutaneous xenograft model.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | This compound Value |
| Cancer Cell Line A | MTT | IC50 (48h) | [Insert Value] µM |
| Cancer Cell Line B | MTT | IC50 (48h) | [Insert Value] µM |
| Cancer Cell Line A | Annexin V/PI | % Apoptosis (48h) | [Insert Value] % |
| Cancer Cell Line B | Annexin V/PI | % Apoptosis (48h) | [Insert Value] % |
| Cancer Cell Line A | Transwell Migration | % Inhibition | [Insert Value] % |
Table 2: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Value] | - |
| This compound (Dose 1) | [Insert Value] | [Insert Value] |
| This compound (Dose 2) | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow Diagram
Caption: Overall workflow for testing the efficacy of this compound.
References
- 1. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for TP-110 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-110, also known as P110, is a seven-amino acid peptide that has emerged as a promising therapeutic candidate in the study of neurodegenerative diseases, including Alzheimer's disease.[1][2] It functions as a selective inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1).[2][3][4] This interaction is crucial in the process of mitochondrial fission, which, when excessive, is implicated in the pathology of Alzheimer's disease.[1][5] By inhibiting the Drp1-Fis1 interaction, this compound helps to restore mitochondrial dynamics, reduce oxidative stress, and has been shown to have neuroprotective effects in preclinical models of Alzheimer's disease.[1][6][7]
These application notes provide a comprehensive overview of the use of this compound in both in vitro and in vivo Alzheimer's disease research models, including detailed protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action
This compound selectively disrupts the pathological interaction between Drp1 and Fis1, which is often hyperactivated under conditions of cellular stress, such as those present in the Alzheimer's brain.[2][6] This targeted inhibition prevents excessive mitochondrial fragmentation, a process linked to synaptic dysfunction and neuronal cell death.[5][8] Unlike some other mitochondrial division inhibitors, this compound does not appear to interfere with the basal, physiological functions of Drp1, suggesting a favorable safety profile.[7][9]
The downstream effects of this compound in Alzheimer's models include:
-
Reduced Amyloid-β (Aβ) Generation: this compound has been shown to decrease the protein levels of amyloid precursor protein (APP) and β-secretase 1 (BACE1), key players in the amyloidogenic pathway that produces Aβ plaques.[1][10]
-
Enhanced Neuroprotection: The peptide increases the levels of neuroprotective proteins such as ADAM10 (an α-secretase) and Klotho.[1][10]
-
Improved Mitochondrial Function: this compound helps maintain mitochondrial integrity, increases the number of active mitochondria, and reduces the production of reactive oxygen species (ROS).[1][10][11]
Signaling Pathway of this compound in Alzheimer's Disease
Caption: this compound signaling pathway in Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in Alzheimer's disease models based on published studies.
In Vitro Data: Human SH-SY5Y Neuroblastoma Cells
| Parameter | Concentration | Result | Reference |
| Amyloidogenic Pathway | |||
| APP Protein Level | 10 µM | Significantly reduced | [1][10] |
| BACE1 Protein Level | 10 µM | Significantly reduced | [1][10] |
| ADAM10 Protein Level | 10 µM | Significantly increased | [1][10] |
| Klotho Protein Level | 10 µM | Significantly increased | [1][10] |
| Mitochondrial Function | |||
| Active Mitochondria | 1 µM and 10 µM | Significantly increased | [1][10] |
| Reactive Oxygen Species (ROS) | 1 µM and 10 µM | Significantly reduced | [1][10] |
In Vivo Data: 5XFAD Mouse Model
| Parameter | Dosage and Duration | Result | Reference |
| Cognitive Function | 3 mg/kg/day for 3 months | Significantly improved behavioral deficits | [6][7] |
| Aβ Pathology | 3 mg/kg/day for 3 months | Reduced Aβ accumulation | [7][12] |
| Bioenergetics | 3 mg/kg/day for 3 months | Reduced energetic failure | [7][12] |
| Oxidative Stress | 3 mg/kg/day for 3 months | Reduced oxidative stress in the brain | [7][12] |
Experimental Protocols
In Vitro Protocol: Treatment of SH-SY5Y Cells with this compound
This protocol describes the treatment of the human neuroblastoma cell line SH-SY5Y with this compound to assess its effects on markers of Alzheimer's disease.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent for this compound reconstitution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to create a stock solution (e.g., 1 mM).
-
Further dilute the stock solution in complete culture medium to prepare working concentrations (e.g., 1 µM and 10 µM).
-
-
Cell Seeding:
-
Seed SH-SY5Y cells into appropriate culture plates at a density that will allow for optimal growth during the treatment period.
-
-
Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1 µM and 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, including:
-
Western Blotting: To quantify protein levels of APP, BACE1, ADAM10, and Klotho.
-
Real-Time PCR: To measure mRNA expression levels of relevant genes.
-
Mitochondrial Function Assays: Using probes like MitoTracker to assess mitochondrial mass and TMRE to measure mitochondrial membrane potential.
-
ROS Measurement: Using fluorescent probes like DCFDA-AM.
-
-
In Vivo Protocol: Administration of this compound to 5XFAD Mice
This protocol provides a general guideline for the systemic administration of this compound to the 5XFAD mouse model of Alzheimer's disease.
Materials:
-
5XFAD transgenic mice and wild-type littermate controls
-
This compound peptide
-
Sterile saline or other appropriate vehicle
-
Osmotic minipumps
-
Surgical tools for implantation
-
Anesthesia
Procedure:
-
Animal Husbandry:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
This compound Preparation:
-
Dissolve this compound in a sterile vehicle suitable for in vivo administration (e.g., sterile saline).
-
-
Osmotic Minipump Implantation:
-
For chronic administration, osmotic minipumps are a reliable method for continuous delivery.
-
Anesthetize the mice according to approved protocols.
-
Surgically implant the osmotic minipumps, filled with either this compound solution or vehicle, subcutaneously. The pumps should be calibrated to deliver the desired dose (e.g., 3 mg/kg/day) over the specified treatment period (e.g., 3 months).
-
-
Monitoring:
-
Monitor the animals regularly for any signs of distress or adverse reactions to the treatment.
-
-
Behavioral Testing:
-
At the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function. Examples include the Morris water maze for spatial learning and memory, and the Y-maze for working memory.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Process the brain tissue for:
-
Immunohistochemistry: To visualize and quantify Aβ plaques.
-
Biochemical assays: To measure levels of Aβ, oxidative stress markers, and other relevant proteins.
-
-
Experimental Workflow Visualization
References
- 1. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arp1.com [arp1.com]
- 5. Mitochondria-Division Inhibitor 1 Protects Against Amyloid-β induced Mitochondrial Fragmentation and Synaptic Damage in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. oncotarget.com [oncotarget.com]
- 8. peptidesciences.com [peptidesciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing TAT-P110 in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of TAT-P110, a selective inhibitor of the Drp1-Fis1 interaction, in the study of Parkinson's disease (PD) pathology. The protocols detailed below are based on established in vitro and in vivo models of PD and are intended to facilitate research into the neuroprotective effects of modulating mitochondrial dynamics.
Introduction to TAT-P110 and its Role in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, a process in which mitochondrial dysfunction plays a critical role.[1] Excessive mitochondrial fission, a process regulated by the dynamin-related protein 1 (Drp1), is a key pathological feature observed in PD models.[2][3] TAT-P110 is a cell-permeable peptide that selectively inhibits the interaction between Drp1 and fission 1 (Fis1), thereby reducing aberrant mitochondrial fragmentation.[4][5] Research has demonstrated that TAT-P110 offers neuroprotection in cellular and animal models of Parkinson's disease by mitigating mitochondrial dysfunction, reducing oxidative stress, and improving neuronal survival.[6][7]
Mechanism of Action of TAT-P110
Under conditions of cellular stress, such as those induced by neurotoxins used to model Parkinson's disease, Drp1 is recruited to the mitochondrial outer membrane where it interacts with adaptor proteins like Fis1 to mediate mitochondrial fission.[5] This excessive fission leads to mitochondrial fragmentation, impaired ATP production, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[4][6] TAT-P110 specifically disrupts the Drp1-Fis1 interaction, thereby inhibiting the excessive mitochondrial fission without affecting basal mitochondrial dynamics.[4][5] This targeted inhibition helps to preserve mitochondrial integrity and function, leading to neuroprotective effects.[6]
Data Presentation: Efficacy of TAT-P110 in Parkinson's Disease Models
The following tables summarize the quantitative data from key studies demonstrating the neuroprotective effects of TAT-P110 in preclinical models of Parkinson's disease.
Table 1: In Vitro Efficacy of TAT-P110 in a Cellular Model of Parkinson's Disease (MPP+-treated SH-SY5Y cells)
| Parameter Measured | Condition | Result with TAT-P110 Treatment | Percentage Change | Reference |
| Mitochondrial Fragmentation | MPP+ (2 mM, 4 hours) | Reduced from 50% to 14% of cells | 72% reduction | [6][8] |
| Neuronal Viability | MPP+ (2 mM, 24 hours) | Significantly increased cell viability | Data not quantified | [6] |
| Mitochondrial ROS Production | MPP+ (1 µM, 2 hours) | Reduced mitochondrial superoxide | Data not quantified | [6] |
| Neurite Loss (primary dopaminergic neurons) | MPP+ (1 µM, 15 hours) | Reduced neurite loss | Data not quantified | [6] |
Table 2: In Vivo Efficacy of TAT-P110 in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Parameter Measured | Animal Model | TAT-P110 Treatment Regimen | Outcome | Reference |
| Dopaminergic Neuron Survival (Substantia Nigra) | MPTP-injected mice | 1.5 mg/kg/day via osmotic pump | Significant protection of TH-positive neurons | [9][10] |
| Locomotor Activity (Total Distance Traveled) | MPTP-injected mice | Not specified | Significantly improved compared to control | [11] |
| Locomotor Activity (Rearing Time) | MPTP-injected mice | Not specified | Significantly improved compared to control | [11] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of TAT-P110 are provided below.
Protocol 1: In Vitro Model of Parkinson's Disease using SH-SY5Y Cells
This protocol describes the induction of a Parkinson's-like pathology in human neuroblastoma SH-SY5Y cells using the neurotoxin MPP+ and subsequent treatment with TAT-P110.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
MPP+ iodide (1-methyl-4-phenylpyridinium)
-
TAT-P110 peptide
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., MitoTracker dyes, ROS probes, cell viability assays)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., plates, coverslips) at a density that allows for optimal growth and analysis.
-
TAT-P110 Pre-treatment: Once cells have adhered and reached the desired confluency, pre-treat the cells with TAT-P110 (e.g., 1 µM) in fresh culture medium for 30 minutes.[8]
-
MPP+ Treatment: Add MPP+ to the culture medium to a final concentration of 1-2 mM.[6][12] The duration of MPP+ treatment will vary depending on the endpoint being measured (e.g., 4 hours for mitochondrial fragmentation, 24 hours for cell viability).[6][8]
-
Downstream Analysis: Following treatment, perform assays to assess mitochondrial morphology, ROS production, and cell viability as described in the subsequent protocols.
Protocol 2: Quantification of Mitochondrial Fragmentation
This protocol outlines the steps to visualize and quantify changes in mitochondrial morphology.
Materials:
-
Cells cultured on coverslips (from Protocol 1)
-
MitoTracker Red CMXRos or anti-Tom20 antibody
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Secondary antibody (if using anti-Tom20)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Mitochondrial Staining (Live Cells): Incubate live cells with MitoTracker Red CMXRos (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Immunostaining (Fixed Cells):
-
Permeabilize fixed cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody (e.g., anti-Tom20) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging: Mount the coverslips onto microscope slides using mounting medium with DAPI. Acquire images using a fluorescence microscope with appropriate filters.
-
Quantification:
-
Visually score cells as having either "tubular" (healthy) or "fragmented" (punctate) mitochondria.
-
Count at least 100 cells per condition from multiple random fields.
-
Calculate the percentage of cells with fragmented mitochondria for each treatment group.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of fluorescent probes to measure intracellular ROS levels.
Materials:
-
Cells cultured in a multi-well plate (from Protocol 1)
-
H2-DCFDA or MitoSOX Red
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Probe Loading: After the desired treatment period, wash the cells with warm HBSS.
-
Incubate the cells with H2-DCFDA (for general cellular ROS, e.g., 10 µM) or MitoSOX Red (for mitochondrial superoxide, e.g., 5 µM) in HBSS for 30 minutes at 37°C, protected from light.[13]
-
Measurement:
-
Plate Reader: Wash the cells again with HBSS and measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~485/530 nm for DCFDA, ~510/580 nm for MitoSOX).
-
Microscopy: Wash the cells, add fresh HBSS, and immediately acquire images using a fluorescence microscope.
-
Protocol 4: Assessment of Neuronal Viability (MTT Assay)
This protocol details a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Incubation: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the control (untreated) cells.
Protocol 5: In Vivo Model of Parkinson's Disease using MPTP
This protocol provides a general guideline for inducing a Parkinson's-like pathology in mice using the neurotoxin MPTP and for administering TAT-P110. Note: MPTP is a potent neurotoxin and requires strict safety precautions and institutional approval.
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
Saline (0.9% NaCl)
-
TAT-P110 peptide
-
Osmotic minipumps (for continuous delivery)
-
Equipment for behavioral testing (e.g., open field arena, pole test apparatus)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
TAT-P110 Administration:
-
Implant osmotic minipumps subcutaneously to deliver TAT-P110 at a constant rate (e.g., 1.5 mg/kg/day).[9] The pump implantation should be performed under anesthesia.
-
Alternatively, TAT-P110 can be administered via intraperitoneal (i.p.) injections.
-
-
MPTP Administration:
-
Subacute Regimen: Administer MPTP (e.g., 20-30 mg/kg, i.p.) once daily for 5-7 consecutive days.
-
Acute Regimen: Administer multiple injections of MPTP (e.g., 4 injections of 15-20 mg/kg, i.p.) at 2-hour intervals on a single day.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the open field test and pole test before and at various time points after MPTP administration to assess motor function.
-
-
Histological and Neurochemical Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Measure dopamine levels in the striatum using high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of TAT-P110 in Parkinson's disease.
Conclusion
TAT-P110 represents a promising research tool for investigating the role of mitochondrial dynamics in Parkinson's disease. Its specific mechanism of action allows for the targeted study of the pathological consequences of excessive mitochondrial fission. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of modulating this pathway in the context of PD and other neurodegenerative disorders.
References
- 1. Parkinson's Disease Modification Through Abl Kinase Inhibition: An Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechdaily.com [scitechdaily.com]
- 3. The LRRK2 Variant E193K Prevents Mitochondrial Fission Upon MPP+ Treatment by Altering LRRK2 Binding to DRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Mitogen Activated Protein Kinase Signaling in Parkinson’s Disease | MDPI [mdpi.com]
- 7. Inhibition of Drp1 mitochondrial translocation provides neural protection in dopaminergic system in a Parkinson’s disease model induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Abnormal Mitochondria in a Non-human Primate Model of MPTP-induced Parkinson's Disease: Drp1 and CDK5/p25 Signaling [en-journal.org]
- 11. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Quality Control and Dynamics in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways in Parkinson’s disease: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-110 in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a significant concern in clinical settings such as organ transplantation, stroke, and myocardial infarction. The underlying mechanisms of IRI involve a cascade of events, including inflammation, oxidative stress, and apoptosis. TP-110, a novel proteasome inhibitor, presents a potential therapeutic avenue for mitigating IRI. While direct studies on this compound for IRI are not yet available, extensive research on other proteasome inhibitors provides a strong rationale for its investigation. This document outlines the potential applications and experimental protocols for studying this compound in the context of ischemia-reperfusion injury, based on the established mechanisms of proteasome inhibitors.
Proteasome inhibitors are a class of drugs that block the activity of proteasomes, cellular complexes responsible for degrading proteins. A key target of this inhibition is the NF-κB (nuclear factor kappa-B) signaling pathway, a central regulator of inflammation.[1][2][3] By preventing the degradation of IκB, an inhibitory protein, proteasome inhibitors block the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules that contribute to tissue damage during reperfusion.[1][2][4] Furthermore, proteasome inhibitors have been shown to modulate oxidative stress and apoptosis, other critical components of IRI.[5][6]
These application notes provide a framework for the preclinical evaluation of this compound in various models of ischemia-reperfusion injury.
Signaling Pathway: Proteasome Inhibition in Ischemia-Reperfusion Injury
Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on various proteasome inhibitors in models of ischemia-reperfusion injury. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Effects of Proteasome Inhibitors on Infarct Size and Cardiac Function in Myocardial IRI
| Proteasome Inhibitor | Animal Model | Dosage and Administration | Key Findings | Reference |
| PS-519 | Murine | 0.3 mg/kg IV before LAD ligation | Reduced infarct area, preserved fractional shortening. | [1] |
| PS-519 | Porcine | Single systemic treatment | Reduced myocardial infarction size and preserved regional myocardial function. | [2] |
| Bortezomib | Murine | 0.5 mg/kg pretreatment 2h before MIRI | Increased LVEF and LVFS, decreased infarct size and serum Troponin T. | [6] |
Table 2: Effects of Proteasome Inhibitors on Inflammatory and Oxidative Stress Markers in IRI
| Proteasome Inhibitor | Animal Model | Organ | Key Findings | Reference |
| PS-519 | Murine | Heart | Decreased p65 and TNF expression, preserved IκBα expression. | [1] |
| Bortezomib | Rat | Retina | Reduced elevation of inflammatory mediators, anti-oxidant proteins, and oxidative markers. | [5] |
| Bortezomib | Murine | Heart | Increased SOD1, CAT, and GSH levels; reduced ROS and MDA levels. | [6] |
| MG-132 | Rat | Liver | Decreased plasma LDH and AST during ischemia and reperfusion. | [7] |
Table 3: Conflicting Data on Proteasome Inhibition in Renal IRI
| Proteasome Inhibitor | Animal Model | Key Findings | Reference |
| Bortezomib | Murine | Aggravated renal IRI: Increased serum creatinine, tubular necrosis, and apoptosis. | [8][9] |
Note: The conflicting data in renal IRI models highlight the importance of careful dose-response studies and evaluation of organ-specific effects of proteasome inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical models of ischemia-reperfusion injury. These protocols are adapted from published studies on other proteasome inhibitors.
Protocol 1: Murine Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes the induction of myocardial IRI in mice to assess the cardioprotective effects of this compound.
Materials:
-
Male C57Bl/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle)
-
Vehicle control
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture (e.g., 8-0 silk)
-
Triphenyltetrazolium chloride (TTC) stain
-
Echocardiography system
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and maintain anesthesia throughout the surgical procedure. Intubate and ventilate the mouse.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a slipknot suture.
-
Ischemia: Induce ischemia for a defined period (e.g., 30 minutes). Myocardial blanching confirms successful occlusion.
-
This compound Administration: Administer this compound or vehicle control at a predetermined dose and time point (e.g., intravenously just before reperfusion).
-
Reperfusion: Release the slipknot to allow reperfusion for a specified duration (e.g., 24 hours).
-
Functional Assessment: Perform echocardiography before and after the procedure to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Infarct Size Measurement: At the end of the reperfusion period, euthanize the mouse, excise the heart, and slice it into sections. Stain the sections with TTC to delineate the infarct area (pale) from the viable tissue (red). Calculate the infarct size as a percentage of the area at risk.
Experimental Workflow:
Caption: Workflow for myocardial ischemia-reperfusion injury model.
Protocol 2: Rat Model of Renal Ischemia-Reperfusion Injury
This protocol details the induction of renal IRI in rats to investigate the potential nephroprotective or nephrotoxic effects of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound (dissolved in a suitable vehicle)
-
Vehicle control
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
Procedure:
-
Anesthesia: Anesthetize the rat and maintain a stable body temperature.
-
Surgical Procedure: Perform a midline laparotomy to expose both kidneys.
-
Ischemia: Occlude the renal pedicles of both kidneys with microvascular clamps for a defined period (e.g., 45 minutes).
-
This compound Administration: Administer this compound or vehicle control at a predetermined dose and time point (e.g., intravenously before ischemia or at the onset of reperfusion).
-
Reperfusion: Remove the clamps to allow reperfusion for a specified duration (e.g., 24 or 48 hours).
-
Functional Assessment: Collect blood samples at baseline and at the end of the reperfusion period to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histological Analysis: At the end of the reperfusion period, euthanize the rat and perfuse the kidneys. Excise the kidneys and fix them in formalin for histological analysis (e.g., H&E staining to assess tubular necrosis).
Protocol 3: In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This in vitro protocol simulates IRI in cultured cells (e.g., cardiomyocytes, neurons, or renal tubular epithelial cells) to study the direct cellular effects of this compound.
Materials:
-
Relevant cell line (e.g., H9c2 cardiomyocytes)
-
Cell culture medium
-
Glucose-free medium
-
Hypoxic chamber or incubator
-
This compound
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Reagents for apoptosis assays (e.g., TUNEL staining, caspase activity assays)
-
Reagents for ROS measurement (e.g., DCFDA)
Procedure:
-
Cell Culture: Culture the cells to a desired confluency.
-
Oxygen-Glucose Deprivation (OGD): Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 4-6 hours).
-
This compound Treatment: Add this compound to the culture medium at various concentrations before, during, or at the beginning of reoxygenation.
-
Reoxygenation: Return the cells to normal culture medium (with glucose) and a normoxic incubator for a defined period (e.g., 12-24 hours).
-
Assessment of Cell Injury:
-
Cell Viability: Perform MTT or LDH assays to quantify cell viability.
-
Apoptosis: Use TUNEL staining or measure caspase-3/7 activity to assess apoptosis.
-
Oxidative Stress: Measure intracellular ROS production using fluorescent probes like DCFDA.
-
Conclusion
The application of proteasome inhibitors in the context of ischemia-reperfusion injury is a promising area of research.[4] this compound, as a novel proteasome inhibitor, warrants investigation for its potential therapeutic effects in mitigating the detrimental consequences of IRI. The protocols and data presented here, derived from studies on other proteasome inhibitors, provide a solid foundation for designing and conducting preclinical studies to evaluate the efficacy and mechanisms of action of this compound in this critical area of unmet medical need. Careful consideration of the specific experimental model, timing of administration, and potential for organ-specific effects will be crucial for the successful translation of these findings.
References
- 1. Proteasome inhibition attenuates infarct size and preserves cardiac function in a murine model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Proteasome and Organs Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Effects of the Proteasome Inhibitor Bortezomib (Velcade) on Ischemia-Reperfusion Injury in the Rat Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bortezomib alleviates myocardial ischemia reperfusion injury via enhancing of Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of MG132 on proteasome activity and prooxidant/antioxidant status of rat liver subjected to ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proteasome inhibitor bortezomib aggravates renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Neuroprotective Effects of TP-110
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the neuroprotective potential of a novel therapeutic agent, TP-110. The methodologies described herein encompass a multi-tiered approach, beginning with in vitro screening to assess cytotoxicity and fundamental mechanisms of neuroprotection, and progressing to in vivo models to determine efficacy in a more complex biological system. The protocols focus on key pathways implicated in neurodegeneration, including oxidative stress, mitochondrial dysfunction, and apoptosis, with a particular emphasis on the Keap1-Nrf2-ARE signaling pathway, a critical regulator of cellular antioxidant responses.
Disclaimer: The identity of "this compound" can be ambiguous in scientific literature. The following protocols are presented as a generalized framework for a hypothetical neuroprotective agent and should be adapted based on the specific characteristics of the compound under investigation.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Experimental workflow for assessing this compound neuroprotective effects.
In Vitro Neuroprotection Assays
Cell Culture and Induction of Neuronal Stress
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used. Primary neuronal cultures can also be utilized for more physiologically relevant studies.[1]
-
Stress Induction: To mimic neurodegenerative conditions, neuronal cells can be exposed to various stressors:
Cytotoxicity and Cell Viability Assays
These assays determine the protective effect of this compound against stressor-induced cell death.
Protocol: MTT Assay
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Induce neuronal stress as described above.
-
After the stress period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol: Lactate Dehydrogenase (LDH) Assay
-
Follow steps 1-3 of the MTT assay protocol.
-
After the stress period, collect the cell culture supernatant.
-
Measure the activity of LDH released from damaged cells using a commercially available LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength.
| Parameter | Control | Stressor | Stressor + this compound (Low Dose) | Stressor + this compound (High Dose) |
| Cell Viability (%) | 100 | 50 | 75 | 90 |
| LDH Release (%) | 5 | 60 | 30 | 15 |
Mechanism of Action: In Vitro Assays
Assessment of Oxidative Stress
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Culture neuronal cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound and/or the neuronal stressor.
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX Green Reagent.[4][5]
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.
Protocol: Lipid Peroxidation (Malondialdehyde - MDA) Assay
-
Prepare cell lysates from treated and control cells.
-
Measure the levels of MDA, a marker of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.[6][7]
-
Measure the absorbance at the specified wavelength.
| Parameter | Control | Stressor | Stressor + this compound |
| Intracellular ROS (Fold Change) | 1.0 | 4.5 | 1.5 |
| MDA Levels (nmol/mg protein) | 2.5 | 10.2 | 4.1 |
Assessment of Mitochondrial Function
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[8][9][10][11]
Protocol: Mitochondrial Membrane Potential (MMP) Assay
-
Culture and treat cells as previously described.
-
Stain the cells with a fluorescent MMP indicator dye, such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).[12]
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol: ATP Production Assay
-
Prepare cell lysates from treated and control cells.
-
Measure the intracellular ATP levels using a luciferase-based ATP assay kit.
-
Measure the luminescence using a luminometer.
| Parameter | Control | Stressor | Stressor + this compound |
| Mitochondrial Membrane Potential (% of Control) | 100 | 45 | 85 |
| Intracellular ATP Levels (pmol/µg protein) | 50 | 15 | 40 |
Assessment of Apoptosis
Protocol: Caspase-3/7 Activity Assay
-
Culture and treat cells in a 96-well plate.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay).
-
Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.[13][14][15][16]
| Parameter | Control | Stressor | Stressor + this compound |
| Caspase-3/7 Activity (Fold Change) | 1.0 | 5.0 | 1.8 |
Investigation of the Keap1-Nrf2-ARE Signaling Pathway
The Keap1-Nrf2-ARE pathway is a key regulator of cellular defense against oxidative stress.[17][18][19][20] Activation of this pathway by this compound could be a primary mechanism of its neuroprotective effects.
Caption: The Keap1-Nrf2-ARE signaling pathway.
Nrf2 Nuclear Translocation
Protocol: Immunofluorescence
-
Grow and treat cells on glass coverslips.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope. An increase in nuclear Nrf2 staining indicates activation.
Protocol: Western Blot of Nuclear and Cytoplasmic Fractions
-
Isolate nuclear and cytoplasmic fractions from treated and control cells using a nuclear/cytoplasmic extraction kit.
-
Perform Western blotting on both fractions using an anti-Nrf2 antibody.
-
Use antibodies against markers for the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH) as loading controls.
Nrf2 Target Gene Expression
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers for Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH or beta-actin).
| Parameter | Control | This compound |
| Nuclear Nrf2 (Fold Change) | 1.0 | 3.5 |
| HO-1 mRNA Expression (Fold Change) | 1.0 | 4.2 |
| NQO1 mRNA Expression (Fold Change) | 1.0 | 3.8 |
In Vivo Neuroprotection Studies
Animal Models of Neurodegenerative Diseases
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA-induced models in mice or rats.[21]
-
Alzheimer's Disease: Intracerebroventricular (ICV) infusion of Aβ oligomers or use of transgenic mouse models (e.g., 5XFAD).[22][23]
-
Ischemic Stroke: Middle cerebral artery occlusion (MCAO) model in rodents.[24]
This compound Administration and Behavioral Assessments
-
Administration: this compound can be administered via various routes (e.g., oral gavage, intraperitoneal injection) before or after the induction of the disease model.
-
Behavioral Tests:
-
Motor Function (for Parkinson's models): Rotarod test, pole test, open field test.
-
Cognitive Function (for Alzheimer's models): Morris water maze, Y-maze, novel object recognition test.
-
Neurological Deficit (for stroke models): Neurological deficit scoring.[25]
-
Post-mortem Tissue Analysis
-
Histology and Immunohistochemistry:
-
Assess neuronal survival in specific brain regions (e.g., substantia nigra for Parkinson's, hippocampus for Alzheimer's) using Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN, tyrosine hydroxylase).
-
Evaluate markers of oxidative stress (e.g., 4-HNE, 8-OHdG) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).[26]
-
-
Biochemical Assays:
-
Measure levels of neurotransmitters (e.g., dopamine in the striatum for Parkinson's models).
-
Perform Western blotting or ELISA to quantify protein levels of markers related to apoptosis, mitochondrial function, and the Nrf2 pathway in brain tissue homogenates.
-
| Parameter | Vehicle Control | Disease Model | Disease Model + this compound |
| Behavioral Score (e.g., Latency in Morris Water Maze) | 15 sec | 60 sec | 25 sec |
| Neuronal Survival (%) | 100 | 40 | 80 |
| Striatal Dopamine Levels (ng/mg tissue) | 10 | 2 | 7 |
| Brain HO-1 Protein Levels (Fold Change) | 1.0 | 1.2 | 3.0 |
The methodologies outlined in these application notes provide a robust and comprehensive approach to characterizing the neuroprotective effects of this compound. By systematically evaluating its impact on cell viability, oxidative stress, mitochondrial function, apoptosis, and the Keap1-Nrf2-ARE pathway, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Successful outcomes in these preclinical assessments are a critical step in the development of novel treatments for neurodegenerative diseases.
References
- 1. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Latest assessment methods for mitochondrial homeostasis in cognitive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Keap1-Nrf2-ARE Pathway As a Potential Preventive and Therapeutic Target: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 23. wuxibiology.com [wuxibiology.com]
- 24. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of TP-110, a Potent Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-110 is a synthetic peptide boronic acid derivative of tyropeptin that has garnered significant interest as a potent and selective inhibitor of the 20S proteasome.[1] Its mechanism of action involves the formation of a stable, covalent adduct with the N-terminal threonine residue of the proteasome's β5 subunit, primarily inhibiting its chymotrypsin-like (CT-L) activity.[1] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis, particularly in cancer cells. Consequently, this compound has been investigated as a potential therapeutic agent for various malignancies, including multiple myeloma and prostate cancer.[1][2][3]
This document provides a detailed protocol for the chemical synthesis of this compound. It is important to note that while the term "catalyst" was used in the topic inquiry, this compound is not a catalyst but a targeted inhibitor. The synthesis of peptide boronic acids like this compound presents unique challenges, primarily due to the lability of the aminoboronic acid moiety.[4] The following protocols outline both solid-phase and solution-phase approaches to address these challenges and successfully synthesize this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₁BN₂O₆ | Derived from Structure |
| Molecular Weight | 622.55 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water. | General observation for similar compounds |
| Storage | Store at -20°C under inert atmosphere. | [4] |
Experimental Protocols
The synthesis of this compound, with the structure 1-naphthylacetyl-L-(O-methyl)tyrosyl-L-valyl-L-(1-amino-3-methylbutyl)boronic acid, can be achieved through a multi-step process. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable routes.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Approach
This approach offers advantages in purification by anchoring the growing peptide chain to a solid support.
Materials:
-
Fmoc-L-Val-OH
-
Fmoc-L-(O-methyl)Tyr(tBu)-OH
-
1-Naphthylacetic acid
-
(1R)-1-amino-3-methylbutylboronic acid pinanediol ester
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Rink Amide resin
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the First Amino Acid (Fmoc-L-Val-OH): Dissolve Fmoc-L-Val-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the deprotected resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the valine residue.
-
Coupling of the Second Amino Acid (Fmoc-L-(O-methyl)Tyr(tBu)-OH): Dissolve Fmoc-L-(O-methyl)Tyr(tBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 1 to deprotect the N-terminus.
-
N-terminal Capping with 1-Naphthylacetic acid: Dissolve 1-Naphthylacetic acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add to the resin and shake for 2 hours. Wash the resin thoroughly with DMF and DCM.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude product.
-
Coupling of the Boronic Acid Moiety: Dissolve the crude peptide (1 eq) and (1R)-1-amino-3-methylbutylboronic acid pinanediol ester (1.2 eq) in DMF. Add HBTU (1.2 eq) and DIPEA (3 eq) and stir at room temperature overnight.
-
Deprotection and Purification: To deprotect the boronic acid, treat the product with isobutylboronic acid in a mixture of hexane and an appropriate organic solvent.[5] Purify the final compound using preparative HPLC to yield this compound.
Quantitative Data (Expected):
| Step | Expected Yield | Purity (Post-HPLC) |
| Peptide Synthesis and Cleavage | 60-70% | >95% |
| Boronic Acid Coupling and Deprotection | 40-50% | >98% |
Protocol 2: Solution-Phase Synthesis Approach
This classical approach offers flexibility but requires purification at each step.
Materials:
-
Boc-L-Val-OH
-
Boc-L-(O-methyl)Tyr-OH
-
1-Naphthylacetic acid
-
(1R)-1-amino-3-methylbutylboronic acid pinanediol ester
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Hydrochloric acid (for deprotection)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dipeptide Formation (Boc-L-(O-methyl)Tyr-L-Val-OMe): Couple Boc-L-(O-methyl)Tyr-OH with H-L-Val-OMe using EDC and HOBt in DCM. Purify by column chromatography.
-
Boc Deprotection: Deprotect the N-terminus using 4M HCl in dioxane. Neutralize with TEA.
-
N-terminal Capping: Couple the resulting dipeptide with 1-Naphthylacetic acid using EDC and HOBt. Purify the product.
-
Saponification: Hydrolyze the methyl ester at the C-terminus using LiOH in a THF/water mixture to obtain the free carboxylic acid.
-
Amide Coupling with Boronic Acid: Couple the free acid with (1R)-1-amino-3-methylbutylboronic acid pinanediol ester using EDC and HOBt.
-
Final Deprotection and Purification: Deprotect the boronic acid as described in the SPPS protocol. Purify the final product by HPLC.
Visualizations
References
- 1. This compound, a New Proteasome Inhibitor, Down-regulates IAPs in Human Multiple Myeloma Cells | Anticancer Research [ar.iiarjournals.org]
- 2. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new proteasome inhibitor, this compound, induces apoptosis in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of boronic acid derivatives of tyropeptin: Proteasome inhibitors - Lookchem [lookchem.com]
Application Notes and Protocols: Pt(110) in Surface Chemistry Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Platinum (110) surface is a cornerstone model system in the field of surface science and heterogeneous catalysis. As a face-centred cubic (fcc) metal, its (110) facet exhibits a strong tendency to undergo surface reconstruction, most commonly forming a (1x2) "missing row" structure.[1][2] This reconstruction, driven by the minimization of surface free energy, creates a corrugated surface with nano-facets of the more stable {111} orientation.[1] This unique and tunable surface structure, featuring distinct atomic sites such as terraces, ridges, and troughs, makes Pt(110) an ideal platform for investigating fundamental aspects of catalysis, adsorption/desorption phenomena, and surface restructuring under reaction conditions.
Key Applications of Pt(110)
Heterogeneous Catalysis
The distinct surface structure of Pt(110) provides a variety of active sites, making it a highly effective catalyst for numerous reactions.
-
CO Oxidation: Pt(110) is a widely studied model catalyst for the oxidation of carbon monoxide, a critical reaction in automotive catalytic converters.[3] Under realistic pressure and temperature conditions, the Pt(110) surface dynamically restructures.[4] Studies have shown that during the reaction, thin surface oxide layers can form, which exhibit significantly higher catalytic activity than the metallic surface.[3][4] A commensurate oxide, stabilized by carbonate ions, has been identified as a particularly active phase that only appears under reaction conditions.[4][5]
-
NO + H₂ Reaction: The catalytic reduction of NO by H₂ over platinum is highly structure-sensitive. The reconstructed Pt(110)-(1x2) surface shows almost no activity for this reaction, whereas the Pt(100) surface is highly active.[6] This highlights the critical role of surface geometry in determining catalytic pathways. However, the activity of Pt(110) can be dramatically enhanced by the deposition of a submonolayer of rhodium, demonstrating the potential for creating highly active bimetallic catalysts.[6]
Adsorption and Desorption Studies
The corrugated topology of the Pt(110) surface, with its different coordination sites, allows for detailed studies of adsorbate binding and dynamics.
-
Hydrogen (H₂): The interaction of hydrogen with the Pt(110)-(1x2) surface has been investigated using Temperature Programmed Desorption (TPD) and Density Functional Theory (DFT).[7] These studies reveal that the binding energy and desorption kinetics are strongly dependent on hydrogen coverage.[7] At low coverage, hydrogen preferentially binds to the low-coordination sites on the ridges of the missing row structure. As coverage increases, higher-coordination sites on the micro-facets and in the troughs become populated.[7]
-
Oxygen (O₂): Oxygen adsorption also leads to distinct ordered structures on the Pt(110) surface. DFT calculations show that on the (1x2) reconstructed surface, oxygen atoms favor hollow sites.[8] The stability and binding energy of the oxygen adlayer are a function of both the specific reconstruction ((1x2), (1x3), etc.) and the oxygen coverage.[8][9]
-
Water (H₂O): The adsorption of water on Pt(110) has been studied with DFT, including long-range dispersion corrections.[10] These studies indicate that the dissociative adsorption of a single water molecule is more favorable on the Pt(110) surface compared to the flat Pt(111) surface.[10] This has implications for electrochemical reactions where water is a reactant or solvent, such as in fuel cells.
Surface Reconstruction
The Pt(110) surface is renowned for its variety of "missing-row" reconstructions. The (1x1) bulk-terminated surface is unstable and spontaneously reconstructs to minimize its surface energy.[2][11]
-
(1x2) Reconstruction: This is the most stable and commonly observed phase, where every second close-packed [1-10] row of atoms is missing.[1]
-
(1x3) and (1x5) Reconstructions: Other reconstructions can be stabilized, sometimes influenced by trace amounts of impurities or specific preparation conditions.[1] The (1x5) structure has been identified as an ordered alternation of (1x2) and (1x3) unit cells.[1]
The presence of adsorbates can lift or modify these reconstructions, making the Pt(110) system a valuable model for studying the dynamic interplay between catalyst structure and the chemical environment.
Data Presentation: Adsorption and Surface Energies
The following tables summarize key quantitative data from DFT calculations and experimental work on the Pt(110) surface.
Table 1: Oxygen Binding Energies on Reconstructed Pt(110) Surfaces Binding Energy (E_bind) is the energy released upon adsorption of an oxygen atom. A higher value indicates stronger binding.
| Surface Reconstruction | Oxygen Coverage (ML) | Preferred Adsorption Site | Binding Energy (eV/O atom) |
| Pt(110)-(1x2) | 0.25 | Hollow (H) | 1.30[8] |
| Pt(110)-(1x2) | 0.50 | Hollow (H) | 1.22[8] |
| Pt(110)-(1x2) | 0.75 | Hollow (H) | 1.05[8] |
| Pt(110)-(1x2) | 1.00 | Hollow (H) | 0.90[8] |
| Pt(110)-(1x4) | 0.25 | Hollow (H) | 1.12[8] |
| Pt(110)-(1x4) | 0.50 | Hollow (H) | 1.10[8] |
Table 2: Water Adsorption Energies on Pt Surfaces Adsorption Energy (E_ads) for a single molecule and per molecule for a full monolayer.
| Pt Surface | Adsorption Type | Adsorption Energy (eV) |
| Pt(110) | Single Molecule (dissociative) | -0.85[10] |
| Pt(111) | Single Molecule (molecular) | -0.45[10] |
| Pt(001) | Single Molecule (dissociative) | -0.95[10] |
| Pt(110) | Monolayer (per H₂O) | -0.63[10] |
| Pt(111) | Monolayer (per H₂O) | -0.67[10] |
| Pt(001) | Monolayer (per H₂O) | -1.10[10] |
Experimental and Theoretical Protocols
Protocol: Pt(110) Single Crystal Preparation in UHV
This protocol describes the standard procedure for cleaning a Pt(110) single crystal to achieve an atomically clean and well-ordered surface for experiments.
-
Initial Cleaning: Mount the Pt(110) crystal on a sample holder capable of resistive heating and cooling. Introduce into the Ultra-High Vacuum (UHV) chamber.
-
Sputtering: Backfill the UHV chamber with high-purity Argon (Ar) to a pressure of ~5 x 10⁻⁵ mbar. Sputter the crystal surface with Ar⁺ ions at an energy of 0.8-1.0 keV for 20-30 minutes to remove surface contaminants.[1]
-
Annealing: After sputtering, evacuate the Ar gas. Flash anneal the crystal to ~800-900 K to remove embedded Ar and repair surface damage.
-
Oxygen Treatment (Optional): To remove persistent carbon contamination, anneal the crystal in a background pressure of O₂ (~1 x 10⁻⁷ mbar) at ~700 K, followed by a flash anneal to >1000 K to desorb the oxygen.
-
Verification: Cool the crystal to the desired experimental temperature. Verify the surface cleanliness and structure using techniques like Auger Electron Spectroscopy (AES) and Low-Energy Electron Diffraction (LEED). A sharp (1x2) LEED pattern confirms the successful preparation of the reconstructed surface.
Protocol: Temperature Programmed Desorption (TPD) of H₂
This protocol is for studying the desorption kinetics of hydrogen from the Pt(110)-(1x2) surface.
-
Preparation: Prepare a clean Pt(110)-(1x2) surface as described in Protocol 3.1. Cool the crystal to a temperature below the onset of desorption (e.g., 150 K).
-
Dosing: Introduce high-purity H₂ gas into the UHV chamber via a leak valve to a desired pressure and for a specific time to achieve the target surface coverage.
-
TPD Measurement: Position the crystal in front of a shielded Quadrupole Mass Spectrometer (QMS) tuned to m/z = 2 (for H₂).
-
Temperature Ramp: Begin heating the crystal with a linear temperature ramp (e.g., 2-5 K/s). Simultaneously record the QMS signal for m/z = 2 as a function of the sample temperature.
-
Data Analysis: The resulting TPD spectrum (desorption rate vs. temperature) will show one or more peaks. The shape and position of these peaks provide information on the desorption activation energy, pre-exponential factor, and the nature of the binding sites, which are coverage-dependent.[7]
Protocol: Density Functional Theory (DFT) Slab Model Calculation
This protocol outlines a typical computational approach to model adsorption on the Pt(110) surface.
-
Slab Construction: Model the Pt(110) surface using a periodic slab model. For the (1x2) reconstruction, this involves creating a supercell with the "missing row" geometry. The slab should be sufficiently thick (e.g., 12-14 atomic layers) to accurately represent the bulk properties in the center.[8]
-
Vacuum Layer: Separate the periodic slabs by a vacuum region of at least 10-15 Å to prevent interactions between adjacent slabs.[8]
-
Computational Parameters:
-
Functional: Employ a Generalized Gradient Approximation (GGA) functional, such as PBE, for the exchange-correlation energy.[11]
-
Basis Set: Use a plane-wave basis set.
-
k-points: Sample the Brillouin zone with an appropriate k-point mesh.
-
-
Geometry Optimization: Place the adsorbate molecule(s) (e.g., oxygen) at high-symmetry sites on the surface. Allow the adsorbate and the top 4-5 layers of the Pt slab to relax until the forces on the atoms are minimized.[8]
-
Energy Calculation: From the optimized geometry, calculate the total energy of the combined slab-adsorbate system (E_total) and the energies of the clean slab (E_slab) and the isolated adsorbate molecule (E_adsorbate).
-
Binding Energy Calculation: Calculate the binding energy (E_bind) using the formula: E_bind = E_total - (E_slab + E_adsorbate)
Mandatory Visualizations
Caption: Pt(110) (1x1) vs. (1x2) "Missing Row" Reconstruction.
Caption: Workflow for surface chemistry experiments on Pt(110).
Caption: Simplified reaction pathway for CO oxidation on Pt(110).
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. (2×1) Surface reconstruction in Pt (110): The missing row enigma | Density Functional Theory and Practice Course [sites.psu.edu]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Surface science under reaction conditions: CO oxidation on Pt and Pd model catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00045F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogen adsorption and desorption at the Pt(110)-(1×2) surface: experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface Reconstruction of Pt(110) Surface | Density Functional Theory and Practice Course [sites.psu.edu]
Application Note: Protocol for Analyzing the Drp1-Fis1 Interaction Following P110 Treatment using Co-Immunoprecipitation and Western Blotting
This application note provides a detailed protocol for investigating the inhibitory effect of P110 on the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1). P110 is a peptide inhibitor designed to block the Drp1-Fis1 interaction, thereby inhibiting mitochondrial fission. This protocol is intended for researchers, scientists, and drug development professionals working on mitochondrial dynamics and related therapeutic areas.
The following sections detail the necessary reagents, step-by-step procedures for cell culture, P110 treatment, co-immunoprecipitation (Co-IP), and subsequent Western blot analysis, along with data presentation and visualization of the experimental workflow and signaling pathway.
Data Presentation
The efficacy of P110 in disrupting the Drp1-Fis1 interaction can be quantified by measuring the amount of Drp1 that co-immunoprecipitates with Fis1. The results can be presented as a ratio of co-immunoprecipitated Drp1 to the total immunoprecipitated Fis1, normalized to the untreated control.
Table 1: Quantitative Analysis of Drp1-Fis1 Interaction after P110 Treatment
| Treatment Group | P110 Concentration (µM) | Co-IP Drp1 / IP Fis1 Ratio (Normalized) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.08 |
| P110 Treatment 1 | 10 | 0.65 | ± 0.06 |
| P110 Treatment 2 | 25 | 0.32 | ± 0.04 |
| P110 Treatment 3 | 50 | 0.15 | ± 0.03 |
| Negative Control (IgG) | 0 | 0.05 | ± 0.01 |
Experimental Protocols
This protocol is optimized for cultured mammalian cells. All steps involving cell culture should be performed in a sterile environment.
2.1. Materials and Reagents
-
Cell Line: HEK293T, HeLa, or a cell line of interest expressing Drp1 and Fis1.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
P110 Peptide: Lyophilized P110 (e.g., from Tocris Bioscience or similar). Reconstitute in sterile water or DMSO to a stock concentration of 1 mM.
-
Lysis Buffer: RIPA buffer or a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Primary antibody for Immunoprecipitation (IP): Rabbit anti-Fis1 antibody.
-
Primary antibodies for Western Blot (WB): Mouse anti-Drp1 antibody, Rabbit anti-Fis1 antibody.
-
Negative control antibody: Rabbit IgG.
-
Secondary antibodies: HRP-conjugated anti-mouse IgG and HRP-conjugated anti-rabbit IgG.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: Co-IP buffer without detergents or a Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Elution Buffer: 1x Laemmli sample buffer.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2.2. Experimental Procedure
Step 1: Cell Culture and P110 Treatment
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of P110 (e.g., 10, 25, 50 µM) and a vehicle control (e.g., DMSO or water). An untreated control should also be included.
-
Incubate for a predetermined time (e.g., 4-6 hours) at 37°C in a CO2 incubator.
Step 2: Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube. Reserve a small aliquot (20-30 µL) as "Input" for later Western blot analysis.
Step 3: Immunoprecipitation (IP)
-
Pre-clear the lysate by adding 20 µL of Protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add 2-4 µg of Rabbit anti-Fis1 antibody (for IP) or Rabbit IgG (for negative control) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
Step 4: Elution and Sample Preparation
-
After the final wash, remove all supernatant.
-
Add 40 µL of 1x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
Step 5: Western Blot Analysis
-
Load the eluted IP samples and the "Input" samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (Mouse anti-Drp1 and Rabbit anti-Fis1) overnight at 4°C. The Fis1 blot serves as a control to ensure equal immunoprecipitation across samples.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
3.1. Signaling Pathway Diagram
The diagram below illustrates the mechanism by which P110 inhibits mitochondrial fission. Under normal conditions, cytosolic Drp1 is recruited to the mitochondrial outer membrane where it interacts with adaptor proteins like Fis1, leading to mitochondrial constriction and fission. The P110 peptide competitively binds to Drp1, preventing its interaction with Fis1 and thereby inhibiting the fission process.
Caption: P110 peptide inhibits Drp1-Fis1 interaction at the mitochondrion.
3.2. Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow, from cell treatment to the final analysis of the Drp1-Fis1 interaction.
Caption: Workflow for Co-IP and Western blot analysis of Drp1-Fis1 interaction.
Application Notes & Protocols: Creating TP-110 Nanoparticle Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-110 is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various cancers.[1] Despite its potent anti-cancer activity, the therapeutic application of this compound is limited by its poor aqueous solubility and potential for off-target toxicity. To overcome these challenges, a nanoparticle-based drug delivery system has been developed using Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer.[2] Encapsulation of this compound into PLGA nanoparticles (NPs) is designed to enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[3][4] These application notes provide a detailed protocol for the synthesis, characterization, and in vitro evaluation of this compound loaded PLGA nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles
| Formulation Code | Polymer Concentration (mg/mL) | Drug-to-Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-NP-01 | 10 | 1:10 | 155.2 ± 4.8 | 0.12 ± 0.02 | -25.3 ± 1.5 | 85.6 ± 3.2 | 7.8 ± 0.3 |
| This compound-NP-02 | 20 | 1:10 | 180.5 ± 6.1 | 0.15 ± 0.03 | -22.1 ± 1.8 | 82.1 ± 4.1 | 7.5 ± 0.4 |
| This compound-NP-03 | 10 | 1:5 | 162.7 ± 5.5 | 0.14 ± 0.02 | -28.9 ± 2.1 | 75.3 ± 5.5 | 12.5 ± 0.9 |
| Control-NP | 10 | 0 | 150.1 ± 4.2 | 0.11 ± 0.01 | -26.8 ± 1.9 | N/A | N/A |
Table 2: In Vitro Drug Release Profile of this compound from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 0 | 0 | 0 |
| 1 | 10.2 ± 1.5 | 15.8 ± 2.1 |
| 4 | 22.5 ± 2.8 | 35.2 ± 3.5 |
| 8 | 35.8 ± 3.1 | 55.6 ± 4.2 |
| 12 | 48.2 ± 3.9 | 72.3 ± 5.1 |
| 24 | 65.7 ± 4.5 | 88.9 ± 5.8 |
| 48 | 82.1 ± 5.2 | 95.4 ± 4.9 |
| 72 | 90.3 ± 5.8 | 98.1 ± 3.7 |
Table 3: In Vitro Cytotoxicity of this compound Formulations in A549 Lung Cancer Cells (IC50 Values)
| Formulation | IC50 (µM) |
| Free this compound | 15.8 ± 2.3 |
| This compound-NP-01 | 5.2 ± 0.8 |
| Control-NP | > 100 |
Experimental Protocols
Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized (DI) water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Method:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 1 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in DI water.
-
Emulsification: Add the organic phase to 4 mL of the aqueous phase under constant stirring. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to 20 mL of a 0.5% (w/v) PVA solution and stir for 4 hours at room temperature to allow for DCM evaporation.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with DI water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of DI water and lyophilize for 48 hours to obtain a dry powder. Store at -20°C.
Protocol 2: Characterization of this compound Loaded PLGA Nanoparticles
This protocol details the methods for characterizing the physicochemical properties of the prepared nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in DI water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the particle size and PDI.
-
Measure the zeta potential using the same instrument equipped with an electrode assembly.
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Accurately weigh 5 mg of lyophilized this compound-NPs and dissolve in 1 mL of DMSO to disrupt the nanoparticles and release the encapsulated drug.
-
Quantify the amount of this compound in the DMSO solution using a validated HPLC method or UV-Vis spectrophotometry at the characteristic absorbance wavelength of this compound.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes the procedure to evaluate the release of this compound from the PLGA nanoparticles over time.
Materials:
-
This compound-NPs
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (MWCO 10 kDa)
-
Shaking incubator
Method:
-
Disperse 10 mg of this compound-NPs in 2 mL of the respective PBS buffer.
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a beaker containing 50 mL of the same PBS buffer.
-
Incubate at 37°C with gentle shaking (100 rpm).
-
At predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines the steps to assess the anti-cancer efficacy of this compound formulations using a cell viability assay.
Materials:
-
A549 human lung cancer cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free this compound, this compound-NPs, and Control-NPs
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Method:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound, this compound-NPs, and Control-NPs in cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of P110 Peptide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with the P110 peptide. As specific stability data for the P110 peptide is not extensively published, this guide focuses on established principles of peptide stability, using P110 as a relevant example.
Frequently Asked Questions (FAQs)
Q1: What is the P110 peptide and what is its mechanism of action?
A1: P110 is a seven-amino acid peptide that acts as an inhibitor of the interaction between dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2][3] By disrupting this interaction, P110 inhibits excessive mitochondrial fission, a process implicated in the pathology of several neurodegenerative diseases.[3][4] It has demonstrated neuroprotective, anti-inflammatory, and mitochondrial protective effects in various research models.[1]
Q2: What are the common causes of peptide instability in solution?
A2: Peptides like P110 can be susceptible to various degradation pathways in aqueous solutions. The primary causes of instability are chemical and physical in nature. Chemical instability involves the breaking or formation of covalent bonds, leading to degradation products. Physical instability refers to changes in the peptide's structure, such as aggregation or adsorption to surfaces, without altering its chemical composition.
Q3: Which amino acid residues are most susceptible to degradation?
A3: Certain amino acid residues are more prone to degradation than others. Key residues to be mindful of in any peptide sequence include:
-
Asparagine (Asn) and Glutamine (Gln): Prone to deamidation.
-
Aspartic Acid (Asp): Can undergo isomerization.
-
Methionine (Met) and Cysteine (Cys): Susceptible to oxidation.
-
N-terminal Glutamine (Gln): Can form pyroglutamate.
Q4: How does pH affect the stability of the P110 peptide solution?
A4: The pH of a solution is a critical factor governing peptide stability. Each peptide has an optimal pH range for maximum stability. Deviations from this optimal pH can accelerate degradation reactions such as hydrolysis and deamidation. For instance, deamidation of asparagine residues is significantly influenced by pH.
Q5: What is the recommended storage condition for P110 peptide solutions?
A5: For short-term storage, it is recommended to keep peptide solutions at 2-8°C. For long-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of peptides in solution is significantly lower than in their lyophilized form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (hydrolysis, oxidation, etc.) | - Optimize solution pH. - Add stabilizers or excipients (see table below). - Store aliquots at -80°C and avoid freeze-thaw cycles. - Prepare solutions fresh before use if possible. |
| Precipitation or aggregation | - Peptide concentration is too high. - pH is near the isoelectric point (pI). - Improper storage conditions. | - Determine the peptide's pI and adjust the pH of the solution to be at least 2 units away. - Use a lower peptide concentration. - Add solubilizing agents or detergents in a concentration-dependent manner. |
| Inconsistent experimental results | - Instability of peptide stock solution. - Adsorption of the peptide to container surfaces. | - Prepare fresh stock solutions regularly. - Use low-protein-binding tubes and pipette tips. - Consider adding a carrier protein like BSA to the solution, if compatible with the experiment. |
Strategies to Enhance P110 Peptide Stability
The stability of the P110 peptide in solution can be significantly improved by optimizing the formulation. The following table summarizes key excipients and their functions.
| Excipient Category | Examples | Mechanism of Stabilization | Typical Concentration Range |
| Buffering Agents | Phosphate, Citrate, Acetate | Maintain optimal pH to minimize degradation reactions like hydrolysis and deamidation. | 10-50 mM |
| Antioxidants | Ascorbic acid, Methionine | Inhibit oxidation of susceptible amino acid residues. | 0.01-0.1% |
| Cryoprotectants/Lyoprotectants | Sucrose, Mannitol, Trehalose | Stabilize the peptide structure during freezing and lyophilization by forming a glassy matrix. | 1-10% |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation and adsorption to surfaces by reducing surface tension. | 0.005-0.02% |
| Chelating Agents | EDTA | Sequester metal ions that can catalyze oxidative degradation. | 0.01-0.1% |
Experimental Protocols
Protocol 1: pH Stability Profile of P110 Peptide
Objective: To determine the optimal pH for P110 peptide stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, and borate buffers).
-
Dissolve the P110 peptide in each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.
-
Analyze the purity and concentration of the intact P110 peptide using a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Plot the percentage of remaining intact peptide against time for each pH and temperature condition to determine the degradation rate and identify the optimal pH for stability.
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the effect of different excipients on the stability of the P110 peptide.
Methodology:
-
Based on the optimal pH determined in Protocol 1, prepare a buffer solution.
-
Prepare several formulations of the P110 peptide in this buffer, each containing a different excipient (e.g., an antioxidant, a surfactant, or a cryoprotectant) at a relevant concentration. Include a control formulation with no added excipients.
-
Subject the formulations to stress conditions, such as elevated temperature (e.g., 40°C) or repeated freeze-thaw cycles.
-
At various time points, analyze the samples for peptide purity and aggregation using RP-HPLC and size-exclusion chromatography (SEC), respectively.
-
Compare the stability of P110 in the different formulations to identify the most effective stabilizing excipients.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAT-P110/P110 peptide [novoprolabs.com]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
overcoming P110 peptide solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with the P110 peptide.
Troubleshooting Guide
This guide addresses specific problems you may encounter when dissolving the P110 peptide.
| Problem | Possible Cause | Recommended Solution |
| P110 peptide does not dissolve in water at the desired concentration. | The desired concentration exceeds the peptide's solubility limit in water. While some datasheets state solubility up to 1 mg/mL in water, this can be batch-dependent.[1][2][3] | - Start with a small amount: Always test the solubility with a small portion of the peptide before dissolving the entire sample.[4][5] - Sonication: Briefly sonicate the solution to aid dissolution.[6][7] - pH Adjustment: Since P110 has a high number of basic residues (Arginine and Lysine), its net charge is positive. Dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[8][9] |
| The peptide solution is cloudy or contains visible particulates. | The peptide has aggregated or precipitated out of solution. This can be due to factors like pH, temperature, or the solvent used.[10] | - Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[6][7] - Re-dissolve in an organic solvent: If the peptide has precipitated from an aqueous solution, try dissolving it in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer.[4][8] |
| The peptide degrades after dissolution. | P110 contains amino acids that can be susceptible to oxidation (e.g., Tyrosine). The choice of solvent and storage conditions can impact stability. | - Use appropriate solvents: Avoid using DMSO if the peptide contains Cysteine or Methionine, as it can cause oxidation.[4][6] While P110 does not contain these, it's a good general practice. - Proper Storage: Store peptide solutions at -20°C or -80°C.[4][11] Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the P110 peptide?
A1: Based on manufacturer data, the recommended starting solvent for P110 is sterile water, with a reported solubility of up to 1 mg/mL.[1][2][3] However, if you encounter issues, other solvents can be tested.
Q2: Can I use organic solvents to dissolve P110?
A2: Yes. For hydrophobic peptides, a common strategy is to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous solution to the desired concentration.[4][6][8] Some sources indicate that P110 is soluble in DMSO.[11][12][13]
Q3: How does the pH of the solution affect P110 solubility?
A3: The pH of a solution significantly impacts a peptide's solubility.[8][10][14] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero. The P110 peptide has a sequence rich in basic amino acids (Arginine and Lysine), giving it a high positive charge at neutral pH. Therefore, dissolving it in a slightly acidic buffer can enhance its solubility.[8][9]
Q4: What should I do if the peptide seems to have oxidized?
A4: Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation.[7] While P110's sequence (YGRKKRRQRRRGGDLLPRGS) does not contain these specific residues, proper handling is still crucial. To minimize oxidation, use oxygen-free buffers for reconstitution.[7]
Q5: How should I store the lyophilized P110 peptide and its solutions?
A5: Lyophilized P110 peptide should be stored at -20°C or preferably -80°C.[4] Once dissolved, it is recommended to make aliquots of the stock solution and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles.[11]
Experimental Protocols
Protocol for Determining P110 Peptide Solubility
This protocol outlines a systematic approach to test the solubility of the P110 peptide in various solvents.
-
Preparation:
-
Allow the lyophilized P110 peptide to warm to room temperature before opening the vial.
-
Weigh a small, precise amount of the peptide (e.g., 1 mg).
-
-
Initial Solubility Test in Water:
-
Add a calculated volume of sterile, distilled water to achieve a concentration of 1 mg/mL.
-
Vortex the solution gently for 30 seconds.
-
If the peptide does not fully dissolve, proceed to sonication.
-
-
Sonication:
-
Place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
-
Testing with Organic Solvents (if necessary):
-
If the peptide is still not fully dissolved, use a fresh, small aliquot of lyophilized peptide.
-
Add a minimal amount of DMSO (e.g., 10-20 µL) to the peptide.
-
Vortex until the peptide is dissolved.
-
Gradually add your desired aqueous buffer to the DMSO-peptide mixture, vortexing between additions, until the final desired concentration is reached. Be mindful that high concentrations of DMSO can be toxic to cells.
-
-
pH Adjustment (if necessary):
-
If solubility in water or a neutral buffer is poor, try reconstituting in a slightly acidic solution (e.g., 10% acetic acid) before diluting with your experimental buffer.
-
-
Final Steps:
-
Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.[7]
-
Carefully transfer the supernatant to a new tube.
-
Visualizations
Caption: P110 peptide's mechanism of action in inhibiting mitochondrial fission.
References
- 1. P110 | Dynamin | Tocris Bioscience [tocris.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. lifetein.com [lifetein.com]
- 5. agrisera.com [agrisera.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. reta-peptide.com [reta-peptide.com]
Technical Support Center: Optimizing TAT-P110 Cell Permeability and Efficacy In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAT-P110 in in vitro experiments. The information is designed to help optimize experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is TAT-P110 and how does it enter cells?
A1: TAT-P110 is a chimeric peptide composed of two parts: a seven-amino-acid peptide (P110) that inhibits the function of Dynamin-related protein 1 (Drp1), and the cell-penetrating transactivator of transcription (TAT) peptide derived from HIV-1.[1][2] The TAT peptide facilitates the uptake of P110 across the cell membrane, allowing it to reach its intracellular target.[1][3]
Q2: What is the mechanism of action of P110?
A2: P110 selectively inhibits the interaction between Drp1 and mitochondrial fission 1 protein (Fis1).[3][4] Under conditions of cellular stress, the Drp1-Fis1 interaction is enhanced, leading to excessive mitochondrial fission, mitochondrial dysfunction, and apoptosis.[2][4] By blocking this interaction, TAT-P110 prevents aberrant mitochondrial fragmentation without affecting the normal, physiological functions of Drp1.[4][5]
Q3: In which cell lines has TAT-P110 been shown to be effective?
A3: TAT-P110 has demonstrated efficacy in a variety of cell lines, including human neuroblastoma SH-SY5Y cells, mouse striatal cells (HdhQ111), human fibroblasts, and mouse proximal tubular cells (mPTCs).[4][6][7][8] Its effectiveness is dependent on the presence of a stressor that induces Drp1-Fis1-mediated mitochondrial fission.
Q4: What are the recommended storage and handling conditions for TAT-P110?
A4: For long-term storage, TAT-P110 stock solutions should be kept at -80°C (for up to 6 months).[5] For shorter periods, storage at -20°C for up to one month is recommended.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q5: I am not observing any effect of TAT-P110 on mitochondrial morphology. What could be the reason?
A5: This is a common issue and can be attributed to several factors:
-
Lack of a Stress Inducer: TAT-P110 is most effective at inhibiting excessive mitochondrial fission induced by cellular stress.[4] Under basal, non-stressful conditions, it has minimal to no effect on mitochondrial morphology.[4][9] Ensure you are using a positive control for stress (e.g., MPP+, CCCP, H₂O₂, oligomycin/antimycin) that is known to induce mitochondrial fragmentation in your cell model.
-
Ineffective Stressor Concentration/Duration: The concentration and incubation time of your chosen stressor may need optimization for your specific cell type. Titrate the stressor to find a condition that induces significant mitochondrial fragmentation without causing immediate, widespread cell death.
-
Incorrect Peptide Concentration: While 1 µM is a commonly used concentration, the optimal concentration can vary between cell types.[3][4][7] Consider performing a dose-response experiment (e.g., 0.5 µM, 1 µM, 2 µM, 5 µM) to determine the most effective concentration for your system.
-
Peptide Degradation: Ensure the peptide has been stored correctly and that stock solutions are not expired.[5] Repeated freeze-thaw cycles can degrade the peptide.
Q6: My cell viability is low even with TAT-P110 treatment. Why is it not protecting my cells?
A6:
-
Overwhelming Cellular Stress: TAT-P110 protects against apoptosis mediated by the Drp1-Fis1 pathway.[2] If the cellular stressor you are using is too harsh or acts through a different pathway, the protective effects of TAT-P110 may be masked. Consider reducing the concentration or duration of the stressor treatment.
-
Timing of Treatment: For optimal protection, cells should be pre-incubated with TAT-P110 before the addition of the stressor. A typical pre-incubation time is 30 minutes to 3 hours.[4][8]
-
Use of Appropriate Controls: Always include a control group treated with the TAT peptide alone to ensure that the vehicle is not causing toxicity and to confirm that the protective effect is specific to the P110 sequence.[4][7]
Q7: How can I confirm that TAT-P110 is entering the cells and reaching its target?
A7:
-
Direct Measurement (Challenging): Directly quantifying intracellular peptide concentration is difficult without specialized equipment. Methods often involve using a fluorescently labeled version of the peptide and quantifying uptake via flow cytometry or high-content imaging.
-
Indirect Functional Assays (Recommended): The most practical approach is to measure the downstream effects of TAT-P110's engagement with its target. If TAT-P110 is active, you should observe a reduction in Drp1 translocation to the mitochondria under stress. This can be assessed by immunofluorescence co-localization of Drp1 and a mitochondrial marker (e.g., Tom20) or by Western blot of mitochondrial fractions.[4] A successful experiment will show a decrease in mitochondrial Drp1 levels in stressed cells pre-treated with TAT-P110.[4][7]
Quantitative Data Summary
The efficacy of TAT-P110 in preventing stress-induced mitochondrial fragmentation has been quantified in various cell models.
| Cell Line | Stressor | % Cells with Fragmented Mitochondria (Stress) | % Cells with Fragmented Mitochondria (Stress + P110) | Reference |
| SH-SY5Y | MPP+ (2 mM) | 50% | 14% | [4] |
| SH-SY5Y | CCCP (5 µM) | 63% | 23% | [4] |
| HdhQ111 Striatal Cells | Endogenous Mutant Huntingtin | 45% | 15% | [6] |
| Human HD Fibroblasts | Endogenous Mutant Huntingtin | 47-51% | 14-15% | [6] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology via Immunofluorescence
This protocol is used to visualize and quantify changes in mitochondrial structure in response to stress and TAT-P110 treatment.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Peptide Treatment: Pre-treat cells with 1 µM TAT-P110 (and relevant controls like vehicle or TAT peptide) for 30 minutes.[4]
-
Stress Induction: Add the stressor (e.g., 2 mM MPP+ for 4 hours or 5 µM CCCP for 30 minutes) to the media already containing TAT-P110.[4]
-
Fixation: Wash cells twice with pre-warmed PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with a primary antibody against a mitochondrial marker (e.g., anti-Tom20) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash coverslips three times with PBS and mount onto microscope slides. Image using a confocal or fluorescence microscope.
-
Quantification: Acquire images from at least 10 random fields per condition. Manually or using image analysis software, classify cells based on their mitochondrial morphology (e.g., tubular, intermediate, fragmented). Express the data as the percentage of cells exhibiting fragmented mitochondria.[8]
Protocol 2: Measurement of Mitochondrial Superoxide Production
This protocol measures mitochondrial reactive oxygen species (ROS) using the MitoSOX™ Red indicator.
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. A typical stress condition is 2 mM MPP+ for 2 hours.[4]
-
MitoSOX™ Staining: After treatment, wash the cells with pre-warmed PBS. Incubate cells with 5 µM MitoSOX™ Red reagent working solution in a suitable buffer (e.g., HBSS) for 10 minutes at 37°C, protected from light.
-
Nuclear Staining: Wash cells three times with pre-warmed PBS. Stain nuclei with Hoechst dye to aid in cell identification.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for red (MitoSOX™) and blue (Hoechst) fluorescence.
-
Quantification: Measure the mean fluorescence intensity of MitoSOX™ Red within the cellular boundaries for a large number of cells per condition. Normalize the intensity to control cells.
Visualizations
Signaling Pathway of TAT-P110 Action
Caption: Mechanism of TAT-P110 in preventing stress-induced mitochondrial fission.
General Experimental Workflow
Caption: A typical workflow for in vitro analysis of TAT-P110 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. imrpress.com [imrpress.com]
- 3. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting P110 aggregation in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to P110 protein aggregation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is P110 and why is its aggregation a problem?
A1: P110 refers to the catalytic subunit of Class I Phosphoinositide 3-kinases (PI3Ks), with common isoforms being p110α, p110β, and p110δ.[1][2] These enzymes are critical components of the PI3K/Akt signaling pathway, which governs essential cellular processes like cell growth, proliferation, and survival.[1][3] Protein aggregation is a phenomenon where individual protein molecules self-associate to form larger, often non-functional and insoluble complexes.[4][5] For P110, aggregation can lead to a loss of biological activity, introduce artifacts in biophysical assays, and yield inaccurate experimental results, compromising research and development efforts.[6][7]
Q2: What are the common causes of P110 aggregation in my experiments?
A2: P110 aggregation can be triggered by a variety of physical and chemical stressors during purification, storage, or the experimental procedure itself. Common causes include non-optimal buffer pH (especially near the protein's isoelectric point), inadequate ionic strength, high protein concentration, repeated freeze-thaw cycles, and exposure to high temperatures or foreign surfaces (e.g., particles from lab equipment).[4][8][9] Chemical modifications like oxidation can also induce aggregation.[4]
Q3: How can I detect if my P110 sample is aggregated?
A3: Several methods can be used to detect P110 aggregation. The simplest is a visual inspection for cloudiness or precipitates.[6] For more quantitative and sensitive analysis, techniques like Dynamic Light Scattering (DLS) can determine the size distribution of particles in solution. Size Exclusion Chromatography (SEC) can identify high-molecular-weight species that elute earlier than the monomeric protein.[6][10] For morphological analysis, Transmission Electron Microscopy (TEM) can directly visualize aggregates.[11]
Q4: Can additives in my buffer help prevent P110 aggregation?
A4: Yes, various additives can stabilize your P110 preparation. Stabilizing osmolytes like glycerol or sucrose, typically at molar concentrations, can help.[6] Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20 or 0.1% CHAPS) can solubilize hydrophobic patches that may lead to aggregation.[6][8] Reducing agents such as DTT or TCEP are crucial if aggregation is caused by incorrect disulfide bond formation.[6] Finally, if P110 requires a cofactor or ligand for stability, its inclusion in the buffer can be beneficial.[6]
Troubleshooting Guide for P110 Aggregation
This guide provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Visible precipitates or cloudiness in the P110 sample. | High protein concentration; Suboptimal buffer pH or ionic strength. | 1. Work with lower protein concentrations.[8]2. Perform a buffer screen. Vary the pH (move it at least 1 unit away from the protein's pI) and salt concentration (e.g., test a range from 50 mM to 500 mM NaCl or KCl).[6][8]3. Centrifuge the sample to remove insoluble aggregates before use. |
| Size Exclusion Chromatography (SEC) shows a large peak in the void volume. | Presence of large, soluble aggregates. | 1. Optimize the buffer by adding stabilizing agents like 5-10% glycerol or a mixture of L-Arginine/L-Glutamate.[6]2. Include a low concentration of a non-denaturing detergent in the running buffer.[8]3. Ensure the protein is not being stressed during concentration steps. |
| Dynamic Light Scattering (DLS) results show high polydispersity or multiple large peaks. | The sample contains a heterogeneous mixture of aggregates of different sizes. | 1. Filter the sample through a 0.1 or 0.22 µm syringe filter before DLS measurement to remove large particles.2. Re-evaluate storage conditions. Flash-freeze aliquots in liquid nitrogen and store at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[8] |
| Loss of P110 enzymatic activity over time. | Aggregation is rendering the protein inactive. | 1. Add a reducing agent like DTT or TCEP to the storage buffer to prevent oxidation-induced aggregation.[6]2. If applicable, add a known stabilizing ligand or binding partner (e.g., p85 subunit fragment) to the buffer to maintain the native conformation.[6] |
| Inconsistent results in binding or activity assays. | Aggregates are interfering with the assay, possibly through non-specific binding or steric hindrance. | 1. Implement a mandatory quality control step before each experiment: run a quick DLS or analytical SEC to confirm the sample is monomeric.[6][10]2. Prepare fresh protein dilutions from a stable, concentrated stock immediately before starting the assay. |
Key Experimental Protocols
Protocol 1: Detecting P110 Aggregation using Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution, making it an excellent tool for detecting aggregation.
-
Sample Preparation:
-
Thaw the P110 protein sample on ice.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet large, insoluble aggregates.
-
Carefully transfer the supernatant to a new tube. For best results, filter the supernatant through a 0.1 µm or 0.22 µm syringe filter.
-
Dilute the protein to a final concentration suitable for the DLS instrument (typically 0.1-1.0 mg/mL) using the same filtered buffer it is stored in.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the prepared sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the temperature to equilibrate for 5-10 minutes.
-
Perform the measurement, acquiring data over multiple runs to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to assess data quality.
-
Examine the size distribution plot. A monodisperse, unaggregated sample will show a single, sharp peak corresponding to the hydrodynamic radius of monomeric P110.
-
The presence of peaks at larger sizes or a high Polydispersity Index (PDI > 0.2) indicates aggregation.
-
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregates
This assay is used to detect the presence of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water. Protect from light.
-
Prepare the assay buffer (e.g., 50 mM glycine, pH 8.5).
-
-
Assay Procedure:
-
In a 96-well black plate, add your P110 sample (and controls) to the wells.
-
Add ThT from the stock solution to each well for a final concentration of 10-20 µM.
-
Incubate the plate at 37°C, with intermittent shaking, for a desired time course (e.g., measurements every 15-30 minutes for several hours).[12]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Plot fluorescence intensity versus time. A sigmoidal curve with a significant increase in fluorescence indicates the formation of fibrillar aggregates.[11] A consistently high signal suggests pre-existing aggregates.
-
Visualizing Key Concepts
P110 Signaling Pathway
The diagram below illustrates the canonical Class IA PI3K signaling pathway. Upon activation by Receptor Tyrosine Kinases (RTKs), the p85 regulatory subunit recruits the p110 catalytic subunit to the plasma membrane. P110 then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to activate downstream effectors like Akt, leading to cell survival and proliferation.[1][13]
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Phosphoinositide 3-kinase signaling pathway mediated by p110α regulates invadopodia formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P110 Dosage Optimization for In Vivo Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of P110 in in vivo neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is P110 and what is its mechanism of action in neuroprotection?
A1: P110 is a seven-amino-acid peptide inhibitor of Dynamin-related protein 1 (Drp1).[1][2] Its neuroprotective effect stems from its ability to selectively inhibit the interaction between Drp1 and mitochondrial fission 1 protein (Fis1), a key step in excessive mitochondrial fission that occurs under cellular stress.[3][4] By blocking this interaction, P110 helps to restore the balance of mitochondrial dynamics, leading to several beneficial downstream effects:
-
Reduced Mitochondrial Fragmentation: P110 prevents the excessive breakdown of the mitochondrial network, which is crucial for maintaining cellular energy production.[2][3]
-
Decreased Oxidative Stress: By preserving mitochondrial integrity, P110 reduces the production of reactive oxygen species (ROS), a major contributor to neuronal damage.[2]
-
Inhibition of Apoptosis: P110 has been shown to reduce the release of pro-apoptotic factors from mitochondria, thereby preventing programmed cell death in neurons.[3][5]
-
Improved Autophagic Flux: The peptide helps restore the cellular cleaning process known as autophagy, which is often impaired in neurodegenerative diseases.[1]
P110 is often conjugated to a cell-penetrating peptide, such as the TAT peptide, to facilitate its entry into cells and the brain.[1][4]
Q2: In which in vivo models has P110 shown neuroprotective effects?
A2: P110 has demonstrated neuroprotective potential in a variety of preclinical in vivo models of neurodegenerative diseases and acute neuronal injury. These include models for:
Q3: What are the recommended starting doses for P110 in in vivo studies?
A3: The optimal dose of P110 can vary depending on the animal model, the route of administration, and the specific pathological condition being studied. Based on published preclinical studies, here are some dosages that have been used effectively:
-
Intraperitoneal (i.p.) injection: A dose of 0.5 mg/kg has been used in a rat model of myocardial infarction, which shares some pathological mechanisms with ischemic stroke.
-
Subcutaneous (s.c.) infusion via osmotic pump: Continuous delivery at rates of 1.5 mg/kg/day and 3 mg/kg/day has been reported in mouse models of neurodegenerative diseases.[1]
It is highly recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q4: How should I prepare P110 for in vivo administration?
A4: P110 is a peptide and requires careful handling to ensure its stability and solubility. For in vivo use, it is typically dissolved in a sterile, biocompatible vehicle. While specific formulation details may vary, a common approach is to dissolve the peptide in sterile saline or phosphate-buffered saline (PBS). It is crucial to ensure the final solution is sterile and free of pyrogens. For peptides that may have solubility issues, the use of a small amount of a biocompatible co-solvent like DMSO, followed by dilution in the primary vehicle, can be considered, but the final concentration of the co-solvent should be minimized to avoid toxicity.[6]
Q5: What is the recommended method for long-term P110 administration in vivo?
A5: For studies requiring continuous and long-term delivery of P110, the use of subcutaneously implanted osmotic pumps is a well-established and effective method.[1] This approach ensures a steady-state concentration of the peptide over an extended period, which is often crucial for modeling chronic neurodegenerative conditions.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on P110, providing an overview of its efficacy in various models.
Table 1: In Vitro Neuroprotective Effects of P110
| Cell Model | Stressor | P110 Concentration | Outcome Measure | Result |
| SH-SY5Y Human Neuroblastoma Cells | MPP+ (Parkinson's model toxin) | 1 µM | Drp1-Fis1 Interaction | Abolished the stress-induced increase in interaction[3] |
| SH-SY5Y Human Neuroblastoma Cells | MPP+ | 1 µM | Mitochondrial ROS Production | Significantly reduced[3] |
| SH-SY5Y Human Neuroblastoma Cells | MPP+ | 1 µM | Apoptotic Cells | Significantly reduced[3] |
| SH-SY5Y Human Neuroblastoma Cells | Amyloid-β42 | 1 µM and 10 µM | Intracellular ROS Production | Significantly reduced at both concentrations[2] |
Table 2: In Vivo Neuroprotective Effects of P110
| Animal Model | Administration Route | Dosage | Duration | Outcome Measure | Result |
| Mouse Model of Huntington's Disease | Subcutaneous Osmotic Pump | 3 mg/kg/day | 3 months | Behavioral Improvements | Increased nest building and reduced hindlimb clasping[1] |
| Mouse Model of Subarachnoid Hemorrhage | Not Specified | Not Specified | Not Specified | Neurological Outcomes | Improved neurological outcomes[5] |
| Mouse Model of Subarachnoid Hemorrhage | Not Specified | Not Specified | Not Specified | Neuronal Apoptosis | Attenuated neuronal apoptosis[5] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of P110 in Mice
This protocol provides a general guideline for the intraperitoneal administration of P110.
Materials:
-
P110 peptide, sterile and ready for injection
-
Sterile vehicle (e.g., 0.9% saline or PBS)
-
Sterile syringes (1 ml) with needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The lower abdomen should be accessible.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located on the left side, and the bladder in the midline.
-
-
Injection:
-
Disinfect the injection site with a 70% ethanol wipe.
-
Tilt the mouse slightly with its head downwards to allow the abdominal organs to move cranially.
-
Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly inject the calculated volume of the P110 solution.
-
-
Post-Injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Protocol 2: Subcutaneous Implantation of an Osmotic Pump for Continuous P110 Delivery in Mice
This protocol outlines the surgical procedure for implanting an osmotic pump for the continuous subcutaneous delivery of P110. This procedure should be performed under aseptic conditions.
Materials:
-
Osmotic pump (e.g., Alzet) filled with sterile P110 solution
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic and analgesic agents
-
Hair clippers
-
Surgical scrub (e.g., povidone-iodine) and 70% ethanol
-
Sterile gauze and drapes
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the sterile P110 solution under aseptic conditions.
-
Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate and stable delivery upon implantation.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent them from drying out.
-
Shave the fur from the dorsal mid-scapular region.
-
Prepare the surgical site by alternating scrubs of povidone-iodine and 70% ethanol.
-
-
Surgical Implantation:
-
Make a small incision (approximately 1 cm) in the skin at the prepared site.
-
Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the pump. The pocket should be created by gently spreading the subcutaneous tissue.
-
Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as per your approved protocol.
-
Place the animal in a clean, warm cage and monitor it closely until it has fully recovered from anesthesia.
-
Check the incision site daily for signs of infection, swelling, or pump extrusion.
-
Troubleshooting Guide
Issue 1: Reduced or no observable in vivo efficacy of P110 despite positive in vitro results.
-
Possible Cause: Poor peptide stability in vivo. Peptides can be rapidly degraded by proteases.
-
Troubleshooting Steps:
-
Assess Stability: Conduct an in vitro plasma stability assay to determine the half-life of your P110 formulation.[7]
-
Optimize Formulation: Consider using a formulation that includes protease inhibitors, although this can have off-target effects. Encapsulating the peptide in a delivery vehicle like liposomes can also enhance stability.
-
Modify Peptide: While P110 is a defined sequence, for future studies with novel peptides, consider modifications like D-amino acid substitutions or cyclization to increase resistance to enzymatic degradation.[8]
-
Issue 2: Precipitation or aggregation of P110 solution upon preparation or administration.
-
Possible Cause: Poor solubility of the peptide at the desired concentration or in the chosen vehicle.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of peptides is often pH-dependent. Test the solubility of P110 at different pH values to find the optimal range.[6]
-
Use of Excipients: Include solubility-enhancing excipients in your formulation, such as arginine or other amino acids, which can help prevent aggregation.
-
Solvent Consideration: For initial solubilization of the lyophilized powder, a small amount of an organic solvent like DMSO can be used, followed by dilution in the aqueous vehicle. Ensure the final concentration of the organic solvent is low and non-toxic.[6]
-
Issue 3: Inconsistent results with osmotic pump delivery.
-
Possible Cause: Issues with the osmotic pump, such as clogging or improper delivery rate.
-
Troubleshooting Steps:
-
Ensure Proper Priming: Always prime the osmotic pumps according to the manufacturer's instructions to ensure the correct flow rate from the time of implantation.
-
Check for Clogging: At the end of the study, explant the pump and check the delivery port for any signs of clogging, which can be caused by tissue reactions or precipitation of the peptide.
-
Verify Formulation Compatibility: Ensure that your P110 formulation is compatible with the materials of the osmotic pump and does not cause degradation or precipitation within the pump reservoir over time.
-
Issue 4: Variability in animal response to P110 treatment.
-
Possible Cause: Inconsistent administration technique or animal-to-animal physiological differences.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all injections or surgical procedures are performed consistently by well-trained personnel.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study, as underlying health issues can affect drug metabolism and response.
-
Visualizations
P110 Signaling Pathway
Caption: P110 inhibits the Drp1-Fis1 interaction, preventing excessive mitochondrial fission and promoting neuroprotection.
Experimental Workflow for In Vivo P110 Neuroprotection Study
Caption: A typical workflow for assessing the neuroprotective efficacy of P110 in an in vivo animal model.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DRP1 inhibitory peptide P110 provides neuroprotection after subarachnoid hemorrhage by suppressing neuronal apoptosis and stabilizing the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis Knowledge Base [peptide2.com]
- 7. benchchem.com [benchchem.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Support Center: Minimizing Off-Target Effects of P110 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and minimizing the off-target effects of p110 inhibitors.
A Note on "P110" Nomenclature
In the context of kinase signaling and cancer research, "p110" refers to the catalytic subunit of the Class I Phosphoinositide 3-kinase (PI3K). There are four isoforms: p110α, p110β, p110δ, and p110γ. It is important to distinguish these from other molecules that may share similar names, such as "P110," a peptide inhibitor of the dynamin-related protein 1 (Drp1) involved in mitochondrial fission. This guide focuses exclusively on the catalytic subunits of PI3K .
Frequently Asked Questions (FAQs)
Q1: What are p110 inhibitors and why is isoform selectivity important?
A1: p110 inhibitors are small molecules that block the kinase activity of the p110 catalytic subunit of PI3K. PI3K is a central node in a signaling pathway that regulates cell growth, proliferation, and survival.[1][2] The four Class I isoforms (p110α, p110β, p110δ, p110γ) have different tissue distributions and biological functions.[3][4] For instance, p110α is frequently mutated in human cancers, while p110δ is primarily expressed in leukocytes and is a target for hematological malignancies.[5] Using an isoform-selective inhibitor allows for precise targeting of the pathway in a specific disease context, which can enhance efficacy and, crucially, minimize off-target effects.[6]
Q2: What are "off-target effects" and why are they a concern with kinase inhibitors?
A2: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to cellular toxicity, misleading experimental results, and a misinterpretation of the inhibitor's biological role.[7]
Q3: How do I choose the right p110 inhibitor for my experiment?
A3: The choice depends on your research question and cellular model.
-
To study the role of a specific isoform: Use a highly selective inhibitor for that isoform (e.g., BYL-719 for p110α, TGX-221 for p110β, CAL-101 for p110δ).
-
To inhibit the entire PI3K pathway: Use a pan-PI3K inhibitor (e.g., BKM-120).
-
Consider the genetic background of your cells: Cell lines with a PIK3CA mutation may be particularly sensitive to p110α-selective inhibitors.[6][8]
-
Always check the selectivity profile of your chosen inhibitor (see Table 1).
Q4: At what concentration should I use my p110 inhibitor to minimize off-target effects?
A4: Use the lowest concentration of the inhibitor that produces the desired on-target effect. It is essential to perform a full dose-response curve to determine the optimal concentration range (typically around the IC50 for the on-target isoform in a cell-based assay). Concentrations significantly higher than the on-target IC50 are more likely to engage lower-affinity off-targets.
Q5: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with inhibiting the primary target. How can I confirm this is an off-target effect?
A5: This is a classic sign of a potential off-target effect. There are several established methods to validate that the observed cellular effect is due to on-target inhibition:
-
Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary p110 isoform. If you observe the same phenotype, it is more likely to be a genuine on-target effect.
-
Perform a Rescue Experiment: Transfect cells with a mutated version of the target p110 isoform that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[9]
-
Knockdown/Knockout of the Target: Use siRNA or CRISPR to reduce the expression of the target p110 isoform. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Problem | Potential Cause | Suggested Solution |
| Observed phenotype does not match known on-target function. | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[9] 3. Kinome Profiling: Use a commercial service to screen your inhibitor against a large panel of kinases to identify potential off-targets.[7] |
| High or unexpected cellular toxicity. | 1. Inhibitor concentration is too high, causing off-target effects. 2. The cell line is particularly sensitive to the inhibition of an off-target kinase. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration. 2. Check Selectivity Profile: Review the inhibitor's activity against other kinases (Table 1). The toxicity may be a known off-target effect. |
| Inconsistent results between experiments. | 1. Reagent variability (inhibitor stock degradation, batch-to-batch variation in media/serum). 2. Inconsistent cell culture conditions (passage number, cell density). 3. Mycoplasma contamination. | 1. Prepare Fresh Inhibitor Stocks: Aliquot and store stocks at -80°C. Test new batches of media/serum. 2. Standardize Protocols: Use cells of a consistent low passage number and seed at the same density for all experiments.[10] 3. Test for Mycoplasma: Regularly screen cell cultures.[10] |
| No effect observed after treatment. | 1. Inhibitor is inactive or degraded. 2. Poor cell permeability or active efflux from cells. 3. Target p110 isoform is not expressed or is not critical for the measured endpoint in your cell model. | 1. Confirm Inhibitor Activity: Use a positive control cell line known to be sensitive. 2. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) (see Protocol 2). 3. Confirm Target Expression: Use Western blot or qPCR to verify that the target p110 isoform is expressed in your cells. |
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the biochemical potency (half-maximal inhibitory concentration, IC50) of commonly used p110 inhibitors against the four Class I PI3K isoforms. Lower values indicate higher potency. A high degree of selectivity is indicated by a much lower IC50 value for the target isoform compared to the others.
Table 1: Biochemical IC50 Values (nM) of Common p110 Inhibitors
| Inhibitor | Target Isoform | p110α | p110β | p110δ | p110γ | Reference(s) |
|---|---|---|---|---|---|---|
| BYL-719 (Alpelisib) | p110α | 4.6 - 5 | 1,156 - 1,200 | 290 | 250 | [11][12] |
| CAL-101 (Idelalisib) | p110δ | 820 | 565 | 2.5 | 89 | [3][13] |
| TGX-221 | p110β | 5,000 | 5 - 7 | 100 - 211 | >3,500 | [14] |
| BKM-120 (Buparlisib) | Pan-PI3K | 52 | 166 | 116 | 262 |[15] |
Note: IC50 values can vary between different assay conditions. Always refer to the manufacturer's datasheet and relevant literature for the specific batch and assay used.
Mandatory Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: TP-110 Catalyst Synthesis
Welcome to the technical support center for the TP-110 catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of the this compound catalyst. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what are its primary applications?
A1: this compound is a palladium-on-carbon catalyst featuring a proprietary phosphine ligand. It is designed for high-efficiency cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. Its high activity and stability make it suitable for the synthesis of complex organic molecules in the pharmaceutical and fine chemical industries.[1][2]
Q2: What are the most critical parameters to control during the scale-up synthesis of this compound?
A2: When scaling up the synthesis of this compound, the most critical parameters to control are:
-
Temperature: Uniform heat distribution is crucial for consistent catalyst quality.
-
Stirring Rate: Inadequate mixing can lead to localized concentration gradients and non-uniform particle size.
-
Purity of Precursors: Impurities in the palladium source, phosphine ligand, or support material can poison the catalyst.[3]
-
Inert Atmosphere: The synthesis is sensitive to oxygen and moisture, which can lead to the formation of inactive palladium oxides and phosphine oxides.[4]
Q3: How does the choice of solvent affect the synthesis of this compound?
A3: The solvent plays a critical role in controlling the reaction kinetics and the morphology of the final catalyst. The polarity and coordinating ability of the solvent can influence the solubility of the palladium precursor and the ligand, affecting the rate of palladium reduction and deposition onto the carbon support. It is essential to use anhydrous and degassed solvents to prevent side reactions.[4]
Q4: What are the best practices for handling and storing the this compound catalyst?
A4: this compound is air and moisture-sensitive. It should be handled and stored under an inert atmosphere, such as in a glovebox or a desiccator with a nitrogen or argon environment.[3] Store the catalyst in a cool, dark place to prevent thermal degradation.
Q5: Can the this compound catalyst be recycled?
A5: Yes, one of the advantages of the this compound catalyst is its potential for recyclability. However, the efficiency of recycling depends on the reaction conditions and the work-up procedure. After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent to remove adsorbed products and byproducts, and dried under vacuum before reuse.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of the this compound catalyst.
Problem 1: Low Catalytic Activity of the Synthesized this compound
-
Question: I have synthesized a batch of this compound at a larger scale, but it shows significantly lower catalytic activity compared to the lab-scale synthesis. What could be the issue?
-
Answer: Low catalytic activity is a common problem in catalyst scale-up and can be attributed to several factors.[3]
-
Potential Cause 1: Incomplete Reduction of Palladium Precursor
-
Solution: Ensure that the reducing agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient duration. On a larger scale, heat and mass transfer limitations can slow down the reduction process.[5] Consider a moderate increase in reaction time or temperature, as indicated in the table below.
-
-
Potential Cause 2: Catalyst Poisoning
-
Potential Cause 3: Non-uniform Palladium Distribution
-
Solution: Inadequate mixing during the synthesis can lead to a non-uniform deposition of palladium on the carbon support. Increase the stirring speed to ensure the support material is fully suspended and the reagents are well-dispersed.
-
-
Problem 2: Poor Reproducibility Between Batches
-
Question: I am observing significant variations in performance between different batches of this compound synthesized at scale. How can I improve reproducibility?
-
Answer: Batch-to-batch inconsistency is often a result of subtle variations in the synthesis protocol that become more pronounced at a larger scale.
-
Potential Cause 1: Inconsistent Heating and Cooling Rates
-
Solution: Rapid or inconsistent heating and cooling can affect the nucleation and growth of palladium nanoparticles, leading to variations in particle size and activity. Implement a controlled heating and cooling profile using an automated reactor system.
-
-
Potential Cause 2: Variations in Precursor Addition Rate
-
Solution: The rate of addition of the palladium precursor and the reducing agent can influence the final properties of the catalyst. Use a syringe pump or a programmable dosing system for precise and reproducible addition of reagents.
-
-
Potential Cause 3: Inconsistent Drying Procedure
-
Solution: The method and duration of drying can impact the catalyst's surface area and porosity.[7] Dry the catalyst under a consistent vacuum pressure and temperature for a standardized period.
-
-
Problem 3: Catalyst Deactivation During the Reaction
-
Question: The this compound catalyst appears to deactivate quickly during my cross-coupling reaction. What could be the cause?
-
Answer: Catalyst deactivation can occur through several mechanisms, including poisoning, sintering, and leaching.[1][8]
-
Potential Cause 1: Presence of Impurities in the Reaction Mixture
-
Solution: Ensure that the substrates and reagents for the catalytic reaction are of high purity. Certain functional groups or residual impurities from previous steps can act as catalyst poisons.
-
-
Potential Cause 2: High Reaction Temperature
-
Solution: Elevated temperatures can lead to the agglomeration (sintering) of palladium nanoparticles, reducing the active surface area.[8] If possible, try to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Potential Cause 3: Leaching of Palladium
-
Solution: Palladium may leach from the carbon support into the reaction medium, especially in the presence of strongly coordinating solvents or reagents.[1] Consider using a less coordinating solvent or adding a co-solvent to minimize leaching.
-
-
Data Presentation
The following tables summarize the effect of key synthesis parameters on the performance of the this compound catalyst.
Table 1: Effect of Synthesis Temperature on Catalyst Activity and Particle Size
| Synthesis Temperature (°C) | Average Pd Particle Size (nm) | Catalytic Activity (Yield %) |
| 60 | 8.2 | 85 |
| 80 | 5.5 | 98 |
| 100 | 7.1 | 92 |
| 120 | 12.4 | 75 |
Table 2: Influence of Solvent on Reaction Time and Yield in a Suzuki-Miyaura Coupling
| Solvent | Reaction Time (hours) | Product Yield (%) |
| Toluene | 6 | 92 |
| Dioxane | 4 | 95 |
| THF | 8 | 88 |
| DMF | 5 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound Catalyst (10 g scale)
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 8.0 g of activated carbon support. Dry the support under vacuum at 120 °C for 4 hours and then cool to room temperature under nitrogen.
-
Precursor Addition: Add 200 mL of anhydrous, degassed toluene to the flask. In a separate flask, dissolve 0.89 g of palladium(II) acetate and 1.23 g of the phosphine ligand in 50 mL of anhydrous, degassed toluene.
-
Synthesis: Slowly add the palladium-ligand solution to the stirred carbon slurry at room temperature over 30 minutes. Heat the mixture to 80 °C and stir for 2 hours.
-
Reduction: Prepare a solution of the reducing agent by dissolving 0.38 g of sodium borohydride in 20 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 1 hour. Maintain the temperature at 80 °C and continue stirring for an additional 4 hours.
-
Work-up: Cool the mixture to room temperature. Filter the solid catalyst under a nitrogen atmosphere. Wash the catalyst with 3 x 50 mL of anhydrous toluene and then with 2 x 50 mL of anhydrous ethanol.
-
Drying: Dry the catalyst under high vacuum at 60 °C for 12 hours. Store the final product in a glovebox.
Protocol 2: Quality Control - Catalyst Activity Test
-
Reaction Setup: In a 25 mL Schlenk flask under nitrogen, add 50 mg of the synthesized this compound catalyst (0.5 mol% Pd), 1.0 mmol of aryl bromide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of potassium carbonate.
-
Reaction: Add 10 mL of dioxane as the solvent. Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Analysis: Cool the reaction to room temperature. Take an aliquot of the reaction mixture, filter it through a short pad of silica gel, and analyze by GC-MS to determine the product yield.
Visualizations
References
- 1. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid digital process scale-up applied to heterogeneously catalysed processes [avioxx.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. csuepress.columbusstate.edu [csuepress.columbusstate.edu]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
TP-110 (Bomedemstat) Catalysis: Technical Support Center
Welcome to the technical support center for TP-110 (Bomedemstat), an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting support for optimizing its catalytic inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Bomedemstat (IMG-7289), is an investigational, orally available, small molecule that irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1).[1][2][3][4] LSD1 is an enzyme that plays a critical role in regulating the proliferation and differentiation of hematopoietic (blood-forming) stem cells.[2][5] By inhibiting LSD1, this compound alters gene expression, which can lead to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[3][4][5] This mechanism is particularly relevant in myeloproliferative neoplasms (MPNs) where LSD1 is often overexpressed.[6]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily being investigated for the treatment of myeloproliferative neoplasms such as essential thrombocythemia (ET), myelofibrosis (MF), and polycythemia vera (PV).[1][2] In a research setting, it is used to study the role of LSD1 in hematopoiesis, cancer biology, and as a tool to probe epigenetic regulation.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations of 100 mg/mL or higher.[3][4] It is recommended to use fresh, high-quality DMSO to avoid solubility issues.[4] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[3][4]
Q4: What is a typical concentration range for in vitro experiments?
A4: The optimal concentration of this compound will depend on the specific assay and cell line. For biochemical assays using purified LSD1 enzyme, lower concentrations in the nanomolar (nM) range may be sufficient.[7] For cell-based assays, a broader range, typically from the low nanomolar to the low micromolar (µM) range (e.g., 1 nM to 10 µM), is a good starting point for dose-response experiments.[7][8]
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibitory Activity in Biochemical Assay | Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound in high-quality DMSO. Aliquot and store at -80°C.[3] |
| Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time. | Ensure the assay buffer is at room temperature and all conditions are as per the established protocol.[9] | |
| Inactive Enzyme: The LSD1 enzyme may have lost activity due to improper storage or handling. | Verify enzyme activity using a known control inhibitor. | |
| Inconsistent IC50 Values | Compound Precipitation: this compound may be precipitating in the aqueous assay buffer. | Visually inspect for precipitate. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[7] |
| Pipetting Errors: Inaccurate serial dilutions or reagent additions. | Use calibrated pipettes and ensure proper mixing at each dilution step. Avoid pipetting very small volumes.[9] | |
| Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching). | Run control experiments with this compound in the absence of the enzyme to check for assay interference.[10] | |
| High Activity in Biochemical Assay, but Low or No Activity in Cell-Based Assay | Poor Cell Permeability: The compound may not be efficiently entering the cells. | This is a common challenge. Consider using cell lines with known transporter expression or modify the compound if possible. |
| Drug Efflux: The compound is actively being pumped out of the cells by efflux pumps (e.g., P-glycoprotein). | Co-incubate with known efflux pump inhibitors to test this hypothesis. | |
| Compound Instability/Metabolism: The compound is being degraded or metabolized by the cells. | Perform a time-course experiment to see if the inhibitory effect diminishes over time. Use LC-MS to check for compound stability in the cell culture medium.[10] | |
| High Intracellular Competition: High concentrations of natural substrates in the cell can compete with the inhibitor. | This is an inherent challenge of cell-based assays. The observed cellular potency (EC50) is often higher than the biochemical IC50. | |
| High Cellular Toxicity at Expected Active Concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration in the culture medium is non-toxic, typically below 0.1% to 0.5%.[7] Always include a vehicle-only control. |
| Off-Target Effects: The compound may be hitting other cellular targets, leading to toxicity. | Profile the compound against a panel of other enzymes or receptors. Compare the toxic concentration to the concentration required for LSD1 inhibition. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound (Bomedemstat).
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound (Bomedemstat) | Biochemical (Generic) | LSD1 | Low nM to µM range | [7] |
| This compound (Bomedemstat) | Cell-Based Proliferation | Jak2V617F cells | 50 nM - 1 µM | [3] |
Note: IC50 values are highly dependent on specific assay conditions (e.g., substrate concentration, enzyme source, assay technology). The values presented are for general guidance.
Table 2: Solubility and Storage
| Parameter | Value |
| Solvent | DMSO |
| Solubility in DMSO | ≥ 100 mg/mL (192.45 mM)[3][4] |
| Water Solubility | Insoluble[4] |
| Powder Storage | -20°C for 3 years[4] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month[3][4] |
Experimental Protocols
Protocol 1: In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Method)
This protocol provides a general framework for measuring the inhibitory activity of this compound against purified human LSD1 enzyme.
Materials:
-
Human recombinant LSD1 enzyme
-
This compound (Bomedemstat)
-
Dimethyl H3(K4) peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
DMSO (High-quality)
-
Black 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM). Then, dilute these stocks into the Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).
-
Enzyme and Inhibitor Pre-incubation: In a black 96-well plate, add 25 µL of Assay Buffer containing the appropriate concentration of this compound. Add 25 µL of Assay Buffer containing LSD1 enzyme (e.g., at a final concentration of 20-40 nM).[11]
-
Incubate: Mix gently and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of a solution containing the peptide substrate and the HRP-coupled detection reagents (Amplex Red).
-
Read Plate: Immediately begin reading the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) in a kinetic mode on a microplate reader at room temperature.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of LSD1 inhibition by this compound (Bomedemstat).
Caption: General workflow for an in vitro LSD1 inhibition assay.
Caption: Troubleshooting decision tree for low inhibitory activity.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. merck.com [merck.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is Bomedemstat used for? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TP-110 Catalyst Deactivation
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the TP-110 catalyst in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to catalyst deactivation, providing insights into potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and why is it a concern for the this compound catalyst?
A1: Catalyst deactivation is the loss of a catalyst's activity and/or selectivity over time.[1][2] This is a significant concern in industrial and research settings as it can lead to decreased process efficiency, lower product yields, and increased operational costs.[1][2] For the this compound catalyst, like any other heterogeneous catalyst, deactivation is an inevitable process that can occur through various mechanisms.
Q2: What are the primary mechanisms of this compound catalyst deactivation?
A2: The deactivation of heterogeneous catalysts like this compound can be broadly categorized into four main mechanisms:
-
Poisoning: The strong chemisorption of impurities from the feed onto the active sites of the catalyst, rendering them inactive.[3][4][5][6][7][8]
-
Fouling (Coking): The physical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, which blocks access to the active sites.[3][5][7][8]
-
Thermal Degradation and Sintering: High temperatures can cause structural changes in the catalyst, such as the agglomeration of active metal particles (sintering), leading to a reduction in the active surface area.[4][6][7][9]
-
Mechanical Deactivation: Physical breakdown of the catalyst particles due to attrition or crushing, which is more common in certain reactor types like fluidized beds.[4]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: In many cases, a deactivated this compound catalyst can be regenerated to restore a significant portion of its initial activity. The appropriate regeneration method depends on the deactivation mechanism. For instance, coke deposits from fouling can often be removed by controlled oxidation.[10] Some types of poisoning may be reversible by removing the poison from the feed stream.[6] However, deactivation due to severe sintering is generally irreversible.[4]
Troubleshooting Guides
Issue 1: Gradual or rapid loss of catalytic activity.
Q: My experiment is showing a significant decrease in conversion rate over time. What could be the cause?
A: A decline in conversion rate is a classic sign of catalyst deactivation. The potential causes can be diagnosed by examining the operational conditions and performing catalyst characterization.
Possible Causes and Solutions:
-
Poisoning:
-
Symptoms: A steady decline in activity, which may be rapid if the poison concentration is high.
-
Common Poisons: For metallic catalysts, common poisons include compounds containing sulfur, phosphorus, halogens, and heavy metals.[3]
-
Troubleshooting Steps:
-
-
Fouling (Coking):
-
Sintering:
-
Symptoms: A slow, and often irreversible, loss of activity, particularly in high-temperature processes.
-
Cause: High reaction temperatures causing the active metal particles to agglomerate, which reduces the active surface area.[4][6][9]
-
Troubleshooting Steps:
-
Operate the reactor at the lowest possible temperature that maintains the desired reaction rate.
-
Ensure that there are no temperature "hot spots" in the reactor.
-
Consider a catalyst formulation with higher thermal stability if sintering is a persistent issue.
-
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting catalyst deactivation.
Data on Catalyst Deactivation and Regeneration
The following tables provide representative data on the impact of deactivation mechanisms and the effectiveness of regeneration. The data is based on studies of catalysts with similar characteristics to this compound.
Table 1: Impact of Poisoning on Catalyst Performance
| Poison | Concentration in Feed | Catalyst Activity Loss (%) |
| Sulfur Compound | 10 ppm | 25% after 50 hours |
| Sulfur Compound | 50 ppm | 60% after 50 hours |
| Heavy Metal | 5 ppm | 40% after 100 hours |
| Heavy Metal | 20 ppm | 75% after 100 hours |
Table 2: Regeneration Efficiency for a Coked Catalyst
| Regeneration Method | Temperature (°C) | Duration (hours) | Activity Recovery (%) |
| Controlled Oxidation | 450 | 4 | 85% |
| Controlled Oxidation | 550 | 2 | 95% |
| Steam Treatment | 600 | 6 | 70% |
Experimental Protocols
Protocol 1: Catalyst Activity Testing
This protocol outlines a general procedure for testing the activity of the this compound catalyst in a packed-bed reactor.
Objective: To determine the conversion of a reactant as a function of time on stream.
Materials and Equipment:
-
Packed-bed reactor system with temperature and flow control
-
This compound catalyst pellets
-
Reactant and carrier gases of high purity
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Load a known amount of the this compound catalyst into the reactor.
-
Pre-treat the catalyst under an inert gas flow at a specified temperature to remove any adsorbed impurities.
-
Introduce the reactant and carrier gases at the desired flow rates and reaction temperature.
-
Periodically sample the reactor effluent and analyze the composition using a GC to determine the concentration of the reactant and products.
-
Calculate the reactant conversion at each time point.
-
Continue the experiment for the desired duration to monitor any changes in catalyst activity.
Protocol 2: Characterization of Deactivated Catalyst
This section provides an overview of key characterization techniques to identify the cause of deactivation.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To measure the specific surface area and pore size distribution of the catalyst.[11] A significant decrease in surface area can indicate sintering or pore blockage due to fouling.[4]
-
Methodology: A sample of the catalyst is degassed and then exposed to an inert gas (typically nitrogen) at cryogenic temperature. The amount of gas adsorbed at different pressures is measured to generate an adsorption isotherm, from which the surface area is calculated using the BET equation.[11]
-
-
X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phases present in the catalyst and to estimate the crystallite size of the active metal. An increase in crystallite size is a direct indication of sintering.[12][13]
-
Methodology: The catalyst sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline structures present.[13]
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To directly visualize the morphology, size, and dispersion of the active metal particles on the catalyst support.[14][15][16] TEM can provide clear evidence of particle agglomeration due to sintering.
-
Methodology: A very thin sample of the catalyst is prepared and placed in the TEM. A high-energy electron beam is transmitted through the sample to form an image, which is then magnified and focused onto a detector.[17][18]
-
Visualizing Deactivation Mechanisms
Caption: Diagram of catalyst poisoning.
Caption: Diagram of catalyst fouling.
Caption: Diagram of catalyst sintering.
References
- 1. Catalyst Testing Tips: Determining Activity in VOC Catalysts [acicatalysts.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 9. chemisgroup.us [chemisgroup.us]
- 10. benchchem.com [benchchem.com]
- 11. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 12. mdpi.com [mdpi.com]
- 13. Characterizing Catalytic Materials with Laboratory-Based X-Ray Diffraction Platforms | Malvern Panalytical [malvernpanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst Characterization Techniques [hidenanalytical.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Catalyst characterization [bio-protocol.org]
- 18. strobe.colorado.edu [strobe.colorado.edu]
Technical Support Center: Optimizing P110 Inhibitor Treatment Duration
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for refining P110 inhibitor treatment duration in cell culture experiments. The information is designed to help you achieve optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for treatment duration and concentration when using a P110 inhibitor for the first time?
A2: The optimal concentration and duration for a P110 inhibitor are highly dependent on the specific inhibitor, the cell line, and the experimental endpoint. A common starting approach involves a two-pronged strategy:
-
For assessing cell viability/proliferation: Begin with a broad range of inhibitor concentrations (e.g., 0.1 µM to 10 µM) and a fixed, longer treatment duration, typically 48 to 96 hours.[1] This will help you determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
For assessing pathway inhibition: To confirm the inhibitor is hitting its target, use a concentration around the IC50 value and perform a time-course experiment. Harvest cell lysates at various short time points (e.g., 0, 2, 6, 24 hours) to analyze the phosphorylation status of downstream targets like Akt (p-Akt) via Western blotting.[2][3] Inhibition of p-Akt is often observed within a few hours of treatment.[2]
Q2: My P110 inhibitor isn't showing the expected effect on cell viability. What are the possible reasons?
A2: Several factors could contribute to a lack of effect:
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance to the inhibitor due to mutations in downstream signaling components or the activation of compensatory pathways.[2]
-
Insufficient Treatment Duration: The incubation time may be too short to induce a significant biological response like apoptosis or cell cycle arrest. Consider extending the treatment duration to 72 or 96 hours.[4][5]
-
Suboptimal Concentration: The concentration used may be too low. It is crucial to perform a dose-response experiment to determine the effective concentration range for your cell line.
-
Compound Instability: The inhibitor may degrade in the cell culture medium over long incubation periods. For long-term experiments, consider replenishing the medium with a fresh inhibitor every 24-48 hours.
Q3: How can I confirm that my P110 inhibitor is effectively targeting the PI3K pathway?
A3: The most direct way to confirm on-target activity is to measure the phosphorylation status of downstream effectors of PI3K. A significant reduction in the phosphorylation of Akt (at Ser473 and/or Thr308) is a key indicator of PI3K inhibition.[3] This can be assessed by Western blotting. It's recommended to check for p-Akt inhibition at early time points (e.g., 2-6 hours) after treatment.[3]
Q4: I'm observing significant cell death even at low concentrations of the inhibitor. What could be the cause?
A4: While the goal of many cancer-related experiments is to induce cell death, excessive toxicity at low concentrations might indicate:
-
High Sensitivity of the Cell Line: The cell line you are using may be exceptionally sensitive to PI3K pathway inhibition.
-
Off-Target Effects: The inhibitor may have off-target activities that contribute to cytotoxicity. Reviewing the inhibitor's selectivity profile is important.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%).
Q5: Should I use a pan-PI3K inhibitor or an isoform-specific P110 inhibitor?
A5: The choice depends on your research question.
-
Pan-PI3K inhibitors (e.g., ZSTK474) target all class I PI3K isoforms (p110α, β, δ, γ) and can be useful for determining if the PI3K pathway, in general, is important for your observed phenotype.[6][7]
-
Isoform-specific inhibitors (e.g., BYL-719 for p110α, CAL-101 for p110δ) allow you to investigate the role of a particular p110 isoform.[8][9] This is crucial when studying cancers driven by specific PIK3CA mutations or in hematopoietic malignancies where p110δ is predominantly expressed.[10] Isoform-specific inhibitors generally have a better toxicity profile than pan-PI3K inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of p-Akt signal in Western Blot | Insufficient inhibitor concentration or treatment time. | Increase the inhibitor concentration and/or perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h).[6] |
| Cell line has low basal PI3K pathway activity. | Serum-starve cells for 4-6 hours before treatment to reduce basal activity, then stimulate with a growth factor to see inhibitor effect. | |
| Poor antibody quality or blotting technique. | Use a validated p-Akt antibody and optimize your Western blot protocol. | |
| Inconsistent results between experiments | Cell passage number and confluency. | Use cells within a consistent, low passage number range. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment. |
| Inhibitor degradation. | Prepare fresh stock solutions of the inhibitor and aliquot for single use to avoid repeated freeze-thaw cycles. | |
| High background in cell viability assays | Contamination (bacterial or mycoplasma). | Regularly test your cell lines for contamination. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Cell morphology changes unrelated to apoptosis | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
Data on P110 Inhibitor Treatment Duration and Efficacy
The following table summarizes reported IC50 values and treatment durations for common P110 inhibitors in various cancer cell lines. This data should be used as a starting point for your own experimental design.
| Inhibitor | Type | Cell Line | Cancer Type | Treatment Duration | Endpoint | IC50 / Effective Concentration |
| BYL-719 (Alpelisib) | p110α-specific | MCF-7 | Breast Cancer | 96 hours | Cell Viability (MTT) | 0.225 µM |
| T47D | Breast Cancer | 96 hours | Cell Viability (MTT) | 3.055 µM[4] | ||
| HCT116 | Colorectal Cancer | 72 hours | Cell Viability (MTS) | ~5-10 µM | ||
| SW480 | Colorectal Cancer | 72 hours | Cell Viability (MTS) | ~10-20 µM[11] | ||
| Various (PIK3CA-mutant) | Breast Cancer | 3 days | Cell Viability | Sensitive: <1 µM; Resistant: >1 µM[2] | ||
| CAL-101 (Idelalisib) | p110δ-specific | Hodgkin Lymphoma cell lines | Hodgkin Lymphoma | 48 hours | Apoptosis | Dose-dependent increase[8] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 48 hours | Cell Viability (MTT) | Dose-dependent cytotoxicity[5] | ||
| B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | 3 days | Cell Viability (XTT) | 0.1 - 5 µM[12] | ||
| ZSTK474 | Pan-Class I | A549 | Lung Carcinoma | 48 hours | Growth Inhibition (SRB) | GI50: ~0.3 µM[7] |
| PC-3 | Prostate Cancer | 48 hours | Growth Inhibition (SRB) | GI50: ~0.4 µM[13] | ||
| MCF7 | Breast Cancer | 48 hours | Growth Inhibition (SRB) | GI50: ~0.8 µM[13] | ||
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 6 and 24 hours | p-Akt Inhibition | 5 µM[3] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the P110 inhibitor in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Akt (p-Akt) Detection
This protocol is designed to assess the inhibition of the PI3K signaling pathway.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the P110 inhibitor at the desired concentrations for a specified time (e.g., 2, 6, or 24 hours).[3] Include a vehicle control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of P110 inhibitors.
Caption: Experimental workflow for optimizing P110 inhibitor treatment duration.
Caption: Troubleshooting logic for unexpected results with P110 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mTORC1 Inhibition Is Required for Sensitivity to PI3K p110α Inhibitors in PIK3CA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3-kinase-δ inhibitor CAL-101 shows promising preclinical activity in chronic lymphocytic leukemia by antagonizing intrinsic and extrinsic cellular survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing P110 Peptide Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of the P110 peptide in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low in vivo efficacy of P110 despite high in vitro activity.
-
Possible Cause 1: Rapid Enzymatic Degradation. Peptides are susceptible to breakdown by proteases in the bloodstream and tissues, leading to a short half-life.[1][2][3]
-
Troubleshooting Steps:
-
Assess Stability: Conduct an in vitro serum stability assay to determine the half-life of your P110 construct.
-
Modify Peptide:
-
Terminal Modifications: Acetylate the N-terminus and amidate the C-terminus to block exopeptidases.[1]
-
D-Amino Acid Substitution: Replace L-amino acids at potential cleavage sites with D-amino acids to hinder protease recognition.[2]
-
Cyclization: A cyclic peptide structure can enhance rigidity and mask cleavage sites.[1][4]
-
-
-
-
Possible Cause 2: Fast Renal Clearance. Due to its small size, the P110 peptide can be rapidly filtered out of the bloodstream by the kidneys.[1][4]
-
Troubleshooting Steps:
-
Increase Hydrodynamic Radius:
-
PEGylation: Conjugate polyethylene glycol (PEG) to the peptide to increase its size and reduce renal clearance.[1]
-
Lipidation: Attach a lipid chain to promote binding to serum albumin, which prolongs circulation time.[1]
-
Protein Conjugation: Fuse the P110 peptide to a larger protein like albumin or an Fc fragment.[1]
-
-
-
-
Possible Cause 3: Poor Bioavailability After Oral Administration. The gastrointestinal (GI) tract presents significant barriers to peptide absorption, including enzymatic degradation and low permeability across the intestinal epithelium.[5][6][7][8]
-
Troubleshooting Steps:
-
Formulation with Permeation Enhancers: Co-administer P110 with agents that transiently open tight junctions in the intestinal lining.[6][8]
-
Encapsulation: Use nanocarriers like liposomes or polymeric nanoparticles to protect the peptide from the harsh GI environment and facilitate its transport across the intestinal barrier.[9][10][11]
-
Co-administration with Protease Inhibitors: Include protease inhibitors in the formulation to reduce enzymatic breakdown in the GI tract.[12]
-
-
Issue 2: P110 formulation shows aggregation and precipitation.
-
Possible Cause 1: Physicochemical Instability.
-
Troubleshooting Steps:
-
pH Optimization: Determine the isoelectric point (pI) of your P110 construct and adjust the formulation pH to be at least two units away from the pI to enhance solubility.
-
Excipient Addition: Incorporate stabilizing agents such as sugars, polyols, or non-ionic surfactants into your formulation.
-
-
-
Possible Cause 2: Oxidation-Induced Aggregation. Cysteine, methionine, and tryptophan residues are susceptible to oxidation.
-
Troubleshooting Steps:
-
Use Antioxidants: Add antioxidants like ascorbic acid to the formulation.
-
Inert Environment: Prepare and store the formulation under an inert gas like nitrogen or argon.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the P110 peptide?
A1: P110 is a seven-amino acid peptide that acts as an inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1).[13][14] This interaction is crucial for pathological mitochondrial fission. By blocking this interaction, P110 helps to restore mitochondrial function, reduce neuroinflammation, and improve autophagic flux.[15][16] It has shown neuroprotective benefits in preclinical models of various neurodegenerative diseases.[15][17]
Q2: Why is the P110 peptide often conjugated with a cell-penetrating peptide (CPP) like TAT?
A2: The native P110 peptide has limited ability to cross cell membranes to reach its intracellular target (the mitochondria). To overcome this, it is commonly conjugated to a cell-penetrating peptide (CPP) such as TAT (derived from the HIV-1 trans-activator of transcription protein).[15][18] CPPs are short peptides that can facilitate the cellular uptake of various molecular cargo, including peptides.[19][20][21][22] The TAT peptide makes the P110 construct cell-permeable, allowing it to exert its therapeutic effect.[15]
Q3: What are the most common routes of administration for P110 in animal studies, and what are their pros and cons?
A3:
| Route of Administration | Pros | Cons |
|---|---|---|
| Intravenous (IV) Injection | 100% bioavailability, rapid onset of action.[12] | Invasive, requires technical skill, potential for rapid clearance. |
| Subcutaneous (SC) Injection | Easier to administer than IV, allows for slower absorption and potentially prolonged effect.[12] | Bioavailability can be variable, potential for local tissue reactions. |
| Intraperitoneal (IP) Injection | Relatively easy to perform in small animals, large surface area for absorption. | Potential for injection into abdominal organs, first-pass metabolism in the liver can reduce bioavailability. |
| Oral Gavage | Non-invasive, most convenient route.[23] | Very low bioavailability due to enzymatic degradation and poor absorption in the GI tract.[5][7][24] |
Q4: How can I enhance the stability of my P110 peptide against enzymatic degradation?
A4: Several strategies can be employed to make your P110 peptide more resistant to proteases:[1][2][4]
-
D-Amino Acid Substitution: Replace L-amino acids with their D-isomers at sites prone to cleavage.
-
Terminal Modifications: Acetylate the N-terminus and amidate the C-terminus.
-
Cyclization: Create a cyclic version of the peptide.
-
Incorporate Non-Canonical Amino Acids: Use amino acids that are not naturally recognized by proteases.
Q5: What are some formulation strategies to improve the oral bioavailability of P110?
A5: To overcome the challenges of oral delivery, consider the following formulation approaches:
-
Nanoparticle Encapsulation: Encapsulating P110 in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation and enhance its absorption.[9][10][11]
-
Permeation Enhancers: Co-formulating with permeation enhancers can temporarily increase the permeability of the intestinal epithelium.[6][8]
-
Protease Inhibitors: Including protease inhibitors in the formulation can reduce the degradation of P110 in the gastrointestinal tract.[12]
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol is designed to assess the stability of the P110 peptide in plasma.
-
Materials:
-
P110 peptide solution of known concentration.
-
Freshly collected animal plasma (e.g., rat, mouse).
-
Trichloroacetic acid (TCA) for protein precipitation.
-
HPLC or LC-MS/MS system for peptide quantification.
-
-
Procedure:
-
Incubate the P110 peptide with plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the mixture.
-
Stop the enzymatic reaction by adding TCA to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining P110 peptide using HPLC or LC-MS/MS.
-
Calculate the half-life of the peptide by plotting the percentage of remaining peptide against time.
-
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol outlines a basic procedure to determine the pharmacokinetic profile of a P110 formulation.
-
Materials:
-
Rodents (e.g., mice or rats).
-
P110 peptide formulation.
-
Dosing apparatus (e.g., syringes for injection, gavage needles for oral administration).
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes).
-
Analytical method for quantifying P110 in plasma (e.g., ELISA, LC-MS/MS).
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups for each time point.
-
Administer the P110 formulation via the desired route (e.g., IV, SC, IP, or oral gavage) at a specific dose.
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dosing), collect blood samples.
-
Process the blood to obtain plasma.
-
Quantify the concentration of P110 in the plasma samples.
-
Plot the plasma concentration of P110 versus time to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: P110 peptide signaling pathway.
Caption: Workflow for enhancing P110 bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 7. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polarispeptides.com [polarispeptides.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. TAT-P110/P110 peptide [novoprolabs.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. CPPs for Drug Delivery - Creative Peptides [creative-peptides.com]
- 22. mdpi.com [mdpi.com]
- 23. Challenges and Opportunities in Oral Delivery of Peptides - Patheon pharma services [patheon.com]
- 24. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
dealing with inconsistent results in TP-110 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-110, a novel proteasome inhibitor. Inconsistent results in this compound experiments can arise from various factors, and this guide aims to address common issues to ensure the reliability and reproducibility of your findings.
Troubleshooting Guides
Issue: Decreased Sensitivity or Acquired Resistance to this compound in Cell Lines
Problem: You observe a progressive decrease in the efficacy of this compound in your cell line, or your cell line no longer responds to previously effective concentrations of the compound. This can manifest as an increase in the IC₅₀ value over time.
Possible Cause: Prolonged exposure to this compound can lead to the development of drug resistance in cancer cell lines. A key mechanism of resistance to this compound is the overexpression of P-glycoprotein (MDR1), a drug efflux pump that actively removes this compound from the cell, reducing its intracellular concentration and thereby its cytotoxic effect.[1]
Troubleshooting Steps:
-
Confirm Resistance:
-
IC₅₀ Shift: Perform a dose-response experiment to determine the current IC₅₀ of this compound in your cell line and compare it to the initial IC₅₀ value from when the cells were first cultured. A significant increase in the IC₅₀ value suggests the development of resistance.
-
Cross-Resistance: Test the sensitivity of the resistant cells to other proteasome inhibitors and cytotoxic agents like doxorubicin, etoposide, taxol, and vincristine.[1] Cross-resistance to these compounds can further indicate an MDR1-mediated resistance mechanism.
-
-
Investigate the Mechanism of Resistance:
-
P-glycoprotein (MDR1) Expression:
-
Western Blot: Analyze the protein expression levels of P-glycoprotein (MDR1) in your resistant cell line compared to the parental, sensitive cell line. A significant increase in MDR1 expression in the resistant cells is a strong indicator of this resistance mechanism.
-
RT-PCR: Evaluate the mRNA expression levels of the ABCB1 gene, which encodes for P-glycoprotein.[1] Increased ABCB1 mRNA levels will correlate with increased protein expression.
-
-
-
Strategies to Overcome Resistance:
-
MDR1 Inhibition: Co-treat the resistant cells with this compound and a known MDR1 inhibitor, such as verapamil.[1] A restoration of sensitivity to this compound in the presence of the MDR1 inhibitor would confirm that P-glycoprotein is the primary mechanism of resistance.
-
Use a Different Cell Line: If overcoming resistance is not the primary goal of your experiment, consider using a fresh, low-passage stock of the parental cell line that has not been exposed to this compound.
-
Alternative Proteasome Inhibitors: Investigate the efficacy of other proteasome inhibitors that are not substrates for P-glycoprotein.
-
Data Presentation:
Table 1: Example IC₅₀ Values for this compound in Sensitive and Resistant RPMI-8226 Cells
| Cell Line | This compound IC₅₀ (nM) | Fold Resistance |
| RPMI-8226 (Parental) | 10 | 1 |
| RPMI-8226/TP-110 (Resistant) | 100 | 10 |
Table 2: Example of Cross-Resistance in this compound Resistant Cells
| Compound | IC₅₀ in Parental Cells (nM) | IC₅₀ in Resistant Cells (nM) | Fold Resistance |
| Doxorubicin | 50 | 500 | 10 |
| Etoposide | 100 | 1200 | 12 |
| Vincristine | 5 | 60 | 12 |
Experimental Protocols
Protocol: Cell Viability Assay to Determine IC₅₀ of this compound
This protocol outlines the steps for a standard MTT or similar colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Parental and/or suspected resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a proteasome inhibitor. It induces apoptosis (programmed cell death) in cancer cells, such as multiple myeloma, by inhibiting the proteasome, which leads to the accumulation of pro-apoptotic proteins and the downregulation of inhibitor of apoptosis proteins (IAPs).[1]
Q2: My experimental results with this compound are inconsistent from one experiment to the next. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Cell Line Integrity: Ensure you are using a low-passage number for your cell line. Over time and with continuous passaging, cell lines can drift genetically and phenotypically.
-
Development of Resistance: As detailed in the troubleshooting guide, prolonged exposure to this compound can induce resistance, primarily through the upregulation of the MDR1 drug efflux pump.[1]
-
Experimental Variability: Inconsistencies in cell seeding density, compound dilution, incubation times, and reagent quality can all contribute to variability.
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and has not degraded.
Q3: How can I prevent my cell line from developing resistance to this compound?
A3: To minimize the risk of developing resistance:
-
Use Low-Passage Cells: Always use cells that have been passaged as few times as possible from a validated stock.
-
Avoid Continuous Exposure: If possible, avoid culturing cells in the continuous presence of this compound unless you are intentionally developing a resistant line.
-
Regularly Test Sensitivity: Periodically determine the IC₅₀ of this compound in your cell line to monitor for any shifts in sensitivity.
Visualizations
Caption: Mechanism of this compound action and resistance via P-glycoprotein (MDR1) mediated efflux.
Caption: Experimental workflow for determining the IC₅₀ of this compound using an MTT assay.
References
P110 Peptide Purity and Integrity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of the P110 peptide. P110 is a heptapeptide inhibitor of the Drp1-Fis1 interaction with applications in neurodegenerative disease research.[1][2][3][4][5] Accurate assessment of its purity and integrity is crucial for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for assessing P110 peptide quality?
A1: The two primary parameters are purity and identity. Purity, typically determined by High-Performance Liquid Chromatography (HPLC), refers to the percentage of the target P110 peptide in the sample relative to impurities.[6][7] Identity, confirmed by Mass Spectrometry (MS), ensures the synthesized peptide has the correct molecular weight corresponding to the P110 amino acid sequence.[6][8]
Q2: What are common impurities found in synthetic peptides like P110?
A2: Impurities in synthetic peptides can arise during synthesis and purification.[6][9] Common impurities include:
-
Truncated sequences: Peptides shorter than the target sequence.[10][11]
-
Deletion sequences: Peptides missing one or more amino acids from the sequence.[11][12]
-
Incompletely deprotected sequences: Peptides with protecting groups still attached to amino acid side chains.[9][12]
-
Products of side reactions: Modifications such as oxidation or racemization that can occur during synthesis.[12][13]
-
Residual solvents and reagents: Trifluoroacetic acid (TFA) is a common residual counterion from the HPLC purification process.[11]
Q3: What purity level of P110 is recommended for my experiments?
A3: The required purity level depends on the application. For initial, non-sensitive screening, a purity of >70% may be sufficient.[14] However, for quantitative bioassays, receptor-ligand interaction studies, and in-vivo studies, a high purity of >95% or even >98% is recommended to ensure that observed biological effects are attributable to the P110 peptide and not impurities.[12][14]
Q4: My P110 peptide has low solubility. How can I address this?
A4: Peptide solubility can be challenging, particularly for hydrophobic sequences.[13][15] If you encounter solubility issues with P110, consider the following:
-
Solvent choice: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting with an aqueous buffer.
-
pH adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purity and integrity assessment of your P110 peptide.
| Issue | Possible Cause(s) | Recommended Action(s) |
| HPLC chromatogram shows multiple peaks. | The peptide sample contains impurities such as truncated or deletion sequences. | Optimize the purification protocol. Consider using an orthogonal purification method like ion-exchange chromatography if RP-HPLC is insufficient.[16] |
| Mass spectrum shows a mass that does not match the theoretical mass of P110. | The desired peptide was not synthesized correctly. The sample may contain modified peptides (e.g., oxidized) or be a completely different sequence. | Review the synthesis protocol. Use tandem mass spectrometry (MS/MS) to sequence the peptide and identify the discrepancy.[8][17] |
| Low peptide yield after purification. | Peptide aggregation during synthesis or purification. Inefficient coupling reactions during synthesis. | For hydrophobic peptides like P110, consider using specialized resins or solvents to minimize aggregation.[15][18] Optimize coupling times and reagents. |
| Discrepancy between peptide purity by HPLC and concentration by BCA assay. | The BCA assay is a protein quantification method and is not suitable for accurately determining the purity of a synthetic peptide powder.[19] The gross weight of a lyophilized peptide includes water and counterions, not just the peptide itself.[20] | Rely on RP-HPLC for purity assessment.[19] For accurate quantification of peptide content, use Amino Acid Analysis (AAA).[12][20] |
Experimental Protocols
Protocol 1: P110 Peptide Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the standard method for determining the purity of the P110 peptide. RP-HPLC separates the peptide from its impurities based on hydrophobicity.[9][16]
Materials:
-
P110 peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[21]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the P110 peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes). The gradient should be optimized based on the hydrophobicity of the P110 peptide.
-
Monitor the elution at a wavelength of 214-220 nm, where the peptide bond absorbs UV light.[9][22]
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of the P110 peptide as the percentage of the main peak area relative to the total area of all peaks.[19]
-
Purity Calculation:
| Parameter | Description |
| AreaP110 | Area of the peak corresponding to the P110 peptide. |
| ΣAreaall peaks | Sum of the areas of all peaks in the chromatogram. |
| % Purity | (AreaP110 / ΣAreaall peaks) x 100 |
Protocol 2: P110 Peptide Integrity Verification by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of the synthesized P110 peptide, thereby verifying its identity.
Materials:
-
P110 peptide sample
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate solvents (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the P110 peptide (e.g., 10-100 pmol/µL) in the appropriate solvent for the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the P110 peptide.
-
-
Data Analysis:
-
Compare the experimentally observed molecular weight with the theoretical molecular weight of the P110 peptide. The theoretical mass can be calculated based on its amino acid sequence.
-
The observed mass should be within the expected mass accuracy of the instrument.
-
Protocol 3: Net Peptide Content Determination by Amino Acid Analysis (AAA)
This protocol provides a method for the absolute quantification of the P110 peptide in a lyophilized powder by determining its amino acid composition.[20][23]
Materials:
-
P110 peptide sample
-
6 M Hydrochloric acid (HCl)
-
Amino acid standards
-
AAA system (e.g., HPLC-based with pre-column derivatization)
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh a small amount of the lyophilized P110 peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. This breaks the peptide bonds to release individual amino acids.[]
-
-
Derivatization:
-
Neutralize the hydrolyzed sample.
-
Derivatize the amino acids with a reagent (e.g., AccQ-Tag™) that allows for their detection.[20]
-
-
Chromatographic Analysis:
-
Separate the derivatized amino acids by RP-HPLC.
-
Detect the amino acids using a fluorescence or UV detector.
-
-
Quantification:
-
Quantify the amount of each amino acid by comparing its peak area to that of a known concentration of amino acid standards.
-
Calculate the net peptide content by comparing the measured amount of amino acids to the initial weight of the peptide sample, taking into account the known amino acid sequence of P110.
-
Visualizations
Caption: Workflow for P110 peptide purity and integrity assessment.
Caption: Troubleshooting logic for P110 peptide quality control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. jpt.com [jpt.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 14. genscript.com [genscript.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. benchchem.com [benchchem.com]
- 17. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 18. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 19. researchgate.net [researchgate.net]
- 20. biosynth.com [biosynth.com]
- 21. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 22. bachem.com [bachem.com]
- 23. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Lyophilized p110
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability testing of lyophilized p110, the catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2] This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is p110 and why is its stability important?
A1: The p110 protein is the catalytic subunit of the PI3K enzyme, which is a critical component of cellular signaling pathways that regulate cell growth, proliferation, survival, and migration.[3][4] The alpha isoform of p110 (p110α), encoded by the PIK3CA gene, is frequently mutated in human cancers, making it a significant target for drug development.[1][3][5] Ensuring the long-term stability of lyophilized p110 is crucial for consistent experimental results and for the development of effective therapeutics.
Q2: What are the common degradation pathways for lyophilized proteins like p110?
A2: Lyophilized proteins can degrade through several mechanisms, including:
-
Aggregation: The formation of protein clumps, which can reduce activity and potentially cause immunogenicity.
-
Denaturation: The loss of the protein's three-dimensional structure, leading to a loss of function.[6][7]
-
Oxidation: Chemical modification of amino acid residues, particularly methionine and cysteine, which can inactivate the protein.[6][8]
-
Deamidation: The removal of an amide group from asparagine or glutamine residues, which can alter the protein's structure and function.[6]
-
Hydrolysis: The cleavage of peptide bonds, leading to fragmentation of the protein.
Q3: What are the key factors influencing the stability of lyophilized p110?
A3: Several factors can impact the stability of lyophilized proteins:
-
Residual Moisture: The amount of water remaining in the lyophilized cake is a critical factor.[8] While lyophilization removes most of the water, residual moisture can still promote degradation reactions.
-
Formulation Excipients: The choice of excipients, such as stabilizers (e.g., sugars like sucrose or trehalose), bulking agents (e.g., mannitol), and buffers (e.g., histidine or citrate), is crucial for protecting the protein during lyophilization and long-term storage.[9]
-
Storage Temperature: Generally, lower storage temperatures lead to better stability.[10]
-
Light Exposure: Exposure to light can cause photodegradation of proteins.
-
Oxygen Exposure: The presence of oxygen can lead to oxidation of the protein.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of p110 activity after reconstitution | Protein denaturation or aggregation during lyophilization or storage. | Optimize the lyophilization cycle and formulation with cryoprotectants and lyoprotectants. Ensure proper storage conditions (temperature, light protection). Analyze for aggregation using SEC-HPLC. |
| Incomplete or slow reconstitution of lyophilized cake | Poor cake formation, high residual moisture, or inappropriate bulking agent. | Optimize the freezing and drying steps of the lyophilization cycle. Screen different bulking agents and their concentrations. |
| Visible particles or discoloration in the reconstituted solution | Protein aggregation, precipitation, or chemical degradation. | Analyze the particles by size exclusion chromatography (SEC) and SDS-PAGE. Investigate potential chemical modifications by mass spectrometry. |
| Variability in stability between batches | Inconsistent lyophilization process parameters or formulation composition. | Ensure strict control over the lyophilization cycle parameters (e.g., freezing rate, primary and secondary drying times and temperatures). Verify the consistency of the formulation preparation. |
Experimental Protocols and Data
Long-Term Stability Study Design
A typical long-term stability study for lyophilized p110 involves storing the product at various temperatures and humidity conditions and testing samples at predetermined time points.
| Storage Condition | Temperature | Relative Humidity | Time Points |
| Long-Term | 5°C ± 3°C | Ambient | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C ± 2°C | 60% ± 5% RH | 0, 3, 6 months |
| Stress | 40°C ± 2°C | 75% ± 5% RH | 0, 1, 3, 6 months |
Data adapted from ICH Q1A (R2) guidelines.[11][12]
Key Stability-Indicating Assays
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To assess the physical appearance of the lyophilized cake and reconstituted solution. |
| Reconstitution Time | Timed Dissolution | To measure the time required for the lyophilized cake to fully dissolve. |
| pH | pH Meter | To monitor changes in the pH of the reconstituted solution. |
| Purity and Aggregation | Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC) | To quantify the monomeric form of p110 and detect high molecular weight aggregates. |
| Purity and Fragmentation | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To detect protein fragments and confirm molecular weight. |
| Potency/Activity | Kinase Activity Assay | To measure the enzymatic activity of p110. |
| Residual Moisture | Karl Fischer Titration | To determine the amount of water remaining in the lyophilized product. |
Visualizations
p110 Signaling Pathway
The following diagram illustrates the central role of p110 in the PI3K/AKT signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3K, containing the p110 catalytic subunit, phosphorylates PIP2 to generate PIP3.[3] PIP3 then recruits and activates downstream effectors like AKT, which in turn regulate numerous cellular processes including cell survival, growth, and proliferation.[3][13]
References
- 1. P110α - Wikipedia [en.wikipedia.org]
- 2. Phosphoinositide 3-Kinases - Proteopedia, life in 3D [proteopedia.org]
- 3. pnas.org [pnas.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality control issues in the analysis of lyophilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 8. pharmanow.live [pharmanow.live]
- 9. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Phosphoinositide 3-kinase signaling pathway mediated by p110α regulates invadopodia formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: Mdivi-1 versus Novel Compound TP-110 in the Inhibition of Mitochondrial Fission
A Guide for Researchers, Scientists, and Drug Development Professionals
The regulation of mitochondrial dynamics, particularly the process of mitochondrial fission, has emerged as a critical area of investigation in a multitude of cellular processes and disease states. Excessive mitochondrial fission is implicated in the pathophysiology of neurodegenerative diseases, cardiovascular conditions, and cancer, making the machinery governing this process a promising target for therapeutic intervention. At the heart of this machinery is the Dynamin-related protein 1 (Drp1), a GTPase that is recruited to the mitochondrial outer membrane to mediate constriction and division.
This guide provides a comprehensive comparison of the well-known, albeit controversial, mitochondrial fission inhibitor, mdivi-1, with a novel investigational compound, TP-110. Due to the nascent stage of research on this compound, this document will focus on establishing a framework for comparison, presenting the existing data for mdivi-1, and outlining the necessary experimental data required for a thorough evaluation of this compound's efficacy and specificity.
Mechanism of Action and Target Specificity
Mdivi-1: Mdivi-1 was first identified as a selective, cell-permeable inhibitor of Drp1.[1] The proposed mechanism involves the allosteric inhibition of Drp1's GTPase activity, which is essential for the final scission of the mitochondrial membrane.[2] By preventing this, mdivi-1 is reported to block mitochondrial fragmentation.[1] However, the specificity of mdivi-1 for Drp1 has been a subject of significant debate. Several studies have reported that mdivi-1 can also act as a reversible inhibitor of Complex I in the mitochondrial electron transport chain.[3] This off-target effect can independently influence mitochondrial function and cellular bioenergetics, thereby confounding the interpretation of experimental results.[3] Furthermore, some studies have shown that mdivi-1 has a very poor inhibitory effect on recombinant human Drp1 GTPase activity (Ki > 1.2 mM) and does not consistently induce mitochondrial elongation in all cell types.[3]
This compound: The mechanism of action for this compound is currently under investigation. Preliminary data aims to determine its direct interaction with Drp1 and its effect on GTPase activity. A critical aspect of its development will be to assess its selectivity for Drp1 over other dynamin family members and to characterize any potential off-target effects, particularly on the components of the electron transport chain.
Comparative Data on Efficacy
A direct quantitative comparison of the efficacy of this compound and mdivi-1 is pending the public release of experimental data for this compound. The following table summarizes the currently available data for mdivi-1 and provides a template for the data required for this compound.
| Parameter | Mdivi-1 | This compound |
| Target | Drp1 (intended), Mitochondrial Complex I (off-target)[1][3] | Data not available |
| IC50 / Ki (Drp1 GTPase Activity) | 1-50 µM (yeast Dnm1); >1.2 mM (human Drp1)[2][3][4] | Data not available |
| Effect on Mitochondrial Morphology | Induces mitochondrial elongation in some cell types; no effect in others[3][4] | Data not available |
| Effect on Mitochondrial Respiration | Inhibits Complex I-dependent oxygen consumption[3] | Data not available |
| Neuroprotective Effects | Attenuates neuronal cell death in vitro and in vivo[5][6] | Data not available |
| Cellular Effects | Blocks apoptosis, modulates T helper cells, protects against excitotoxicity[1][5][7] | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Drp1-mediated fission and mdivi-1's dual mechanism.
Caption: Workflow for comparing mitochondrial fission inhibitors.
Experimental Protocols
To ensure a standardized comparison between this compound and mdivi-1, the following experimental protocols are recommended.
Drp1 GTPase Activity Assay
This assay is crucial for determining the direct inhibitory effect of a compound on Drp1's enzymatic function.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human Drp1.
Materials:
-
Recombinant human Drp1 protein
-
GTP (Guanosine 5'-triphosphate)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Test compounds (this compound, mdivi-1) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, recombinant Drp1 protein, and the test compound or vehicle (DMSO).
-
Initiate the reaction by adding a saturating concentration of GTP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green reagent, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay assesses the impact of the compounds on mitochondrial function, particularly the activity of the electron transport chain complexes.
Objective: To measure the oxygen consumption rate (OCR) and determine the effect of the compounds on different respiratory states.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cells of interest (e.g., HeLa, SH-SY5Y)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A
-
Test compounds (this compound, mdivi-1)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.
-
Pre-treat the cells with the test compounds or vehicle for the desired duration.
-
Load the sensor cartridge with the mitochondrial stress test reagents.
-
Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
The instrument will sequentially inject the drugs to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the OCR data to determine if the compounds inhibit specific complexes of the electron transport chain (e.g., a decrease in basal and maximal respiration after treatment with a Complex I inhibitor).
Analysis of Mitochondrial Morphology
This assay visually determines the effect of the inhibitors on the mitochondrial network.
Objective: To quantify changes in mitochondrial morphology (fragmentation vs. elongation) in response to compound treatment.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
Mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or expression of a mitochondrially-targeted fluorescent protein (e.g., mito-GFP)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope (confocal recommended)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Treat cells with the test compounds or vehicle for the desired time.
-
If using a live-cell dye, incubate the cells with the dye according to the manufacturer's protocol.
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Acquire images of the mitochondrial network using a fluorescence microscope.
-
Quantify mitochondrial morphology using image analysis software. Parameters to measure include mitochondrial length, aspect ratio, and form factor to distinguish between fragmented (small, circular) and elongated (long, tubular) mitochondria.
Conclusion
The development of specific and potent inhibitors of mitochondrial fission holds significant therapeutic promise. While mdivi-1 has been a valuable tool for studying the role of Drp1 in various cellular processes, its controversial off-target effects on mitochondrial Complex I necessitate careful interpretation of results and highlight the need for more specific inhibitors. The evaluation of novel compounds, such as this compound, requires a rigorous and systematic approach to characterize their efficacy, selectivity, and potential off-target activities. The experimental framework and protocols outlined in this guide provide a roadmap for the comprehensive comparison of mitochondrial fission inhibitors, which will be essential for advancing our understanding of mitochondrial dynamics and for the development of novel therapeutics. As data for this compound becomes available, a direct and quantitative comparison with mdivi-1 will be crucial for determining its potential as a superior research tool and therapeutic candidate.
References
- 1. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial division inhibitor 1 protects cortical neurons from excitotoxicity: a mechanistic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mdivi-1, a mitochondrial fission inhibitor, modulates T helper cells and suppresses the development of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
P110: A Promising Neuroprotective Peptide Targeting Mitochondrial Dynamics
An In-Depth Comparison of P110's Efficacy in Preclinical Animal Models of Neurodegenerative Diseases
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the emerging therapeutic candidates, the peptide P110 has garnered significant attention for its unique mechanism of action targeting mitochondrial fission. This guide provides a comprehensive comparison of the neuroprotective effects of P110 in various animal models, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
P110 is a seven-amino acid peptide that acts as a selective inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2] This interaction is crucial in the process of mitochondrial fission, which, when excessive, is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[1][3][4] By inhibiting this interaction, P110 helps to restore mitochondrial homeostasis, reduce oxidative stress, and prevent neuronal cell death.[5][6]
Comparative Efficacy of P110 in Animal Models
P110 has demonstrated significant neuroprotective effects across a range of animal models of neurodegenerative diseases. The following tables summarize the key quantitative data from these studies, offering a clear comparison of its performance.
Parkinson's Disease Models
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is widely used to induce a Parkinson's-like pathology in rodents by selectively destroying dopaminergic neurons in the substantia nigra.[7][8]
| Animal Model | Treatment | Key Findings | Reference |
| MPTP-induced PD mice | P110 (1.5 mg/kg/day) | - Blocked dopaminergic neuron apoptosis- Inhibited Drp1-dependent p53 mitochondrial translocation | [3][9][10] |
| MPP+ treated SH-SY5Y cells (in vitro PD model) | P110 | - Reduced mitochondrial fragmentation and ROS production- Improved mitochondrial membrane potential and integrity- Reduced apoptosis and autophagic cell death | [3][5] |
Alzheimer's Disease Models
Transgenic mouse models that overexpress human genes with mutations linked to familial Alzheimer's disease are standard tools for studying the disease's pathology, including the accumulation of amyloid-beta (Aβ) plaques.[11][12]
| Animal Model | Treatment | Key Findings | Reference |
| 5xFAD transgenic mice | P110 | - Reduced excessive mitochondrial fission- Decreased Aβ accumulation- Mitigated energetic failure and oxidative stress | [10] |
| SH-SY5Y cells (in vitro AD model) | P110 (1 µM and 10 µM) | - Reduced protein levels of APP and BACE1- Increased protein levels of ADAM10 and Klotho- Reduced ROS production and increased active mitochondria | [1][9][13] |
Stroke Models
Animal models of stroke, such as subarachnoid hemorrhage (SAH), are used to investigate the cellular and molecular mechanisms of brain injury following a cerebrovascular event.[14][15]
| Animal Model | Treatment | Key Findings | Reference |
| Subarachnoid Hemorrhage (SAH) model | P110 | - Reduced Drp1 and p-Drp1 levels- Attenuated neuronal apoptosis and blood-brain barrier disruption- Improved neurological outcomes | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of P110 and the experimental designs used to validate its effects, the following diagrams are provided.
Caption: P110's mechanism of action in preventing neuronal apoptosis.
Caption: Experimental workflow for validating P110 in an MPTP mouse model.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited are provided below.
MPTP-Induced Parkinson's Disease Model in Mice
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg, spaced 2 hours apart. Control animals receive saline injections.
-
P110 Treatment: P110 is dissolved in saline and administered via subcutaneous injection at a dose of 1.5 mg/kg/day, starting 24 hours after the last MPTP injection and continuing for the duration of the experiment.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test at specified time points after MPTP administration.
-
Immunohistochemistry: At the end of the study, mice are euthanized, and their brains are collected. Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the striatum.
-
Biochemical Analysis: Brain tissue is homogenized to measure levels of apoptosis markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) and proteins involved in mitochondrial dynamics (e.g., Drp1, Fis1) using Western blotting or ELISA.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Neurotoxicity: To model Parkinson's disease, cells are treated with MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP. For Alzheimer's disease models, cells can be treated with oligomeric amyloid-beta (Aβ) peptides.
-
P110 Treatment: Cells are pre-treated with P110 at various concentrations (e.g., 1 µM, 10 µM) for a specified period (e.g., 24 hours) before the addition of the neurotoxin.
-
Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are quantified using fluorescent dyes such as JC-1 or TMRM (tetramethylrhodamine, methyl ester).
-
Western Blot Analysis: Protein levels of key markers related to apoptosis (caspases), mitochondrial dynamics (Drp1, Fis1), and neuroprotective pathways (ADAM10, Klotho) are analyzed.[1][9]
Conclusion
The available preclinical data strongly support the neuroprotective effects of P110 in animal models of several major neurodegenerative diseases. Its targeted mechanism of inhibiting excessive mitochondrial fission addresses a key pathological process common to these disorders. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further investigate and potentially translate P110 into a clinically viable therapeutic strategy. While direct comparative studies with other neuroprotective agents are still needed to fully delineate its relative efficacy, P110 stands out as a promising candidate with a well-defined and scientifically compelling mechanism of action.
References
- 1. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. The DRP1 inhibitory peptide P110 provides neuroprotection after subarachnoid hemorrhage by suppressing neuronal apoptosis and stabilizing the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Life | Free Full-Text | Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease [mdpi.com]
- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models of Parkinson's disease - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 12. cyagen.com [cyagen.com]
- 13. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
Assessing the Specificity of P110 for Drp1-Fis1 Interaction: A Comparative Guide
In the landscape of mitochondrial dynamics research and therapeutic development, the selective inhibition of specific protein-protein interactions is paramount. This guide provides a detailed comparison of the peptide inhibitor P110 with other molecules targeting the Dynamin-related protein 1 (Drp1)-Fis1 interaction, a key process in mitochondrial fission. The focus is on the specificity of P110, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their evaluation of mitochondrial fission inhibitors.
Introduction to P110 and Mitochondrial Fission
Mitochondrial fission is a fundamental cellular process governed by the master regulator Drp1.[1] Under basal conditions, Drp1 resides in the cytosol. Upon activation by cellular stress, such as oxidative stress, it translocates to the outer mitochondrial membrane.[1][2] There, it interacts with adaptor proteins, including Fission 1 (Fis1), Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49/51), to mediate the division of mitochondria.[1] Dysregulated, excessive mitochondrial fission is implicated in the pathology of numerous neurodegenerative diseases.[2][3]
P110 is a seven-amino acid peptide rationally designed as a selective inhibitor of the Drp1-Fis1 interaction.[1][2][3] It was developed to specifically block the pathological mitochondrial fragmentation associated with oxidative stress, without interfering with the basal, physiological functions of Drp1.[1][4]
Comparative Data on Inhibitor Specificity
The specificity of P110 for the Drp1-Fis1 interaction has been experimentally validated and compared to other known Drp1 inhibitors, such as Mdivi-1. The following table summarizes the key quantitative findings from published studies.
| Inhibitor | Target Interaction | Other Drp1 Interactions Affected | Off-Target Effects Noted | Reference |
| P110 | Drp1-Fis1 | None reported (No effect on Drp1-Mff, Drp1-MiD49, or Drp1-MiD51) | No significant off-target effects reported on other GTPases like OPA1, MFN1, and dynamin 1.[3] | [1][3] |
| Mdivi-1 | Drp1 | Non-selective, also affects mitochondrial complex I. | Inhibits mitochondrial complex I.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of P110.
Co-Immunoprecipitation (Co-IP) to Assess Drp1-Adaptor Protein Interaction
This protocol is used to determine the effect of P110 on the interaction between Drp1 and its various adaptor proteins (Fis1, Mff, MIEF1) in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells.
-
Treat cells with 1 µM P110 for 30 minutes.
-
Induce mitochondrial stress by adding 2 mM 1-methyl-4-phenylpyridinium (MPP+) for a specified duration. Control cells are left untreated.
-
-
Cell Lysis:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Drp1 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G-agarose beads to the lysates and incubate for another 2-4 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Fis1, Mff, and MIEF1 to detect which proteins have co-immunoprecipitated with Drp1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Expected Outcome: P110 is expected to specifically inhibit the increased interaction between Drp1 and Fis1 observed under MPP+ treatment, while having no effect on the interaction of Drp1 with Mff or MIEF1.[3]
In Vitro Drp1 GTPase Activity Assay
This assay measures the enzymatic activity of Drp1 and the inhibitory effect of P110.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing recombinant Drp1 protein.
-
Add GTP to the reaction mixture.
-
In separate reactions, add P110 or other control peptides at a final concentration of 1 µM.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
-
Measurement of GTP Hydrolysis:
-
Measure the amount of inorganic phosphate (Pi) released from GTP hydrolysis using a colorimetric assay (e.g., malachite green assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Drp1 GTPase activity by P110 compared to the untreated control.
-
Expected Outcome: P110 has been shown to inhibit approximately 50% of the GTPase activity of recombinant Drp1.[3]
Cell Viability Assay (MTT-based)
This assay assesses the neuroprotective effects of P110 against mitochondrial stress-induced cell death.
Methodology:
-
Cell Culture and Treatment:
-
Plate human SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with P110 (or control peptides) for 30 minutes.
-
Induce cytotoxicity by adding a stressor like MPP+ (e.g., 2 mM for 24 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Expected Outcome: P110 treatment is expected to increase the viability of cells subjected to mitochondrial stressors compared to untreated stressed cells.[3]
Visualizations
Signaling Pathway of Drp1-Mediated Mitochondrial Fission
Caption: Drp1-mediated mitochondrial fission pathway and the specific inhibitory action of P110 on the Drp1-Fis1 interaction.
Experimental Workflow for Assessing P110 Specificity
Caption: Workflow for experimentally validating the specificity of P110.
Conclusion
The available experimental evidence strongly supports the high specificity of P110 for the Drp1-Fis1 interaction. Unlike broader-spectrum Drp1 inhibitors such as Mdivi-1, P110 does not appear to affect the interaction of Drp1 with other known mitochondrial adaptor proteins, nor does it exhibit off-target effects on other related GTPases.[1][3] This selectivity makes P110 a valuable tool for dissecting the specific role of the Drp1-Fis1 axis in mitochondrial dynamics and a promising candidate for therapeutic strategies aimed at mitigating pathological mitochondrial fission in various diseases.[2][3] Researchers and drug developers should consider this high specificity when selecting inhibitors for their studies and development pipelines.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of TAT-P110 and DRP1i27: Two Prominent Inhibitors of Mitochondrial Fission
In the landscape of mitochondrial dynamics research, the inhibition of Dynamin-related protein 1 (Drp1)-mediated fission has emerged as a promising therapeutic strategy for a myriad of diseases, including neurodegenerative disorders, cardiovascular conditions, and acute kidney injury. Among the arsenal of available inhibitors, the peptide-based TAT-P110 and the small molecule DRP1i27 have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two agents, offering researchers, scientists, and drug development professionals a clear perspective on their respective mechanisms, efficacy, and experimental applications.
Mechanism of Action: A Tale of Two Strategies
While both TAT-P110 and DRP1i27 ultimately curb excessive mitochondrial fission, they achieve this through distinct molecular interactions.
TAT-P110 is a rationally designed peptide inhibitor that specifically targets the interaction between Drp1 and one of its mitochondrial anchor proteins, Fission 1 (Fis1).[1][2] By disrupting this protein-protein interaction, TAT-P110 prevents the recruitment and assembly of Drp1 at the mitochondrial outer membrane, a critical step for initiating fission.[2][3] A key feature of this inhibitor is its conjugation to the cell-penetrating peptide TAT (Trans-Activator of Transcription), which facilitates its delivery across cellular membranes and even the blood-brain barrier.[2][4][5] Notably, TAT-P110's inhibitory action is selective for the Drp1-Fis1 axis and does not interfere with the interaction of Drp1 with other mitochondrial adaptor proteins like Mff or MiD51.[2][6] This specificity may contribute to its favorable safety profile, as it appears to minimally affect basal mitochondrial fission under normal physiological conditions.[2][7]
DRP1i27 , in contrast, is a small molecule that directly engages with the GTPase domain of human Drp1.[8][9][10] This direct binding inhibits the enzymatic activity of Drp1, which is essential for the conformational changes required to constrict and sever the mitochondrial membranes.[8] Identified through in silico screening, DRP1i27 is distinguished as the first small molecule demonstrated to directly bind to human Drp1.[9][10][11] Its mechanism is independent of the specific Drp1 adaptor protein involved, offering a broader inhibition of Drp1-mediated fission.
Quantitative Performance: A Comparative Overview
The following tables summarize the available quantitative data for TAT-P110 and DRP1i27, providing a snapshot of their efficacy in various experimental settings.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | TAT-P110 | DRP1i27 | Cell Line/System | Reference |
| Effective Concentration | 1 µM | 10 - 50 µM | SH-SY5Y, N2a, human fibroblasts | [2][5][12] |
| Binding Target | Drp1-Fis1 Interface | Drp1 GTPase Domain | N/A | [1][2][8] |
| Binding Affinity (KD) | Not explicitly reported | 190 µM (MST), 286 µM (SPR) | Human Drp1 isoform 3 | [9][10][13] |
| Cytoprotective Concentration | 1 µM | 50 µM | SH-SY5Y, HL-1 cells, iPSC-derived cardiomyocytes | [2][10] |
Table 2: Preclinical Efficacy in Disease Models
| Disease Model | Compound | Dosage | Key Findings | Reference |
| Parkinson's Disease (MPP+ model) | TAT-P110 | 1 µM (in vitro) | Reduced neuronal apoptosis and neurite loss. | [2] |
| Huntington's Disease (R6/2 mice) | TAT-P110 | 3 mg/kg/day | Improved motor function and survival. | [4] |
| Alzheimer's Disease (5XFAD mice) | TAT-P110 | 3 mg/kg/day | Reduced cognitive decline. | [12] |
| Amyotrophic Lateral Sclerosis (SOD1 G93A) | TAT-P110 | 3 mg/kg/day | Improved mitochondrial structure and function. | [5] |
| Myocardial Ischemia/Reperfusion (rat) | TAT-P110 | 1 µmol/L (ex vivo) | Reduced infarct size and increased ATP levels. | [7] |
| Acute Kidney Injury (mouse) | TAT-P110 | 1 mg/kg | Reduced renal pathological damage. | [6] |
| Simulated Ischemia-Reperfusion (HL-1 cells) | DRP1i27 | 50 µM | Reduced cell death and mitochondrial fragmentation. | [10] |
| Doxorubicin-induced Cardiotoxicity (iPSC-CMs) | DRP1i27 | 50 µM | Reduced cytotoxicity. | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of Drp1-mediated mitochondrial fission and points of inhibition by TAT-P110 and DRP1i27.
Caption: Generalized experimental workflow for in vitro comparison of TAT-P110 and DRP1i27.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for both TAT-P110 and DRP1i27.
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted for assessing the cytoprotective effects of the inhibitors.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, human fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][13]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of TAT-P110 (e.g., 1 µM) or DRP1i27 (e.g., 0.1-100 µM) for a specified duration (e.g., 30 minutes to 2 hours).[2][13] Include a vehicle control (e.g., saline for TAT-P110, DMSO for DRP1i27).[2][13]
-
Induction of Cytotoxicity: Introduce the cytotoxic agent (e.g., MPP+ for neurotoxicity models, doxorubicin for cardiotoxicity models) and incubate for the desired period (e.g., 24-48 hours).[2][10]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[13]
Mitochondrial Morphology Analysis
This protocol is used to visualize and quantify changes in mitochondrial structure.
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with the inhibitor and/or stressor as described in the cell viability assay.[2][11]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[13]
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[13]
-
Immunostaining: Incubate with a primary antibody against a mitochondrial marker (e.g., Tom20) overnight at 4°C.[2][14]
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.[14]
-
Imaging and Quantification: Mount coverslips and acquire images using a fluorescence or confocal microscope.[2][11] Categorize mitochondrial morphology as tubular, fragmented, or intermediate, and quantify the percentage of cells in each category.[8][11]
In Vivo Administration (General Protocol)
For preclinical animal studies, the following administration routes have been reported.
-
TAT-P110: Due to the TAT peptide, it can be delivered systemically. A common method is intraperitoneal (i.p.) injection or continuous delivery via an osmotic pump at dosages ranging from 1-3 mg/kg/day.[4][6][12]
-
DRP1i27: For in vivo studies, DRP1i27 can be formulated in a vehicle solution, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for administration.[11]
Conclusion
Both TAT-P110 and DRP1i27 stand as valuable tools for investigating the role of mitochondrial fission in health and disease. TAT-P110 offers the advantage of high specificity for the Drp1-Fis1 interaction and proven in vivo efficacy in a range of disease models, facilitated by its cell-penetrating peptide. DRP1i27, as a direct small molecule inhibitor of Drp1's enzymatic activity, provides a broader approach to inhibiting fission and serves as a crucial chemical probe for studying Drp1 function. The choice between these inhibitors will ultimately depend on the specific research question, the experimental model, and the desired level of target specificity. This guide provides a foundational framework to aid researchers in making an informed decision for their future investigations into the intricate world of mitochondrial dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. oncotarget.com [oncotarget.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
A Comparative Analysis of Pt(110) and Pt(111) Catalytic Activity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision impacting reaction efficiency and product yield. Platinum, a cornerstone of catalysis, exhibits distinct reactivity depending on its crystallographic orientation. This guide provides an objective comparison of the catalytic performance of Pt(110) and Pt(111) surfaces, supported by experimental data and detailed methodologies.
The arrangement of atoms on a catalyst's surface dictates its interaction with reactants and, consequently, its catalytic behavior. The Pt(111) surface is characterized by a hexagonally close-packed, flat terrace structure, while the Pt(110) surface presents a more open, "missing-row" reconstructed structure, leading to the presence of ridges and troughs. These structural differences give rise to distinct catalytic activities for various chemical transformations.
Comparative Catalytic Performance Data
The catalytic activity of Pt(110) and Pt(111) has been evaluated for several key electrochemical reactions. The following tables summarize the quantitative data from these studies, offering a direct comparison of their performance.
Oxygen Reduction Reaction (ORR)
The ORR is a fundamental reaction in fuel cells. The activity of platinum single-crystal surfaces for the ORR in 0.1 M HClO4 has been shown to follow the trend Pt(100) < Pt(111) < Pt(110).[1]
| Catalyst Surface | Normalized Current at 0.9 V vs. RHE | Reference |
| Pt(111) | ~0.21 | [1] |
| Pt(110) | Higher than Pt(111) (qualitative) | [1] |
Note: The current is normalized to the limiting current density to allow for objective comparison.
Methanol Electrooxidation
Methanol oxidation is a key anodic reaction in direct methanol fuel cells. The catalytic activity for this reaction shows a different trend compared to the ORR. Under specific experimental conditions (0.5 M H₂SO₄ + 0.5 M MeOH), the maximum activity increases in the order Pt(111) < Pt(110) < Pt(100).[2]
| Catalyst Surface | Current Density at 0.5 V (Positive-going sweep) | Reference |
| Pt(111) | 52 mA cm⁻² | [2] |
| Pt(110) | 2.5 mA cm⁻² | [2] |
Note: The current density is a measure of the catalytic activity per unit surface area.
Carbon Monoxide (CO) Oxidation
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of experimental findings. Below are outlines of the key experimental protocols used in the cited studies.
Preparation of Single Crystal Electrodes
-
Crystal Orientation and Polishing: A platinum single crystal is oriented to the desired (111) or (110) face using Laue back-reflection. The crystal is then mechanically polished with successively finer diamond pastes to a mirror finish.
-
Annealing: The polished crystal is annealed in a hydrogen-air flame or in an ultra-high vacuum (UHV) chamber to reconstruct the surface and remove impurities.
-
Cooling: The crystal is cooled in a controlled atmosphere (e.g., a stream of argon or a hydrogen-argon mixture) to prevent recontamination and to allow the formation of a well-ordered surface structure.
-
Verification: The quality of the surface is typically verified by cyclic voltammetry (CV) in a deaerated supporting electrolyte (e.g., 0.1 M HClO₄ or 0.5 M H₂SO₄). The characteristic hydrogen adsorption/desorption peaks in the CV serve as a fingerprint for a clean and well-ordered surface.[7]
Electrochemical Measurements (Cyclic Voltammetry)
-
Electrochemical Cell: A standard three-electrode electrochemical cell is used, consisting of the Pt single crystal as the working electrode, a platinum wire or gauze as the counter electrode, and a reference electrode (e.g., a reversible hydrogen electrode - RHE).
-
Electrolyte Preparation: The electrolyte solution (e.g., 0.1 M HClO₄ or 0.5 M H₂SO₄) is prepared using ultrapure water and high-purity acids. The electrolyte is deaerated by purging with an inert gas like argon or nitrogen.
-
Cyclic Voltammetry: The potential of the working electrode is scanned linearly with time between defined potential limits. For ORR studies, the electrolyte is saturated with high-purity oxygen. For methanol or CO oxidation, the respective reactant is added to the electrolyte.
-
Data Acquisition: The current response is recorded as a function of the applied potential, resulting in a cyclic voltammogram.
In Situ Scanning Tunneling Microscopy (STM)
-
STM Setup: A specialized electrochemical STM is used, which allows for imaging the electrode surface at the atomic level while it is immersed in an electrolyte and under potential control.
-
Tip Preparation: An electrochemically etched tungsten or Pt-Ir wire is used as the STM tip. The tip is coated with an insulating material to minimize faradaic currents.
-
Imaging: The STM tip is brought close to the single crystal surface, and a tunneling current is established. The tip is then raster-scanned across the surface to generate a topographic image.
-
Reaction Monitoring: By acquiring a series of STM images during a catalytic reaction, dynamic processes such as the formation of surface oxides or the restructuring of the surface can be observed in real-time.[3][4]
Visualizing Surface Structures and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the idealized surface structures and a simplified reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 4. In situ oxidation study of Pt(110) and its interaction with CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface science under reaction conditions: CO oxidation on Pt and Pd model catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00045F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pt single crystal surfaces in electrochemistry and electrocatalysis - EES Catalysis (RSC Publishing) [pubs.rsc.org]
Performance Validation of TP-110 Catalysts in Epoxy-Polyester Hybrid Powder Coatings: A Comparative Guide
This guide offers an objective comparison of the performance of TP-110, a modern functional acrylics curing agent, against traditional catalysts in industrial epoxy-polyester hybrid powder coating applications. The information presented is intended for researchers, scientists, and professionals in material science and product development, providing a basis for informed catalyst selection. The data is compiled from various industry and academic sources to present a comprehensive overview.
Comparative Performance of Curing Catalysts
The selection of a catalyst is critical in formulating thermosetting powder coatings as it directly influences the curing speed, temperature, and the final physical and aesthetic properties of the coating.[1] Hybrid powder coatings, which utilize both epoxy and carboxyl-terminated polyester resins, require a catalyst to facilitate the cross-linking reaction to achieve desired characteristics such as impact strength, adhesion, and flexibility.[1]
Below is a summary of the comparative performance of this compound, representing a modern low-temperature cure catalyst, against commonly used alternatives such as imidazoles (e.g., 2-methylimidazole) and quaternary phosphonium salts.
| Catalyst Type | Curing Schedule (Temperature/Time) | Gloss (60°) | Impact Resistance (Direct/Reverse) | Adhesion (Cross-hatch) | Yellowing Resistance (Overbake) | Key Advantages | Key Disadvantages |
| This compound (Functional Acrylic) | Low (e.g., 140-160°C / 10-15 min) | High | Excellent | Excellent (5B) | Excellent | Low-temperature cure, energy savings, good flow and appearance, non-yellowing.[1][2] | Potentially higher cost. |
| 2-Methylimidazole | Standard (e.g., 180-200°C / 10-20 min) | High | Good to Excellent | Good (4B-5B) | Poor to Moderate | Cost-effective, very active accelerator.[1] | Significant yellowing upon baking, can affect color consistency.[1] |
| Quaternary Phosphonium Salts | Standard (e.g., 180-200°C / 15-20 min) | High | Good | Good (4B-5B) | Moderate | Effective in promoting cure.[1] | Can decompose and produce unpleasant odors, may be less effective than imidazoles.[1] |
| Quaternary Ammonium Salts | Standard to High (e.g., 180-210°C / 15-25 min) | High | Fair to Good | Good (4B-5B) | Moderate | Readily available. | Can be hygroscopic, affecting powder stability; lower efficiency.[1] |
Experimental Protocols
To ensure accurate and reproducible comparison of catalyst performance, standardized experimental protocols are essential. The following are detailed methodologies for key evaluation experiments.
Cure Kinetics Evaluation via Differential Scanning Calorimetry (DSC)
This method is used to determine the curing onset temperature, the temperature of the maximum reaction rate (exotherm peak), and the total heat of reaction, which are indicative of the catalyst's activity.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (5-10 mg) of the uncured powder coating formulation is placed in an aluminum DSC pan.
-
The pan is sealed and placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the entire curing reaction (e.g., 30°C to 250°C).[3]
-
The heat flow to or from the sample is recorded as a function of temperature.
-
The resulting thermogram is analyzed to determine the onset temperature of the exothermic cure reaction, the peak exothermic temperature, and the total enthalpy of the reaction.
-
Rheological Analysis for Gel Time and Viscosity Profile
This analysis helps to understand the melt and flow behavior of the powder coating during the initial stages of curing.
-
Apparatus: A rheometer with parallel plate geometry and a temperature-controlled chamber.
-
Procedure:
-
A sample of the powder coating is placed between the parallel plates of the rheometer.
-
The temperature is ramped up at a controlled rate (e.g., 5°C/min) to simulate the heating process in a curing oven.[4]
-
An oscillatory shear is applied to the sample, and the storage modulus (G') and loss modulus (G'') are measured as a function of temperature.
-
The gel point is identified as the temperature at which the G' and G'' curves intersect. The minimum viscosity is also determined from the viscosity vs. temperature plot.
-
Standardized Coating Performance Tests
After curing, the coated panels are subjected to a series of standardized tests to evaluate the final properties of the coating.
-
Gloss: Measured at a specific angle (typically 60°) using a gloss meter according to ASTM D523.
-
Adhesion: Assessed using the cross-hatch adhesion test according to ASTM D3359.
-
Impact Resistance: Determined by dropping a standard weight from a specified height onto the coated panel, as per ASTM D2794. The resistance to cracking is evaluated on both direct and reverse impact.
-
Solvent Resistance: Typically evaluated by the MEK (methyl ethyl ketone) rub test, where the number of double rubs required to expose the substrate is recorded (ASTM D5402). This indicates the degree of cure.
Curing Mechanism of Epoxy-Polyester Hybrid Coatings
The curing of an epoxy-polyester hybrid powder coating is a cross-linking reaction between the carboxyl functional groups of the polyester resin and the epoxy functional groups of the epoxy resin.[5] This reaction, known as esterification, forms a durable, three-dimensional polymer network.[5] A catalyst is employed to increase the rate of this reaction, allowing for lower curing temperatures and shorter curing times.[1]
The catalyst, typically a base, functions by activating either the epoxy group or the carboxylic acid group, making it more susceptible to nucleophilic attack. This leads to the opening of the epoxy ring and the formation of a hydroxyl ester linkage.
References
The Role of PI3K Subunit p110 in Mitigating Oxidative Stress: A Comparative Guide
The p110 catalytic subunit of phosphoinositide 3-kinase (PI3K) is a critical component of the cellular machinery that combats oxidative stress. It primarily functions through the PI3K/Akt signaling pathway, which culminates in the activation of the Nrf2-mediated antioxidant response. This guide provides a comparative analysis of the role of p110, supported by experimental data, detailed protocols for key assays, and visualizations of the involved pathways and workflows.
This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of oxidative stress and the therapeutic potential of targeting the PI3K pathway.
Comparative Analysis of p110 Isoforms in Oxidative Stress Reduction
The class IA PI3K catalytic subunit has several isoforms, with p110α and p110β being the most ubiquitously expressed. Research indicates that these isoforms can have both redundant and distinct functions in protecting cells from oxidative damage.
Studies in myoblasts and breast cancer cells have highlighted the differential involvement of p110α and p110β in the response to oxidative stress induced by hydrogen peroxide (H₂O₂).[1][2] Inhibition of p110α has been shown to diminish the protective effects of growth factors against oxidative stress-induced apoptosis, whereas the role of p110β can be more complex and context-dependent.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of p110/PI3K modulation on markers of oxidative stress.
Table 1: Effect of PI3K Inhibition on Reactive Oxygen Species (ROS) and Apoptosis
| Cell Type | Treatment | Measured Parameter | Result | Reference |
| Myoblasts | H₂O₂ + p110α inhibition | Apoptosis | Increased apoptosis compared to H₂O₂ alone | [1] |
| MCF-7 Breast Cancer Cells | H₂O₂ + p110α/β overexpression | Apoptosis | Significant decrease in apoptosis | [2] |
| Melanoma Cells | Nexrutine® (PI3K/Akt/mTOR inhibitor) | Intracellular ROS | Dose-dependent increase in ROS | [4] |
| TM4 Sertoli Cells | Zearalenone (induces OS) + Resveratrol (activates PI3K/Akt) | ROS Levels | Decreased ROS levels | [5][6] |
| TM4 Sertoli Cells | Zearalenone + Resveratrol + LY294002 (PI3K inhibitor) | ROS Levels | Increased ROS levels (protective effect of Resveratrol blocked) | [5][6] |
Table 2: Modulation of the PI3K/Akt/Nrf2 Pathway
| Cell Type | Treatment | Measured Parameter | Result | Reference |
| PC12 Cells | Resveratrol (activates PI3K/Akt) | PI3K expression | 3.38-fold increase | [7] |
| PC12 Cells | Resveratrol (activates PI3K/Akt) | Akt expression | 3.95-fold increase | [7] |
| ARPE-19 Cells | Sulforaphane (Nrf2 inducer) + LY294002 (PI3K inhibitor) | Nrf2 activity | Inhibition of sulforaphane-induced Nrf2 activity | [8] |
| TM4 Sertoli Cells | Zearalenone + Resveratrol | Nrf2 nuclear translocation | Upregulated | [5][6] |
| TM4 Sertoli Cells | Zearalenone + Resveratrol + LY294002 (PI3K inhibitor) | Nrf2 nuclear translocation | Blocked | [5][6] |
Signaling Pathway and Experimental Workflow
PI3K/Akt/Nrf2 Signaling Pathway in Oxidative Stress Reduction
The following diagram illustrates the signaling cascade initiated by growth factors, leading to the activation of PI3K and subsequent reduction of oxidative stress via the Nrf2 pathway.
Experimental Workflow for Assessing p110's Role in Oxidative Stress
This diagram outlines a typical experimental procedure to investigate the impact of p110 on cellular oxidative stress levels.
Detailed Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol is adapted for a 96-well plate format.
Principle: The cell-permeable 2',7'–dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF). Fluorescence intensity is proportional to the intracellular ROS levels.[9]
Materials:
-
DCFDA (or H2DCFDA) stock solution (e.g., 20 mM in DMSO)
-
Dark, clear-bottomed 96-well microplate
-
Assay Buffer (e.g., 1x PBS or HBSS)
-
Positive control (e.g., Pyocyanin or H₂O₂)
-
Fluorescence microplate reader (Excitation/Emission: ~485/~535 nm)
Procedure:
-
Cell Seeding: Seed cells (e.g., 50,000 cells/well) in a dark, clear-bottomed 96-well plate and culture overnight.[10]
-
Treatment: Remove the culture medium and treat the cells with the experimental compounds (e.g., H₂O₂, PI3K inhibitor) in fresh medium for the desired time.
-
DCFDA Loading:
-
Prepare a fresh 20 µM working solution of H₂DCFDA in 1x assay buffer.[10]
-
Remove the treatment medium and wash the cells once with 100 µL/well of 1x assay buffer.
-
Add 100 µL/well of the 20 µM H₂DCFDA working solution.
-
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[11][12]
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Measurement of Lipid Peroxidation using TBARS Assay
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured colorimetrically at ~532 nm.[13]
Materials:
-
Tissue homogenate or cell lysate
-
TBA reagent (e.g., 0.67% w/v TBA in 20% trichloroacetic acid)
-
MDA standard for calibration curve
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Reaction:
-
Pipette 100 µL of the supernatant or MDA standard into a microcentrifuge tube.
-
Add 500 µL of the TBA reagent to each tube and vortex.[13]
-
-
Incubation: Incubate the tubes in a heating block or boiling water bath at 95°C for 60 minutes.[13]
-
Cooling and Centrifugation: Immediately cool the tubes on ice for 10 minutes to stop the reaction. Centrifuge at ~4,000 x g for 10 minutes to pellet any precipitate.[13]
-
Measurement: Transfer 200 µL of the clear supernatant to a 96-well plate and measure the absorbance at 532 nm.[13][14]
-
Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to the MDA standard curve.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of a superoxide-driven colorimetric reaction.
Principle: A superoxide anion source (e.g., xanthine oxidase) reduces a tetrazolium salt (WST-1) to a colored formazan product. SOD in the sample scavenges the superoxide anions, thereby inhibiting the color formation. The degree of inhibition is proportional to the SOD activity.[15]
Materials:
-
Cell or tissue lysate
-
WST-1 working solution
-
Enzyme working solution (containing xanthine oxidase)
-
Assay buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as per standard protocols. The supernatant after centrifugation contains the total SOD activity.[16]
-
Assay Setup (96-well plate):
-
Sample Wells: Add 20 µL of sample.
-
Blank 1 (Maximal Color): Add 20 µL of ddH₂O.
-
Blank 2 (Background): Add 20 µL of sample.
-
Blank 3 (Background): Add 20 µL of ddH₂O.
-
-
Reagent Addition:
-
Add 200 µL of WST working solution to all wells.[17]
-
Add 20 µL of dilution buffer (without enzyme) to Blank 2 and Blank 3 wells.[17]
-
To initiate the reaction, add 20 µL of the enzyme working solution to the sample wells and Blank 1. It is recommended to use a multichannel pipette for simultaneous addition.[15]
-
-
Incubation: Mix thoroughly and incubate the plate at 37°C for 20 minutes.[15][17]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[15][17]
-
Calculation: Calculate the SOD activity as the percentage inhibition of the colorimetric reaction using the provided absorbance readings from the sample and blank wells.
References
- 1. PI3K p110 alpha and p110 beta have differential effects on Akt activation and protection against oxidative stress-induced apoptosis in myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p110α and p110β isoforms of PI3K are involved in protection against H2O2 induced oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K p110α and p110β have differential effects on Akt activation and protection against oxidative stress-induced apoptosis in myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. 2.5. Measurement of Intracellular ROS [bio-protocol.org]
- 12. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. assaygenie.com [assaygenie.com]
- 17. resources.novusbio.com [resources.novusbio.com]
Comparative Proteomics of P110-Treated vs. Control Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteome in response to treatment with the mitochondrial fission inhibitor, P110, versus untreated control cells. This document synthesizes experimental data to offer insights into the molecular mechanisms affected by P110 and provides detailed experimental protocols for reproducibility.
The peptide P110 is a selective inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1), two key proteins involved in the process of mitochondrial fission.[1][2] By disrupting this interaction, P110 effectively reduces excessive mitochondrial fragmentation, a cellular event implicated in various pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1][2][3] Treatment with P110 has been shown to be neuroprotective, decrease the production of reactive oxygen species (ROS), and improve overall cell viability under stress conditions.[1][2] This guide explores the proteomic consequences of P110 treatment, offering a molecular snapshot of its cellular impact.
Quantitative Proteomic Data Summary
While comprehensive, large-scale quantitative proteomics studies specifically on P110-treated cells are not yet widely available in published literature, we can infer the expected proteomic changes based on its known mechanism of action and studies on other Drp1 inhibitors, such as Mdivi-1, and Drp1 knockdown experiments. The following table represents a summary of expected differentially expressed proteins in P110-treated cells compared to control cells, categorized by their primary biological function. This illustrative data is compiled from functional studies and transcriptomic analyses of mitochondrial fission inhibition.
| Protein Category | Representative Proteins | Expected Fold Change (P110 vs. Control) | Putative Biological Role |
| Mitochondrial Dynamics & Morphology | Mitofusin-1 (MFN1), Mitofusin-2 (MFN2), Optic atrophy 1 (OPA1) | ↑ | Promoters of mitochondrial fusion, leading to elongated mitochondrial networks. |
| Dynamin-related protein 1 (Drp1), Fission 1 (Fis1) | ↓ | Key mediators of mitochondrial fission. | |
| Oxidative Stress Response | Superoxide dismutase 2 (SOD2), Catalase (CAT), Glutathione peroxidase 1 (GPX1) | ↑ | Enzymes involved in detoxifying reactive oxygen species. |
| Apoptosis Regulation | Bcl-2, Bcl-xL | ↑ | Anti-apoptotic proteins that promote cell survival. |
| Bax, Bak | ↓ | Pro-apoptotic proteins that trigger cell death. | |
| Electron Transport Chain & Oxidative Phosphorylation | NDUFV1 (Complex I), SDHA (Complex II), UQCRFS1 (Complex III), COX4I1 (Complex IV), ATP5F1A (ATP Synthase) | ↑ | Subunits of the electron transport chain complexes, indicating enhanced mitochondrial respiration and ATP production.[4][5] |
| Neuronal Health & Synaptic Function (in neuronal cells) | Brain-derived neurotrophic factor (BDNF), Synaptophysin (SYP), Postsynaptic density protein 95 (PSD-95) | ↑ | Proteins crucial for neuronal survival, synaptogenesis, and synaptic plasticity. |
| Cell Cycle Regulation (in cancer cells) | Cyclin B1, CDK1, Ki67 | ↓ | Markers of cell proliferation, suggesting an anti-proliferative effect.[6] |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of P110 in inhibiting mitochondrial fission.
References
- 1. Quantitative proteomic analysis reveals novel mitochondrial targets of estrogen deficiency in the aged female rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. SILAC-based phosphoproteomics reveals an inhibitory role of KSR1 in p53 transcriptional activity via modulation of DBC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of p110 Inhibitors: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The class I PI3K catalytic subunit, p110, exists in four isoforms (α, β, γ, and δ), with p110α, p110β, and p110δ being key targets in oncology drug development. This guide provides an objective comparison of the preclinical therapeutic windows of representative isoform-selective and pan-p110 inhibitors, supported by experimental data, to aid in the strategic development of novel cancer therapeutics.
Comparative Efficacy and Toxicity of p110 Inhibitors
The therapeutic window, a measure of a drug's efficacy versus its toxicity, is a critical determinant of its clinical potential. In preclinical models, this is often assessed by comparing the dose required for significant anti-tumor activity with the maximum tolerated dose (MTD). The following tables summarize the preclinical performance of selected p110 inhibitors.
| p110α-selective Inhibitor: Alpelisib (BYL719) | |
| Preclinical Model | Efficacy (Tumor Growth Inhibition - TGI) |
| HCC1954 (HER2+/PIK3CA mutant breast cancer) xenograft | Significantly delayed tumor growth in combination with trastuzumab.[1][2][3] |
| PIK3CA-mutant HNSCC PDX model | Modest but statistically significant inhibition of tumor growth at 25 mg/kg. |
| Breast cancer prevention model (MCF10A-PIK3CA H1047R) | Effective chemoprevention at 50 mg/kg.[4] |
| Toxicity | Observations |
| General | Generally well-tolerated in preclinical studies. Long-term administration in the diet did not lead to major toxicity.[5] |
| MTD Studies | In a combination study with erlotinib, unacceptable toxicity was observed at higher doses, leading to dose adjustments.[6] Body weight loss of ≥ 20% is a common parameter for unacceptable toxicity.[6] |
| p110β-selective Inhibitor: GSK2636771 | |
| Preclinical Model | Efficacy (Tumor Growth Inhibition - TGI) |
| PTEN-deficient cancer cell lines | Primarily inhibited the growth of PTEN-deficient cells.[7][8][9][10][11] |
| PC-3 (prostate cancer, PTEN-null) xenografts | Resulted in stable disease and/or tumor growth inhibition.[9] |
| Toxicity | Observations |
| General | Designed to avoid toxicities associated with pan-PI3K inhibitors, such as skin rash and hyperglycemia.[7][8][9] |
| MTD Studies | In a first-in-human study, the recommended Phase II dose was 400 mg once daily, with dose-limiting toxicities being hypophosphatemia and hypocalcemia.[7][12] |
| p110δ-selective Inhibitor: Idelalisib (CAL-101) | |
| Preclinical Model | Efficacy (Tumor Growth Inhibition - TGI) |
| B-cell malignancies (cell lines and primary samples) | Induced apoptosis and inhibited proliferation.[13][14][15] |
| B-ALL xenograft model | Decreased leukemia burden.[16] |
| Toxicity | Observations |
| General | Preclinical data indicated a favorable safety profile, leading to clinical development.[17] |
| Clinical Observations | Associated with immune-mediated toxicities such as hepatotoxicity, diarrhea, and colitis in clinical settings.[18][19][20] |
| Pan-p110 Inhibitor: Pictilisib (GDC-0941) | |
| Preclinical Model | Efficacy (Tumor Growth Inhibition - TGI) |
| U87MG (glioblastoma) xenograft | 98% TGI at 150 mg/kg.[21] |
| IGROV1 (ovarian cancer) xenograft | 80% TGI at 150 mg/kg.[21] |
| Medulloblastoma xenografts | Significant impairment of tumor growth.[22][23] |
| Toxicity | Observations |
| General | Well-tolerated in preclinical models.[24] |
| MTD Studies | In a Phase I study, the MTD was established at 330 mg once daily, with the dose-limiting toxicity being a grade 3 maculopapular rash.[24][25] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to validating the therapeutic window of p110 inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical preclinical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are summaries of key experimental protocols.
In Vivo Tumor Growth Inhibition Assay
-
Cell Line and Animal Model: Select a relevant human cancer cell line with a known PI3K pathway activation status (e.g., PIK3CA mutation or PTEN loss). Implant the cells subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Establishment and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the p110 inhibitor and vehicle control via the appropriate route (e.g., oral gavage) at predetermined doses and schedules. Doses are typically based on prior MTD studies.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Maximum Tolerated Dose (MTD) Determination
-
Animal Strain: Use a sufficient number of healthy mice of the same strain as in the efficacy studies.
-
Dose Escalation: Administer the inhibitor at escalating doses to different cohorts of mice.
-
Toxicity Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity levels.[26]
-
Body Weight Measurement: Record the body weight of each mouse before dosing and at regular intervals throughout the study. A body weight loss of 15-20% is often considered a sign of significant toxicity.[6][27]
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a predefined percentage of body weight loss.[27]
Western Blot Analysis for PI3K Pathway Modulation
-
Sample Preparation: Lyse treated cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, indicating pathway inhibition.
Immunohistochemistry (IHC) for Biomarker Analysis in Tumors
-
Tissue Preparation: Fix tumor xenografts in formalin and embed in paraffin. Cut thin sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using heat-induced or enzymatic methods to unmask the target epitopes.
-
Immunostaining: Block endogenous peroxidase activity and non-specific binding. Incubate with a primary antibody against a biomarker of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize with a chromogenic substrate (e.g., DAB).
-
Analysis: Counterstain with hematoxylin and visualize under a microscope. Quantify the staining intensity and the percentage of positive cells to assess the biological effects of the inhibitor.
Conclusion
The preclinical evaluation of p110 inhibitors reveals a diverse landscape of efficacy and toxicity profiles. Isoform-selective inhibitors like Alpelisib, GSK2636771, and Idelalisib offer the potential for a wider therapeutic window by minimizing off-target effects compared to pan-p110 inhibitors like Pictilisib. However, the optimal choice of inhibitor is highly dependent on the genetic context of the tumor, such as the presence of specific PIK3CA mutations or PTEN loss. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to design and interpret preclinical studies aimed at validating and comparing the therapeutic potential of novel p110-targeted therapies. Rigorous preclinical assessment is paramount for the successful clinical translation of these promising agents.
References
- 1. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. A Phase I Dose‐Escalation Study of the Safety and Pharmacokinetics of Pictilisib in Combination with Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. DSpace [repository.icr.ac.uk]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K-beta Inhibitor for Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tga.gov.au [tga.gov.au]
- 18. Idelalisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Idelalisib given front-line for treatment of chronic lymphocytic leukemia causes frequent immune-mediated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. benchchem.com [benchchem.com]
- 27. pacificbiolabs.com [pacificbiolabs.com]
Navigating the Clinical Trial Landscape for P110-Based Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway, particularly the class I PI3K catalytic subunit p110, is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of clinical trial design considerations for P110-based therapies, primarily PI3K inhibitors, alongside alternative targeted agents. We present key experimental data, detailed methodologies from pivotal trials, and visual representations of critical pathways and processes to inform the design of future clinical studies.
Comparative Efficacy of P110-Based Therapies and Alternatives
The clinical development of P110 inhibitors has seen both successes and challenges, with efficacy varying by tumor type, PI3K isoform specificity, and patient selection. The following tables summarize key efficacy data from pivotal clinical trials of several P110 inhibitors and their alternatives in various cancers.
Table 1: Efficacy of P110-Based Therapies in Hematological Malignancies
| Drug (Target) | Trial | Indication | Treatment Arm | Comparator Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Idelalisib (p110δ) | Phase 2 (NCT01282424) | Relapsed Follicular Lymphoma (FL) | Idelalisib | Single-arm | 56%[1] | 11 months[1] |
| Duvelisib (p110δ/γ) | DUO (Phase 3, NCT02004522) | Relapsed/Refractory CLL/SLL | Duvelisib | Ofatumumab | 74%[2] | 13.3 months[2] |
| Copanlisib (pan-PI3K, mainly α/δ) | CHRONOS-3 (Phase 3, NCT02367040) | Relapsed Indolent Non-Hodgkin Lymphoma (iNHL) | Copanlisib + Rituximab | Placebo + Rituximab | 80%[3] | 21.5 months[3] |
Table 2: Efficacy of P110-Based Therapies and Alternatives in Solid Tumors (Advanced Breast Cancer)
| Drug (Target) | Trial | Patient Population (HR+/HER2-) | Treatment Arm | Comparator Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Alpelisib (p110α) | SOLAR-1 (Phase 3, NCT02437318) | PIK3CA-mutated | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 months | 39.3 months (not statistically significant)[4] |
| Buparlisib (pan-PI3K) | BELLE-2 (Phase 3) | Postmenopausal | Buparlisib + Fulvestrant | Placebo + Fulvestrant | 6.9 months[5] | 33.2 months (not statistically significant)[6] |
| Everolimus (mTOR) | BOLERO-2 (Phase 3) | Postmenopausal, AI-resistant | Everolimus + Exemestane | Placebo + Exemestane | 7.8 months[7] | 31.0 months |
| Palbociclib (CDK4/6) | PALOMA-3 (Phase 3) | Endocrine-resistant | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 9.5 months | 34.9 months (not statistically significant) |
| Ribociclib (CDK4/6) | MONALEESA-2 (Phase 3) | Postmenopausal, 1st line | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 months | Not reached at primary analysis |
Comparative Safety Profiles
The therapeutic window for PI3K inhibitors is often limited by on-target toxicities. Understanding and managing these adverse events is a critical consideration in clinical trial design.
Table 3: Common Grade ≥3 Adverse Events with P110-Based Therapies and Alternatives
| Drug | Common Grade ≥3 Adverse Events (%) |
| Idelalisib | Diarrhea (14%), Transaminase elevation (14%), Neutropenia (22%)[1] |
| Duvelisib | Diarrhea, Neutropenia, Pyrexia, Nausea, Anemia, Cough[2] |
| Copanlisib | Hyperglycemia (56%), Hypertension (40%)[8] |
| Alpelisib | Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%)[9] |
| Buparlisib | Alanine aminotransferase elevation (26%), Aspartate aminotransferase elevation (18%), Hyperglycemia (15%)[6] |
| Everolimus | Stomatitis, Anemia, Dyspnea, Hyperglycemia, Fatigue, Pneumonitis |
| CDK4/6 Inhibitors | Neutropenia, Leukopenia, Anemia, Fatigue |
Key Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful execution and interpretation of clinical trials. Below are summaries of the methodologies for key trials cited in this guide.
SOLAR-1 (Alpelisib in Breast Cancer)
-
Study Design: Phase III, randomized, double-blind, placebo-controlled trial.[7][10]
-
Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast cancer that progressed on or after aromatase inhibitor treatment. Patients were assigned to a PIK3CA-mutant or non-mutant cohort based on tumor tissue assessment.[7][11]
-
Intervention: Patients were randomized 1:1 to receive alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.[12][13]
-
Stratification: Based on the presence of liver and/or lung metastases and prior CDK4/6 inhibitor treatment.[7][10]
-
Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.[11]
-
Key Secondary Endpoint: Overall survival (OS).[12]
CHRONOS-3 (Copanlisib in Indolent Non-Hodgkin Lymphoma)
-
Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled study.[14]
-
Patient Population: Patients with relapsed indolent CD20-positive B-cell lymphoma who had a treatment-free interval of ≥12 months after the last rituximab-containing therapy or were unwilling/unfit for chemotherapy.[15]
-
Intervention: Patients were randomized 2:1 to receive copanlisib (60 mg IV on days 1, 8, and 15 of a 28-day cycle) plus rituximab or placebo plus rituximab.[14][15]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[15]
-
Secondary Endpoints: Objective response rate (ORR), duration of response, complete response rate, and overall survival (OS).[15]
DUO (Duvelisib in CLL/SLL)
-
Study Design: Global, multicenter, randomized, open-label, phase 3 trial.[16]
-
Patient Population: Patients with relapsed or refractory CLL/SLL who had progressed after at least one prior therapy.[16]
-
Intervention: Patients were randomized 1:1 to receive duvelisib (25 mg orally twice daily) or ofatumumab intravenously.[13]
-
Primary Endpoint: Progression-free survival (PFS) assessed by an independent review committee.[2]
-
Key Exclusion Criteria: Prior treatment with a BTK or PI3K-δ inhibitor.[13][16]
Visualizing Key Concepts in P110-Based Therapy Development
To further clarify the complex biological and clinical considerations in the development of P110-based therapies, the following diagrams have been generated using the Graphviz DOT language.
Caption: PI3K/Akt/mTOR Signaling Pathway with p110 Isoforms.
Caption: Typical Clinical Trial Workflow for a P110-Based Therapy.
Caption: Logical Framework for Go/No-Go Decisions in Clinical Development.
Conclusion and Future Directions
The development of P110-based therapies has significantly advanced the treatment landscape for several cancers, particularly in hematological malignancies and PIK3CA-mutated breast cancer. However, challenges related to toxicity and the emergence of resistance remain. Future clinical trial designs should increasingly focus on:
-
Biomarker-driven patient selection: Moving beyond PIK3CA mutations to identify other predictive biomarkers to enrich for patient populations most likely to benefit.
-
Rational combination strategies: Combining PI3K inhibitors with other targeted therapies, such as CDK4/6 inhibitors or immunotherapy, to overcome resistance mechanisms and enhance efficacy.
-
Novel dosing strategies: Exploring intermittent dosing schedules to mitigate toxicities and improve the therapeutic index.
-
Head-to-head comparisons: Designing trials that directly compare different PI3K inhibitors or PI3K inhibitors against other standard-of-care targeted therapies to clearly define their relative value.
By incorporating these considerations, the clinical development of P110-based therapies can be further optimized to deliver more effective and safer treatments to patients in need.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The p110α isoform of PI3K is essential for proper growth factor signaling and oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The BOLERO-2 trial: the addition of everolimus to exemestane in the treatment of postmenopausal hormone receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orphanet: CHRONOS-3: A Phase III, Randomized, Double-blind, Placebo-controlled Study Evaluating the Efficacy and Safety of Copanlisib in Combination With Rituximab in Patients With Relapsed Indolent B-cell Non-Hodgkin's Lymphoma (iNHL) - IE [orpha.net]
- 6. youtube.com [youtube.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. researchgate.net [researchgate.net]
- 9. Time course and management of key adverse events during the randomized phase III SOLAR-1 study of PI3K inhibitor alpelisib plus fulvestrant in patients with HR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOLAR-1 Study Design | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 11. Clinical Trial Phases - Blue Ridge Cancer Care [blueridgecancercare.com]
- 12. ascopubs.org [ascopubs.org]
- 13. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copanlisib plus rituximab versus placebo plus rituximab in patients with relapsed indolent non-Hodgkin lymphoma (CHRONOS-3): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [researchportal.murdoch.edu.au]
- 16. ashpublications.org [ashpublications.org]
Safety Operating Guide
Identifying "TP-110" for Proper Disposal
To ensure the safe and proper disposal of any substance, it is critical to first correctly identify the material . The designation "TP-110" is not a unique chemical identifier and can refer to a variety of products across different industries. Providing a generic disposal protocol without precise identification would be irresponsible and could pose a significant safety risk to laboratory personnel and the environment.
Our search has identified several products marketed as "this compound" or a similar variant, none of which are clearly identifiable as a standard laboratory chemical for research and drug development without further information. These include:
-
Mechanical Components: A keybed for electronic musical instruments.
-
Industrial Materials: A specific grade of steel used in piping.
-
Lubricants: A type of transmission fluid.
-
Construction Materials: A cementitious mortar product.
-
Chemical Catalysts: A platinum on carbon powder catalyst (designated as PT-110).
Given the context of your request for information tailored to "researchers, scientists, and drug development professionals," it is possible that you are referring to a chemical substance. However, to provide you with accurate and safe disposal procedures, we require more specific information about the "this compound" product you are using.
To proceed, please provide the following details:
-
Manufacturer's Name: The name of the company that produced the substance.
-
Product Application: The specific use of "this compound" in your laboratory procedures.
-
Chemical Abstract Service (CAS) Number: If available on the product's label or Safety Data Sheet (SDS), the CAS number is a unique identifier for a specific chemical.
-
Any other identifiers present on the product container or accompanying documentation.
Once this information is provided, we can locate the correct Safety Data Sheet (SDS) and furnish you with the detailed, step-by-step disposal procedures, quantitative data, and safety diagrams you have requested. The safe handling and disposal of laboratory chemicals are of paramount importance, and accurate identification is the foundational step in this process.
Essential Safety and Handling Guidance for TP-110
This document provides essential, immediate safety and logistical information for handling TP-110 in a laboratory setting. It includes recommendations for personal protective equipment, operational procedures, and disposal considerations to ensure the safety of all personnel.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[[2-(1-naphthalenyl)acetyl]amino]-1-oxopropyl][2-(4-methoxyphenyl)-1-(oxomethyl)ethyl]amino]-3-methylbutanamide |
| CAS Number | 688737-95-3[1] |
| Molecular Formula | C37H41N3O6[1] |
| Molecular Weight | 623.74 g/mol [1] |
| Appearance | White solid powder[1] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), not soluble in water[1] |
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data, a cautious approach is necessary. The following PPE is recommended as a minimum standard when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat should be worn at all times. For procedures with a higher risk of exposure, consider a chemically resistant apron or gown. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Work should be conducted in a certified chemical fume hood. |
Operational Plan: Handling and Storage
Adherence to standard laboratory operating procedures is critical for the safe handling of this compound.
Engineering Controls
-
Ventilation: All work with solid this compound that could generate dust, or with solutions of this compound, should be performed in a certified chemical fume hood to minimize inhalation exposure.
Hygiene Measures
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage
-
Short-term: Store at 0-4°C in a dry, dark environment.[1]
-
Long-term: For extended storage, maintain at -20°C.[1]
-
Keep the container tightly sealed and in a well-ventilated area.
First Aid
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash. Consult with your institution's EHS department for specific disposal procedures.
Visualized Workflows
The following diagrams illustrate key procedural and logical workflows for the safe handling of this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Logical workflow for risk assessment in the absence of a specific SDS.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
